molecular formula C8H15FO4S B12418515 F-Peg2-S-cooh

F-Peg2-S-cooh

Cat. No.: B12418515
M. Wt: 226.27 g/mol
InChI Key: HXWWOPHPPNBCFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

F-Peg2-S-cooh is a useful research compound. Its molecular formula is C8H15FO4S and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H15FO4S

Molecular Weight

226.27 g/mol

IUPAC Name

2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfanyl]acetic acid

InChI

InChI=1S/C8H15FO4S/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11)

InChI Key

HXWWOPHPPNBCFV-UHFFFAOYSA-N

Canonical SMILES

C(COCCSCC(=O)O)OCCF

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to F-Peg2-S-cooh: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties and applications of F-Peg2-S-cooh, a specialized chemical linker increasingly utilized in the development of targeted therapeutics. As a heterobifunctional molecule, it plays a critical role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging class of drugs designed to selectively eliminate disease-causing proteins. This document details the available physicochemical data, outlines a representative experimental protocol for its use, and visualizes its role in drug development workflows.

Core Properties of this compound

This compound is a polyethylene glycol (PEG)-based linker featuring a terminal fluorine atom, a thioether linkage, and a carboxylic acid group. This specific combination of functional groups imparts desirable characteristics for its application in drug development, particularly in enhancing the pharmacokinetic properties of the resulting conjugate.

Physicochemical Characteristics

The defining properties of this compound are summarized in the table below, based on data from chemical suppliers. These properties are essential for researchers in designing and executing chemical syntheses and for understanding the behavior of the molecule in various experimental conditions.

PropertyValueSource(s)
Molecular Formula C₈H₁₅FO₄S[1][2]
Molecular Weight 226.27 g/mol [1]
Appearance To be determined (Typically a solid)
Purity ≥95%[2]
Storage Conditions Store at -5°C, keep in dry and avoid sunlight

Proposed Chemical Structure:

Role in PROTAC Synthesis and Mechanism of Action

This compound serves as a heterobifunctional linker, a critical component in the modular synthesis of PROTACs.[3] PROTACs are designed to co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to degrade specific target proteins.

The PROTAC Concept

A PROTAC molecule consists of three key parts:

  • A ligand that binds to a target protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

The linker's length, flexibility, and chemical composition are critical for the proper formation of a stable ternary complex between the target protein and the E3 ligase, which is a prerequisite for the subsequent ubiquitination and degradation of the target protein.

Workflow for PROTAC Synthesis using this compound

The carboxylic acid moiety of this compound allows for covalent conjugation to an amine-containing ligand (either for the target protein or the E3 ligase) through amide bond formation. The other end of the molecule can be further modified to attach the second ligand. The diagram below illustrates a generalized workflow for synthesizing a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_0 Component Preparation cluster_1 Step 1: First Conjugation cluster_2 Step 2: Second Conjugation cluster_3 Final Product POI_Ligand Target Protein Ligand (with amine group) Coupling1 Amide Bond Formation POI_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand (with reactive group) Coupling2 Couple to E3 Ligase Ligand E3_Ligand->Coupling2 Linker This compound Activation Activate Carboxylic Acid (e.g., with HATU, DIPEA) Linker->Activation Activation->Coupling1 Modification Optional: Modify Fluorine Terminus (if necessary for coupling) Coupling1->Modification Intermediate Conjugate Modification->Coupling2 PROTAC Purified PROTAC Molecule Coupling2->PROTAC Crude PROTAC

PROTAC Synthesis Workflow
Signaling Pathway: PROTAC Mechanism of Action

Once synthesized, the PROTAC molecule facilitates the degradation of the target protein as illustrated in the following diagram.

PROTAC_MoA cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_PROTAC POI E3 E3 Ubiquitin Ligase E3_bound E3 Ligase PROTAC PROTAC Molecule PROTAC_bound PROTAC POI_PROTAC->PROTAC_bound Proteasome Proteasome POI_PROTAC->Proteasome targeted to PROTAC_bound->E3_bound Ub Ubiquitin E3_bound->Ub recruits Ub->POI_PROTAC poly-ubiquitinates Degradation Protein Degradation Proteasome->Degradation results in

PROTAC Mechanism of Action

Experimental Protocols

While a specific, published synthesis protocol for a PROTAC using this compound is not available, the following is a representative methodology for the amide bond formation step, which is a common procedure in PROTAC synthesis. This protocol is for illustrative purposes and would require optimization for specific substrates.

Representative Protocol: Amide Coupling of an Amine-Containing Ligand to this compound

Reagents and Materials:

  • Amine-containing ligand (e.g., a warhead for the target protein) (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert nitrogen atmosphere, dissolve this compound in anhydrous DMF.

  • To this solution, add HATU and DIPEA. Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing ligand in a minimal amount of anhydrous DMF.

  • Add the ligand solution dropwise to the activated linker solution.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the progress of the reaction using an appropriate analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the formation of the desired product.

  • Upon completion, the reaction mixture is typically worked up by diluting with a suitable organic solvent (e.g., ethyl acetate) and washing with aqueous solutions (e.g., 5% LiCl, saturated NaHCO₃, and brine) to remove excess reagents and DMF.

  • The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product should be purified using flash column chromatography or preparative HPLC to yield the pure conjugate.

Disclaimer: This protocol is a general guideline. The specific reaction conditions, including stoichiometry, temperature, and reaction time, may need to be optimized for different substrates. All chemical syntheses should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Conclusion

This compound is a valuable tool for researchers in the field of drug discovery and development. Its heterobifunctional nature, combined with the favorable properties of the PEG linker, makes it a suitable candidate for the synthesis of PROTACs and other complex drug conjugates. While detailed experimental data in the public domain is currently limited, the information provided in this guide offers a solid foundation for its application in the laboratory. As the field of targeted protein degradation continues to expand, the use of specialized linkers like this compound is expected to grow, further enabling the development of next-generation therapeutics.

References

Technical Guide: Synthesis and Characterization of a Fluorescent, Thiol-Containing PEG Linker, F-Peg2-S-COOH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The chemical designated "F-Peg2-S-cooh" is not found in standard chemical databases. This guide outlines the synthesis of a structurally analogous and functionally equivalent molecule, Fluorescein-PEG2-S-COOH, based on established chemical principles and commercially available precursors. The proposed structure is based on the interpretation of the nomenclature where "F" represents Fluorescein, "Peg2" a di-ethylene glycol linker, "S" a sulfur-containing moiety, and "COOH" a carboxylic acid. A closely related structure, 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid, is cataloged in PubChem under the synonym F-Peg2-SO2-CH2cooh, further supporting the proposed structural class.[1]

Proposed Chemical Structure and Overview

The target molecule, Fluorescein-PEG2-S-COOH, is a heterobifunctional linker possessing a fluorescent reporter group (fluorescein), a hydrophilic di-ethylene glycol (PEG2) spacer, a reactive thiol group for conjugation, and a terminal carboxylic acid for further functionalization. This combination of features makes it a valuable tool in bioconjugation for applications such as fluorescent labeling of biomolecules, surface modification of nanoparticles, and the development of targeted drug delivery systems.

F_Peg2_S_COOH_Structure cluster_fluorescein Fluorescein Moiety cluster_peg PEG2 Linker cluster_thiol Thiol-Containing Linkage cluster_carboxyl Carboxylic Acid F Fluorescein PEG2 -(OCH2CH2)2- F->PEG2 Linkage S -S- PEG2->S Linkage COOH -COOH S->COOH Linkage

Caption: Proposed structure of this compound.

Synthetic Strategy

The synthesis of Fluorescein-PEG2-S-COOH can be achieved through a convergent approach, leveraging commercially available starting materials. The overall strategy involves the reaction of a thiol-functionalized PEG linker bearing a carboxylic acid with a thiol-reactive fluorescein derivative. A common and efficient method for this conjugation is the Michael addition reaction between a maleimide-functionalized fluorescein and the thiol group of the PEG linker.[2][3][4][5]

Synthesis_Workflow Start Starting Materials: - Fluorescein Maleimide - Thiol-PEG2-Carboxylic Acid Reaction Thiol-Maleimide Conjugation Start->Reaction Purification Purification by HPLC Reaction->Purification Characterization Characterization: - NMR Spectroscopy - Mass Spectrometry Purification->Characterization FinalProduct Final Product: Fluorescein-PEG2-S-COOH Characterization->FinalProduct

Caption: Overall synthetic workflow for Fluorescein-PEG2-S-COOH.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurityNotes
Fluorescein-5-MaleimideThermo Fisher Scientific≥95%Store at -20°C, desiccated.
Thiol-PEG2-acid (SH-PEG2-COOH)Biopharma PEG≥95%Store at -20°C.
N,N-Dimethylformamide (DMF), anhydrousSigma-Aldrich99.8%Use a freshly opened bottle.
Phosphate-buffered saline (PBS), pH 7.2Gibco
Trifluoroacetic acid (TFA)Sigma-Aldrich≥99%For HPLC mobile phase.
Acetonitrile (ACN), HPLC gradeFisher Scientific≥99.9%For HPLC mobile phase.
Diethyl ether, anhydrousSigma-Aldrich≥99.7%For precipitation.
Synthesis of Fluorescein-PEG2-S-COOH

This protocol is based on the well-established reaction between maleimides and thiols, which proceeds with high selectivity in the pH range of 6.5-7.5.

  • Preparation of Reagent Solutions:

    • Dissolve Thiol-PEG2-acid (1.0 eq) in degassed PBS (pH 7.2) to a final concentration of 10 mg/mL.

    • Immediately prior to use, dissolve Fluorescein-5-Maleimide (1.2 eq) in anhydrous DMF to a final concentration of 10 mg/mL.

  • Conjugation Reaction:

    • To the Thiol-PEG2-acid solution, add the Fluorescein-5-Maleimide solution dropwise with gentle stirring.

    • Protect the reaction mixture from light and stir at room temperature for 4 hours.

  • Quenching and Precipitation:

    • After 4 hours, quench any unreacted maleimide by adding a small excess of a thiol-containing compound like β-mercaptoethanol.

    • Precipitate the product by adding the reaction mixture to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the product and discard the supernatant.

    • Wash the pellet with cold diethyl ether and dry under vacuum.

Purification

The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 semi-preparative column (e.g., Agilent ZORBAX 300SB-C18, 9.4 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 4 mL/min.

  • Detection: UV-Vis at 494 nm (for fluorescein) and 280 nm.

Collect fractions corresponding to the major product peak. The collected fractions are then lyophilized to yield the pure Fluorescein-PEG2-S-COOH as a yellow-orange solid. The purification of PEG-containing compounds can sometimes be challenging due to their polarity.

Characterization

The identity and purity of the final product are confirmed by NMR spectroscopy and mass spectrometry.

  • NMR Spectroscopy: 1H NMR and 13C NMR spectra are recorded on a Bruker Avance 400 MHz spectrometer. The spectra should confirm the presence of characteristic peaks for the fluorescein, PEG, and the thioether linkage. The characterization of PEG conjugates by NMR requires careful integration of peaks.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an Agilent 6545 Q-TOF LC/MS system to confirm the molecular weight of the product.

Quantitative Data Summary

ParameterValueReference/Notes
Molecular Weight of Thiol-PEG2-acid194.25 g/mol
Molecular Weight of Fluorescein-5-Maleimide427.36 g/mol
Molecular Weight of Final Product621.61 g/mol Theoretical
Expected Yield60-80%Based on similar bioconjugation reactions.
Purity (post-HPLC)>95%Determined by analytical HPLC.
Excitation Wavelength (Fluorescein)~494 nm
Emission Wavelength (Fluorescein)~521 nm

Signaling Pathways and Applications

Fluorescein-PEG2-S-COOH is not directly involved in signaling pathways but serves as a tool to study them. For instance, the carboxylic acid can be activated (e.g., as an NHS ester) to label primary amines on proteins or other biomolecules. The thiol group can be used to attach the molecule to gold surfaces for biosensor applications.

Application_Pathway FPegSC Fluorescein-PEG2-S-COOH Activation Carboxylic Acid Activation (e.g., EDC/NHS) FPegSC->Activation ThiolReaction Thiol Reaction FPegSC->ThiolReaction Biomolecule Biomolecule (Protein, Antibody, etc.) with -NH2 group Activation->Biomolecule Amide Bond Formation LabeledBiomolecule Fluorescently Labeled Biomolecule Biomolecule->LabeledBiomolecule GoldSurface Gold Nanoparticle or Surface ThiolReaction->GoldSurface Thiol-Gold Interaction FunctionalizedSurface Functionalized Surface GoldSurface->FunctionalizedSurface

Caption: Application pathways for this compound.

References

An In-Depth Technical Guide to F-Peg2-S-cooh in PROTACs: Mechanism of Action and Core Principles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. The architecture of a PROTAC is tripartite, consisting of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex. This technical guide provides an in-depth examination of the F-Peg2-S-cooh linker, a specialized polyethylene glycol (PEG)-based linker incorporating fluorine and a sulfonyl group. While specific quantitative data for PROTACs utilizing this exact linker are not yet prevalent in published literature, this guide will elucidate its mechanism of action by analyzing the functional contributions of its constituent parts. We will explore the roles of the fluoro, PEG, and sulfonyl moieties in optimizing PROTAC performance, supported by generalized quantitative data, detailed experimental protocols for PROTAC evaluation, and visual diagrams of the underlying biological and experimental workflows.

Introduction to PROTAC Technology and the Role of the Linker

PROTACs operate by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[1] This event-driven, catalytic mechanism allows for the degradation of proteins previously considered "undruggable." The linker is not merely a spacer but an active component that dictates the spatial orientation of the POI and E3 ligase, which is crucial for the formation of a productive ternary complex (POI-PROTAC-E3 ligase). The linker's length, composition, and rigidity profoundly impact the PROTAC's solubility, cell permeability, metabolic stability, and overall degradation efficiency.[2]

The this compound Linker: A Structural and Functional Analysis

The linker "this compound" is understood to be 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid . This structure reveals several key functional groups designed to enhance the performance of a PROTAC:

  • A Short PEG Chain (Peg2): The two ethylene glycol units provide hydrophilicity, which can improve the solubility of the often large and lipophilic PROTAC molecule.[3] This is a critical factor for achieving adequate concentrations in aqueous cellular environments.

  • A Terminal Fluorine (F): Fluorination is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties. In a PROTAC linker, a fluorine atom can influence lipophilicity, membrane permeability, and metabolic stability. It can also induce specific conformational preferences in the linker, which may be advantageous for ternary complex formation.

  • A Sulfonyl Group (S, likely SO2): The sulfonyl group is a metabolically stable polar moiety. Its inclusion in the linker can enhance stability against oxidative metabolism in vivo. Furthermore, sulfone-containing linkers have been shown to improve the stability of bioconjugates in plasma.

  • A Terminal Carboxylic Acid (cooh): The carboxylic acid group provides a convenient attachment point for either the POI ligand or the E3 ligase ligand during the synthesis of the PROTAC molecule.

Mechanism of Action of an this compound-Containing PROTAC

The overall mechanism of action for a PROTAC utilizing an this compound linker follows the established pathway for targeted protein degradation.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI E2 E2-Ub E2->Ternary Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Western_Blot_Workflow Cell_Culture 1. Cell Culture & PROTAC Treatment Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-POI & Anti-Loading Control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis Linker_Properties F Fluorine Permeability Cell Permeability F->Permeability Stability Metabolic Stability F->Stability PEG2 PEG2 Chain Solubility Solubility PEG2->Solubility Ternary_Formation Ternary Complex Formation PEG2->Ternary_Formation Flexibility S Sulfonyl Group S->Solubility S->Stability COOH Carboxylic Acid Synthesis Synthetic Handle COOH->Synthesis Solubility->Ternary_Formation Permeability->Ternary_Formation Stability->Ternary_Formation Synthesis->Ternary_Formation

References

An In-depth Technical Guide to PEG Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Polyethylene Glycol (PEG) Linkers

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units.[1] In drug discovery and development, PEGylation, the process of covalently attaching PEG chains to a molecule, has become a cornerstone strategy to enhance the therapeutic properties of drugs, ranging from small molecules to large biologics like proteins and antibodies.[2][3] The attachment of a PEG linker can significantly improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its solubility, extending its circulating half-life, and reducing its immunogenicity.[4][5]

The fundamental principle behind these improvements lies in the physicochemical properties of PEG. The polymer is highly water-soluble and creates a hydrophilic cloud around the conjugated drug molecule. This hydrodynamic shield increases the molecule's size, which in turn reduces its renal clearance and protects it from enzymatic degradation. Furthermore, by masking the surface of therapeutic proteins, PEGylation can decrease their recognition by the immune system, thereby lowering the risk of an immunogenic response.

The versatility of PEG linkers is further enhanced by the ability to tune their architecture—including length, and whether they are linear or branched—and to incorporate cleavable or non-cleavable bonds, allowing for precise control over the drug's release and activity. This guide provides a comprehensive overview of the core principles of PEG linkers, quantitative data on their effects, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: The Quantitative Impact of PEG Linkers

The selection of a PEG linker has a quantifiable impact on the physicochemical and biological properties of a drug. The following tables summarize key quantitative data from various studies.

Table 1: Effect of PEG Linker Architecture and Molecular Weight on Hydrodynamic Radius of Human Serum Albumin (HSA)

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear54.2
Linear105.2
Linear206.1
Branched206.4

Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.

Table 2: Effect of PEG Molecular Weight on the Pharmacokinetics of a Pegylated Peptide

PEGylated Peptide Molecular Weight (kDa)Blood Clearance Half-life (t½) (hours)
708.0 ± 0.6
15017.7 ± 0.8

Data from a study in lymphoma-bearing mice, demonstrating that increasing the molecular weight of the pegylated peptide prolongs its blood clearance half-life.

Table 3: Comparative In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs) with Cleavable vs. Non-Cleavable Linkers

ADCLinker TypePayloadCell LineIC50
Trastuzumab-vc-MMAECleavable (peptide)MMAESK-BR-3 (HER2+)14.3 pM
Trastuzumab-β-galactosidase-cleavableCleavable (enzymatic)MMAESK-BR-3 (HER2+)8.8 pM
Ado-trastuzumab emtansine (Kadcyla®)Non-cleavable (thioether)DM1SK-BR-3 (HER2+)33 pM

This table presents a comparison of the half-maximal inhibitory concentration (IC50) for different ADCs, indicating higher potency for those with cleavable linkers in this specific study.

Table 4: Comparative In Vivo Efficacy of ADCs with Cleavable vs. Non-Cleavable Linkers in a Xenograft Mouse Model

ADCLinker TypeDosageTumor Growth Inhibition
ADC with β-galactosidase-cleavable linkerCleavable1 mg/kg57-58%
Ado-trastuzumab emtansine (Kadcyla®)Non-cleavable1 mg/kgNot statistically significant

This data from a xenograft mouse model suggests superior tumor growth inhibition for the ADC with a cleavable linker at the tested dosage.

Table 5: Impact of PEGylation on Protein Immunogenicity

ProteinPEG Size (kDa)Reduction in Antibody Titer
MDSPI162062.5%

This study demonstrated a significant reduction in antibody titer for the protein MDSPI16 after conjugation with a 20 kDa PEG linker.

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and characterization of PEGylated drugs.

Protocol 1: Synthesis of an Amine-Reactive PEG-Drug Conjugate using an NHS Ester

This protocol outlines a general procedure for conjugating a PEG linker with an N-hydroxysuccinimide (NHS) ester to a primary amine on a drug molecule or protein.

Materials:

  • Amine-containing drug or protein

  • PEG NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4-8.0

  • Spin desalting column or dialysis cassette

Procedure:

  • Preparation of Protein Solution: Dissolve the protein in PBS at a concentration of 1-10 mg/mL.

  • Preparation of PEG NHS Ester Solution: Immediately before use, dissolve the PEG NHS Ester in DMF or DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG NHS Ester to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove the unreacted PEG NHS Ester and byproducts using a spin desalting column or by dialysis against PBS.

  • Characterization: Characterize the resulting PEGylated protein using techniques such as SDS-PAGE, SEC-HPLC, and mass spectrometry to determine the degree of PEGylation.

Protocol 2: Purification of PEGylated Proteins by Size Exclusion Chromatography (SEC-HPLC)

SEC-HPLC is a common method for separating PEGylated proteins from unreacted protein, free PEG, and aggregates based on their hydrodynamic radius.

Materials and Equipment:

  • HPLC system with a UV detector

  • Size Exclusion Chromatography column (e.g., Agilent AdvanceBio SEC)

  • Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0

  • PEGylated protein sample

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Prepare the PEGylated protein sample in the mobile phase at a concentration of approximately 1-2 mg/mL.

  • Injection: Inject 20-50 µL of the sample onto the column.

  • Elution and Detection: Elute the sample isocratically with the mobile phase and monitor the absorbance at 280 nm or 214 nm.

  • Data Analysis: Analyze the resulting chromatogram. Larger molecules (aggregates, higher-order PEGylated species) will elute first, followed by the desired PEGylated protein, the native protein, and finally the smaller, unreacted PEG molecules.

  • Fraction Collection: If desired, collect the fractions corresponding to the purified PEGylated protein.

Protocol 3: In Vitro Cytotoxicity Assay of a PEGylated Drug using a CCK-8 Assay

This protocol describes the evaluation of the cytotoxic effects of a PEGylated drug on a cancer cell line using a Cell Counting Kit-8 (CCK-8) assay, which is an improved version of the MTT assay.

Materials and Equipment:

  • Cancer cell line (e.g., HeLa, L929)

  • Cell culture medium with 10% Fetal Bovine Serum (FBS)

  • PEGylated drug and corresponding non-PEGylated drug

  • 96-well cell culture plates

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/mL in 100 µL of culture medium and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of the PEGylated drug and the non-PEGylated drug in the culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include untreated cells as a positive control for viability and a medium-only well as a negative control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • CCK-8 Assay: Add 10 µL of the CCK-8 solution to each well and incubate for 1-4 hours until a color change is observed.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the drug concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the application of PEG linkers in drug discovery.

EGFR_signaling_pathway EGFR Signaling Pathway Targeted by PEGylated Therapeutics EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates PEG_mAb PEGylated Monoclonal Antibody PEG_mAb->EGFR Blocks Binding RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibition Inhibition

EGFR signaling pathway targeted by a PEGylated antibody.

Doxorubicin_Liposome_MoA Mechanism of Action of PEGylated Liposomal Doxorubicin PLD PEGylated Liposomal Doxorubicin (PLD) Bloodstream Systemic Circulation PLD->Bloodstream IV Administration TumorVasculature Leaky Tumor Vasculature Bloodstream->TumorVasculature EPR Effect TumorInterstitium Tumor Interstitium TumorVasculature->TumorInterstitium Extravasation Doxorubicin Doxorubicin TumorInterstitium->Doxorubicin Drug Release TumorCell Tumor Cell Doxorubicin->TumorCell Uptake DNA DNA Doxorubicin->DNA Intercalation Nucleus Nucleus TumorCell->Nucleus Apoptosis Apoptosis DNA->Apoptosis Induces

Mechanism of action of PEGylated liposomal doxorubicin.

ADC_Development_Workflow General Workflow for Antibody-Drug Conjugate (ADC) Development Target Target Antigen Selection Antibody Antibody Development Target->Antibody Conjugation Conjugation & Purification Antibody->Conjugation Payload Payload Selection Linker Linker Design Payload->Linker Linker->Conjugation Characterization Analytical Characterization Conjugation->Characterization InVitro In Vitro Testing Characterization->InVitro InVivo In Vivo Efficacy & Tox InVitro->InVivo Clinical Clinical Development InVivo->Clinical

Workflow for antibody-drug conjugate (ADC) development.

PK_Analysis_Workflow Workflow for Preclinical Pharmacokinetic (PK) Analysis Dosing Drug Administration (IV or IP) Sampling Blood Sampling (Time Points) Dosing->Sampling Processing Plasma Processing Sampling->Processing Analysis Bioanalytical Method (e.g., ELISA, LC-MS) Processing->Analysis Data Data Analysis (PK Modeling) Analysis->Data Parameters PK Parameters (t½, AUC, CL) Data->Parameters

Workflow for preclinical pharmacokinetic (PK) analysis.

References

The Strategic Role of F-Peg2-S-cooh in Advancing Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a powerful modality to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands—one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase—tethered by a chemical linker. This linker is a critical determinant of a PROTAC's efficacy and pharmacological properties. Among the diverse array of linker architectures, polyethylene glycol (PEG)-based linkers, such as F-Peg2-S-cooh, have garnered significant attention for their favorable physicochemical characteristics. This technical guide delves into the core functionalities of this compound and its role in the rational design of potent and effective protein degraders.

The Central Role of the Linker in PROTAC-Mediated Degradation

The linker in a PROTAC molecule is far more than a simple spacer; it plays a pivotal role in orchestrating the formation of a productive ternary complex between the target protein and the E3 ligase.[1] The length, flexibility, and chemical composition of the linker directly influence several key parameters that govern the efficiency of protein degradation:

  • Ternary Complex Formation and Stability: The linker must possess the optimal length and conformation to facilitate the energetically favorable assembly of the POI-PROTAC-E3 ligase complex.[1]

  • Degradation Efficiency: The stability of this ternary complex is directly correlated with the rate and extent of target protein ubiquitination and its subsequent degradation by the proteasome. This is typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1]

  • Physicochemical Properties: The linker significantly impacts the overall properties of the PROTAC molecule, including its solubility, cell permeability, and metabolic stability.[2][3]

This compound: A PEG-Based PROTAC Linker

This compound is a bifunctional linker that belongs to the polyethylene glycol (PEG) class of linkers. Its structure consists of a short PEG chain with a terminal carboxylic acid group. This carboxylic acid moiety allows for covalent attachment to a corresponding functional group (typically an amine) on either the target-binding ligand or the E3 ligase ligand through amide bond formation.

The key features and advantages of using a PEG-based linker like this compound include:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the resulting PROTAC molecule, which is often a challenge for these relatively large molecules.

  • Flexibility: The inherent flexibility of the PEG backbone can provide the necessary conformational freedom for the PROTAC to adopt an optimal orientation for ternary complex formation.

  • Tunability: The length of the PEG linker can be systematically varied to fine-tune the distance between the two ends of the PROTAC, a critical parameter for optimizing degradation efficiency.

Quantitative Impact of Linker Length on PROTAC Performance

Table 1: Illustrative Impact of PEG Linker Length on Physicochemical Properties of a Hypothetical PROTAC

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC 1Alkyl Chain790.44.5160.1
PROTAC 2PEG2835.53.8175.3
PROTAC 3PEG4923.63.1194.8

Data is illustrative and compiled for comparative purposes.

Table 2: Illustrative Influence of PEG Linker Length on Degradation Efficiency of a Hypothetical PROTAC

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC AAlkyl Chain>1000<15
PROTAC BPEG245060
PROTAC CPEG420085

Data is illustrative. DC50 and Dmax values are cell-line and target-dependent.

Experimental Protocols

This section provides a generalized methodology for the key experiments involved in the synthesis and evaluation of PROTACs incorporating a linker like this compound.

General Synthesis of a PROTAC using this compound

This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using this compound.

Materials:

  • POI ligand with a free amine group.

  • E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) with a free amine group.

  • This compound.

  • Peptide coupling reagents (e.g., HATU, HOBt).

  • Tertiary base (e.g., DIPEA).

  • Anhydrous DMF.

  • HPLC for purification.

  • Mass spectrometer for characterization.

Procedure:

  • Activation of this compound: Dissolve this compound, HATU, and HOBt in anhydrous DMF. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • First Coupling Reaction: To the activated linker solution, add the POI ligand (or E3 ligase ligand) and DIPEA. Stir the reaction mixture at room temperature overnight.

  • Purification: Purify the resulting mono-functionalized linker by reverse-phase HPLC. Characterize the product by mass spectrometry.

  • Second Coupling Reaction: Repeat the activation step with the purified mono-functionalized linker. Subsequently, add the second ligand (either the E3 ligase ligand or POI ligand) and DIPEA. Stir the reaction at room temperature overnight.

  • Final Purification and Characterization: Purify the final PROTAC product by reverse-phase HPLC and characterize it by mass spectrometry and NMR.

Western Blotting for Protein Degradation

This protocol is used to quantify the extent of target protein degradation induced by the PROTAC.

Materials:

  • Cells expressing the target protein.

  • The synthesized PROTAC.

  • DMSO (vehicle control).

  • Proteasome inhibitor (e.g., MG132, as a control).

  • Lysis buffer.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer buffer and membrane (e.g., PVDF).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (and controls) for a specified period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using an appropriate lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Visualizing PROTAC Mechanism and Workflow

The following diagrams, generated using the Graphviz DOT language, illustrate the fundamental mechanism of PROTAC action and a typical experimental workflow.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (this compound Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental_Workflow cluster_1 PROTAC Development Workflow Synthesis PROTAC Synthesis (with this compound) Purification Purification & Characterization (HPLC, MS, NMR) Synthesis->Purification Cell_Treatment Cell-Based Assays (Treatment with PROTAC) Purification->Cell_Treatment Degradation_Assay Protein Degradation Analysis (Western Blot) Cell_Treatment->Degradation_Assay Data_Analysis Data Analysis (DC50 & Dmax Determination) Degradation_Assay->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization Optimization->Synthesis Iterative Design

Caption: Typical experimental workflow for PROTAC development.

Conclusion

PEG-based linkers like this compound are integral components in the design of effective PROTACs. They offer a means to enhance solubility and provide the necessary flexibility and length to promote the formation of a productive ternary complex, ultimately leading to efficient target protein degradation. The rational design of PROTACs requires careful consideration of the linker's properties, and systematic optimization of the linker is a key strategy for developing potent and selective protein degraders. As our understanding of the complex interplay between the linker, the target protein, and the E3 ligase deepens, we can anticipate the development of even more sophisticated and therapeutically effective PROTACs.

References

A Technical Guide to the Discovery and Development of Folate-PEGylated Therapeutics: A Representative Case Study of F-Peg2-S-cooh

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available data, "F-Peg2-S-cooh" does not correspond to a publicly disclosed therapeutic agent. Therefore, this document presents a representative technical guide based on the well-established principles of discovery and development for folate-PEGylated drugs, using "this compound" as a hypothetical compound name for illustrative purposes.

This guide is intended for researchers, scientists, and drug development professionals interested in the core concepts and methodologies behind the creation of targeted cancer therapies.

Introduction: The Rationale for Folate-PEGylated Drug Conjugates

The development of targeted cancer therapies aims to maximize efficacy while minimizing off-target toxicity. One promising strategy involves leveraging the overexpression of specific receptors on the surface of cancer cells. The folate receptor (FR), particularly folate receptor alpha (FRα), is a well-documented tumor-associated antigen that is overexpressed in a variety of epithelial cancers, including ovarian, lung, and breast cancer, while having limited expression in normal tissues.[1][2] This differential expression provides a molecular target for the selective delivery of cytotoxic agents.

Folic acid, a high-affinity ligand for the FR, can be conjugated to therapeutic payloads, facilitating their internalization into cancer cells via receptor-mediated endocytosis.[3] To enhance the pharmacokinetic properties of these conjugates, polyethylene glycol (PEG) is often incorporated as a linker. PEGylation, the process of attaching PEG chains to a molecule, can increase a drug's solubility, extend its circulation half-life, and reduce its immunogenicity.[4][5] The combination of folate for targeting and PEG for improved drug delivery forms the basis of folate-PEGylated drug conjugates like our hypothetical this compound.

A Representative Discovery and Development Timeline

The journey of a folate-PEGylated drug from concept to potential clinical application is a multi-year process. The timeline for PEGylated therapeutics began with the first FDA approvals in the early 1990s. A typical timeline for a novel compound like this compound would follow these stages:

PhaseKey ActivitiesEstimated Duration
Discovery & Lead Identification - Target validation (Folate Receptor expression in target cancers)- Design and synthesis of a library of folate-PEG-drug conjugates- Initial in vitro screening for cytotoxicity and selectivity1-2 years
Lead Optimization - Modification of the PEG linker and drug payload to improve potency and pharmacokinetics- In-depth in vitro characterization (IC50 determination, mechanism of action studies)2-3 years
Preclinical Development - In vivo efficacy studies in animal models (e.g., tumor xenografts)- Pharmacokinetic (PK) and pharmacodynamic (PD) profiling- Toxicology and safety pharmacology studies2-3 years
IND-Enabling Studies - Good Laboratory Practice (GLP) toxicology studies- Chemistry, Manufacturing, and Controls (CMC) development- Investigational New Drug (IND) application submission1-2 years
Clinical Development - Phase I: Safety and dose-escalation studies in a small group of patients- Phase II: Efficacy and further safety evaluation in a larger patient population- Phase III: Large-scale, multicenter trials to confirm efficacy and monitor side effects5-8+ years

Experimental Protocols

Synthesis of this compound

The synthesis of a folate-PEG-drug conjugate is a multi-step process. The following is a generalized protocol for the synthesis of a hypothetical this compound, where a cytotoxic drug is linked to folic acid via a PEG spacer.

Protocol for Synthesis of a Folate-PEG-Carboxylic Acid (F-PEG-COOH) Intermediate:

  • Folic Acid Activation: Folic acid is dissolved in dimethyl sulfoxide (DMSO). N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are added to activate the γ-carboxyl group of folic acid. The reaction is stirred overnight at room temperature.

  • Conjugation to PEG: The activated folic acid is then reacted with a heterobifunctional PEG, such as amine-PEG-carboxyl (H2N-PEG-COOH). The reaction mixture is stirred for several hours to form the F-PEG-COOH conjugate.

  • Purification: The resulting F-PEG-COOH is purified by dialysis to remove unreacted starting materials and byproducts, followed by lyophilization.

Final Conjugation to the Drug Moiety:

  • The purified F-PEG-COOH is activated using DCC/NHS chemistry as described above.

  • The activated F-PEG-COOH is then reacted with the amine group of a cytotoxic drug (e.g., doxorubicin, paclitaxel).

  • The final product, this compound, is purified using techniques such as size-exclusion chromatography or reverse-phase high-performance liquid chromatography (HPLC).

In Vitro Evaluation

Cellular Uptake Studies:

  • Cell Culture: Folate receptor-positive (e.g., KB, HeLa, IGROV-1) and folate receptor-negative (e.g., A549) cell lines are cultured in appropriate media.

  • Treatment: Cells are incubated with a fluorescently labeled version of this compound for various time points.

  • Analysis: Cellular uptake is quantified using flow cytometry or visualized by confocal microscopy.

Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Drug Incubation: Cells are treated with serial dilutions of this compound, the free drug, and a non-targeted control for 48-72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • Data Analysis: The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. The half-maximal inhibitory concentration (IC50) is calculated.

Competitive Binding Assay:

  • Cell Preparation: Folate receptor-positive cells are seeded in multi-well plates.

  • Competition: Cells are incubated with a fixed concentration of radiolabeled or fluorescently labeled folic acid in the presence of increasing concentrations of unlabeled this compound.

  • Quantification: The amount of bound labeled folic acid is measured to determine the binding affinity (Kd) of this compound to the folate receptor.

In Vivo Evaluation

Tumor Xenograft Model:

  • Tumor Implantation: Folate receptor-positive human cancer cells are subcutaneously injected into immunodeficient mice.

  • Treatment: Once tumors reach a palpable size, mice are treated with this compound, free drug, or vehicle control via intravenous injection.

  • Efficacy Assessment: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised and weighed. Animal body weight is monitored as an indicator of toxicity.

Pharmacokinetic Studies:

  • Drug Administration: A single dose of this compound is administered to rodents (e.g., rats or mice) intravenously.

  • Blood Sampling: Blood samples are collected at various time points post-injection.

  • Analysis: The concentration of the drug conjugate in the plasma is determined using a validated analytical method (e.g., LC-MS/MS). Pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd) are calculated.

Quantitative Data

The following tables present representative quantitative data that would be generated during the development of a compound like this compound.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell LineReceptor StatusThis compound (nM)Free Drug (nM)Non-Targeted Control (nM)
KBFR-positive5025>1000
IGROV-1FR-positive7530>1000
A549FR-negative80040>1000

Note: Lower IC50 values indicate higher potency. The data illustrates selectivity for FR-positive cells.

Table 2: In Vivo Tumor Growth Inhibition

Treatment GroupAverage Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition
Vehicle Control1500 ± 250-
Free Drug800 ± 15046.7%
This compound300 ± 9080.0%

Data are representative of a subcutaneous xenograft model.

Table 3: Pharmacokinetic Parameters

CompoundHalf-life (t1/2, hours)Clearance (CL, mL/hr/kg)Volume of Distribution (Vd, L/kg)
Free Drug1.5252.0
This compound2420.5

Data from a representative rodent model, demonstrating the effect of PEGylation on pharmacokinetics.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Folate Receptor Activation

Upon binding of a folate conjugate like this compound, the folate receptor can initiate intracellular signaling cascades that may contribute to the therapeutic effect.

Folate_Receptor_Signaling This compound This compound FRa FRα This compound->FRa Endocytosis Receptor-Mediated Endocytosis FRa->Endocytosis JAK JAK FRa->JAK Activates ERK ERK1/2 FRa->ERK Activates Drug_Release Drug Release in Endosome/Lysosome Endocytosis->Drug_Release DNA_Damage DNA Damage & Apoptosis Drug_Release->DNA_Damage STAT3 STAT3 JAK->STAT3 Phosphorylates Proliferation Cell Proliferation & Survival STAT3->Proliferation ERK->Proliferation

Caption: Folate receptor signaling pathways.

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for the in vitro assessment of a folate-PEGylated drug conjugate.

In_Vitro_Workflow start Synthesized This compound cell_culture Culture FR+ and FR- Cancer Cell Lines start->cell_culture uptake Cellular Uptake Assay (Flow Cytometry) cell_culture->uptake cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity binding Competitive Binding Assay cell_culture->binding data_analysis Data Analysis: IC50, Kd uptake->data_analysis cytotoxicity->data_analysis binding->data_analysis decision Go/No-Go for In Vivo Studies data_analysis->decision

Caption: In vitro evaluation workflow.

Logical Relationship for Targeted Drug Delivery

This diagram illustrates the logical basis for the enhanced therapeutic index of a folate-targeted drug.

Targeted_Delivery_Logic drug This compound cancer_cell Cancer Cell (FR Overexpression) drug->cancer_cell normal_cell Normal Cell (Low FR Expression) drug->normal_cell cancer_uptake High Uptake via FR-mediated Endocytosis cancer_cell->cancer_uptake normal_uptake Low Uptake normal_cell->normal_uptake cancer_effect Selective Cytotoxicity cancer_uptake->cancer_effect normal_effect Minimal Toxicity normal_uptake->normal_effect therapeutic_index Improved Therapeutic Index cancer_effect->therapeutic_index normal_effect->therapeutic_index

Caption: Logic of targeted drug delivery.

References

The Lynchpin of Proximity: A Technical Guide to the COOH Moiety in F-Peg2-S-cooh

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of a target protein binder, an E3 ligase ligand, and a linker connecting the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy. This guide delves into the function of a key component of a widely utilized linker series: the terminal carboxyl group (COOH) of F-Peg2-S-cooh.

This compound is a flexible, hydrophilic polyethylene glycol (PEG)-based linker. Its structure incorporates a fluoro group, a two-unit PEG chain, and a thiol-containing moiety, culminating in a terminal carboxylic acid. This COOH group serves as a highly versatile and reactive handle for the covalent attachment of the linker to other molecules, most commonly those bearing a primary amine.

The Carboxyl Group: A Gateway to Bioconjugation

The principal function of the COOH group in this compound is to form a stable amide bond with a primary amine (-NH2) on a target molecule, such as an E3 ligase ligand or a protein binder. This reaction, a cornerstone of bioconjugation, provides a robust and reliable method for constructing the final PROTAC molecule.

The formation of this amide linkage is not spontaneous and requires the activation of the carboxylic acid. This is typically achieved through the use of coupling reagents. The choice of coupling agent and reaction conditions is critical to ensure high yields and purity of the final conjugate.

Key Physicochemical Properties

The properties of this compound and its derivatives are crucial for their application in drug development.

PropertyValueSource
Molecular Formula C8H15FO4S[1]
Molecular Weight 226.27 g/mol [1]
Appearance To be determined[2]
Purity >98%[2]
Storage Conditions Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[2]

Experimental Protocols: Synthesizing the Amide Bond

The following are detailed methodologies for the two most common protocols for conjugating this compound to an amine-containing molecule.

Protocol 1: EDC/NHS Coupling

This two-step method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to create a more stable amine-reactive intermediate.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5, or hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add 2-5 fold molar excess of EDC and NHS (or Sulfo-NHS).

    • Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to Amine-Containing Molecule:

    • Adjust the pH of the activated this compound solution to 7.2-7.5 with Coupling Buffer.

    • Immediately add the amine-containing molecule (typically at a 1.1 to 1.5-fold molar excess of the activated linker).

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using SEC or dialysis to remove unreacted reagents and byproducts.

Protocol 2: HATU Coupling

This one-pot method uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent, which is known for its high efficiency.

Materials:

  • This compound

  • Amine-containing molecule

  • HATU

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Tertiary amine base (e.g., DIPEA or TEA)

  • Purification system (e.g., HPLC)

Procedure:

  • Reaction Setup:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in the anhydrous solvent.

    • Add the tertiary amine base (2-3 equivalents) and stir for 5-10 minutes at room temperature to activate the carboxyl group.

  • Conjugation:

    • Add the amine-containing molecule (1 to 1.2 equivalents) to the reaction mixture.

    • Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by LC-MS.

  • Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • Purify the conjugate using reverse-phase HPLC.

Visualizing the Workflow and Signaling Pathway

To better understand the processes involved, the following diagrams illustrate the experimental workflow for amide bond formation and the general signaling pathway of a PROTAC.

Amide_Bond_Formation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step F_Peg2_S_cooh This compound Activated_Linker Activated this compound (NHS-ester or equivalent) F_Peg2_S_cooh->Activated_Linker Coupling Reagents Coupling_Reagents EDC/NHS or HATU PROTAC_Molecule PROTAC Conjugate Activated_Linker->PROTAC_Molecule Amine Molecule Amine_Molecule Amine-containing Molecule (R-NH2) Purification Purification (HPLC/SEC) PROTAC_Molecule->Purification

Caption: Experimental workflow for amide bond formation.

PROTAC_Signaling_Pathway cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ub Transfer Ub Ubiquitin Ub->Ubiquitinated_POI Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: General signaling pathway of a PROTAC.

Conclusion

The terminal carboxyl group of this compound is a critical functional moiety that enables the facile and efficient construction of PROTACs and other bioconjugates. Through well-established amide bond formation chemistries, this linker provides a reliable means to covalently attach to amine-containing molecules. The flexibility and hydrophilicity of the PEG backbone, combined with the reactive potential of the COOH group, make this compound a valuable tool in the design and synthesis of next-generation targeted therapeutics. A thorough understanding of the reaction mechanisms and careful optimization of the experimental conditions are essential for maximizing conjugation efficiency and ensuring the purity and activity of the final product.

References

In-Depth Technical Guide to F-Peg2-S-cooh for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-Peg2-S-cooh, a fluorinated polyethylene glycol (PEG) derivative, is emerging as a valuable tool in bioconjugation and drug delivery research. This heterobifunctional linker, featuring a fluorine atom, a two-unit PEG spacer, and a succinimidyl-activated carboxyl group, offers unique properties for the covalent modification of biomolecules. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and detailed methodologies for its application in research settings, with a particular focus on its role in Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.

While this compound itself is primarily available through custom synthesis, the closely related compound F-PEG2-COOH (2-(2-(2-fluoroethoxy)ethoxy)acetic acid) is commercially offered by several suppliers and serves as a direct precursor. This guide will focus on the applications and methodologies related to F-PEG2-COOH, which can be readily activated to the succinimidyl ester form for conjugation.

Commercial Availability and Properties

This compound is not a standard stock item for most chemical suppliers. However, its precursor, F-PEG2-COOH, is available from various vendors. Researchers typically need to perform the succinimidyl ester activation in-house or request custom synthesis for the activated form.

Table 1: Commercial Availability of F-PEG2-COOH Precursor

SupplierProduct NamePurityAvailability
MedchemExpressF-PEG2-COOH>98%In Stock
BroadPharmF-PEG2-CH2COOH90%In Stock

Table 2: Physicochemical Properties of F-PEG2-COOH

PropertyValue
Chemical Formula C6H11FO4
Molecular Weight 166.15 g/mol
Appearance White to off-white solid
Solubility Soluble in water, DMF, DMSO
Storage Conditions -20°C for long-term storage

The Role of Fluorination and PEGylation in Bioconjugation

The unique structure of this compound imparts several advantageous properties to the resulting bioconjugates.

  • PEG Spacer: The short, hydrophilic PEG chain enhances the aqueous solubility of the linker and the modified biomolecule. This can be crucial for improving the pharmacokinetic properties of a drug conjugate, such as extending its circulation half-life and reducing aggregation. The PEG spacer also provides a flexible connection between the conjugated molecules, which can be important for maintaining the biological activity of proteins or enabling the proper orientation of the two ends of a PROTAC.

  • Fluorination: The incorporation of a fluorine atom can significantly impact the properties of a molecule. In the context of drug development, fluorination is known to:

    • Enhance Cellular Uptake: The lipophilicity introduced by the fluorine atom can facilitate the passage of the conjugate across cell membranes.

    • Improve Stability: The strong carbon-fluorine bond can increase the metabolic stability of the linker by blocking potential sites of enzymatic degradation.

    • Modulate Binding Affinity: Fluorine can participate in favorable interactions with protein targets, potentially enhancing the binding affinity of the conjugate.

Key Applications in Research

This compound and its precursor are versatile linkers with applications in various areas of biomedical research, most notably in the development of PROTACs and antibody-drug conjugates (ADCs).

PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in a PROTAC's efficacy by dictating the distance and orientation between the target protein-binding ligand and the E3 ligase-binding ligand. F-PEG2-COOH is used as a building block for constructing these linkers.

Diagram 1: General Workflow for PROTAC Synthesis using F-PEG2-COOH

PROTAC_Synthesis cluster_activation Activation of F-PEG2-COOH cluster_conjugation1 First Conjugation cluster_conjugation2 Second Conjugation F-PEG2-COOH F-PEG2-COOH Activated_Linker This compound (NHS Ester) F-PEG2-COOH->Activated_Linker Activation EDC_NHS EDC, NHS EDC_NHS->Activated_Linker Intermediate_1 Linker-E3 Ligase Ligand Conjugate Activated_Linker->Intermediate_1 Amide Bond Formation E3_Ligase_Ligand E3 Ligase Ligand (with amine group) E3_Ligase_Ligand->Intermediate_1 PROTAC Final PROTAC Molecule Intermediate_1->PROTAC Amide Bond Formation Target_Protein_Ligand Target Protein Ligand (with amine group) Target_Protein_Ligand->PROTAC

Caption: Workflow for synthesizing a PROTAC molecule using F-PEG2-COOH as a linker precursor.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker's stability in circulation and its ability to release the drug at the target site are critical for the ADC's efficacy and safety. While longer PEG chains are more common in ADCs, short, fluorinated linkers like this compound can be explored for optimizing the drug-to-antibody ratio (DAR) and influencing the overall physicochemical properties of the conjugate.

Experimental Protocols

Activation of F-PEG2-COOH to this compound (NHS Ester)

This protocol describes the conversion of the carboxylic acid group of F-PEG2-COOH to a more reactive N-hydroxysuccinimide (NHS) ester, making it suitable for conjugation to primary amines.

Materials:

  • F-PEG2-COOH

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve F-PEG2-COOH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF under an inert atmosphere (argon or nitrogen).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in the same anhydrous solvent dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by flash column chromatography on silica gel.

Conjugation of this compound to a Protein

This protocol outlines a general procedure for conjugating the activated linker to a protein containing accessible primary amine groups (e.g., lysine residues).

Materials:

  • This compound (freshly prepared or stored under anhydrous conditions)

  • Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column or dialysis membrane for purification

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Adjust the pH of the protein solution to 7.4-8.0. The protein concentration should be in the range of 1-10 mg/mL.

  • Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. The optimal molar ratio of linker to protein needs to be determined empirically for each specific protein.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.

  • Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purify the protein conjugate by size-exclusion chromatography or dialysis to remove unreacted linker and byproducts.

Diagram 2: Experimental Workflow for Protein Conjugation

Protein_Conjugation_Workflow Start Start: Protein Solution (pH 7.4-8.0) Add_Linker Add this compound (in DMSO/DMF) Start->Add_Linker Incubate Incubate (RT for 1-2h or 4°C overnight) Add_Linker->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purification (SEC or Dialysis) Quench->Purify Analyze Characterization of Conjugate Purify->Analyze

Caption: A step-by-step workflow for the conjugation of this compound to a protein.

Characterization of Conjugates

Thorough characterization of the resulting conjugate is essential to confirm successful conjugation and to determine the degree of labeling.

Table 3: Analytical Techniques for Characterization

TechniquePurpose
SDS-PAGE To visualize the increase in molecular weight of the protein after conjugation.
Mass Spectrometry (MALDI-TOF or ESI-MS) To determine the exact mass of the conjugate and calculate the number of attached linkers.
UV-Vis Spectroscopy To quantify the protein concentration and, if the linker or attached molecule has a chromophore, to help determine the degree of labeling.
HPLC (Size-Exclusion or Reverse-Phase) To assess the purity of the conjugate and separate it from unreacted protein and linker.
NMR Spectroscopy For detailed structural characterization of small molecule conjugates.

Conclusion

This compound and its readily available precursor, F-PEG2-COOH, are valuable heterobifunctional linkers for researchers in drug development and chemical biology. The combination of a hydrophilic PEG spacer and a fluorine atom provides a unique set of properties that can be leveraged to improve the characteristics of bioconjugates, particularly in the rapidly advancing field of PROTACs. The experimental protocols and characterization methods outlined in this guide provide a solid foundation for the successful application of this versatile linker in a variety of research contexts. As with any bioconjugation reaction, optimization of reaction conditions is crucial for achieving the desired outcome.

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using F-Peg2-S-cooh

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of F-Peg2-S-cooh

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] They achieve this by coopting the cell's own protein disposal machinery, the ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] This tripartite architecture facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1]

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex.[3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance aqueous solubility and provide conformational flexibility. This compound is a short-chain PEG-based linker functionalized with a terminal carboxylic acid. This functional group allows for straightforward conjugation to an amine-containing ligand (either the POI ligand or the E3 ligase ligand) via a stable amide bond. The fluorine and sulfur atoms within the linker can modulate its physicochemical properties.

These application notes provide a comprehensive guide to the synthesis and evaluation of PROTACs incorporating the this compound linker.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism by which a PROTAC induces the degradation of a target protein.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination cluster_3 Proteasomal Degradation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ub Transfer Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition & Degradation Ub Ubiquitin Ub->Ubiquitinated_POI Proteasome->PROTAC Recycled Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments PROTAC_Workflow node_synthesis PROTAC Synthesis (Amide Coupling) node_purification Purification (Flash Chromatography & HPLC) node_synthesis->node_purification node_characterization Characterization (LC-MS, NMR) node_purification->node_characterization node_cell_treatment Cell-Based Assays (Treatment of Cells) node_characterization->node_cell_treatment node_western_blot Protein Degradation Analysis (Western Blot) node_cell_treatment->node_western_blot node_data_analysis Data Analysis (DC50 & Dmax Determination) node_western_blot->node_data_analysis

References

Application Notes and Protocols for F-PEG2-SO2-COOH Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique in drug development and research. It involves the covalent attachment of PEG chains to molecules such as proteins, peptides, or small drugs. This modification can enhance the therapeutic properties of these molecules by increasing their hydrodynamic size, which in turn can improve their pharmacokinetic and pharmacodynamic profiles.[1] Benefits of PEGylation include increased drug stability, prolonged circulation half-life, reduced immunogenicity, and decreased renal clearance.[2]

This document provides a detailed guide for the conjugation of F-PEG2-SO2-COOH, a bifunctional linker containing a terminal carboxylic acid for conjugation and a fluorine atom for potential imaging applications. The protocol focuses on the widely used and robust 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to couple the carboxylic acid of the PEG linker to primary amines on a target molecule.[][4]

Chemical Structure and Properties

F-PEG2-SO2-COOH, also known as 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid, is a discrete PEG (dPEG®) linker.[5] Unlike traditional polymer PEGs, which are heterogeneous mixtures of different chain lengths, dPEG® reagents are single molecules with a defined molecular weight, ensuring uniformity in the final conjugate.

PropertyValue
Molecular Formula C8H15FO6S
Molecular Weight 258.27 g/mol
Structure A short PEG chain with a terminal fluoro group and a sulfonylacetic acid group.

Experimental Protocols

Materials and Equipment

Reagents:

  • F-PEG2-SO2-COOH

  • Target molecule with primary amines (e.g., protein, antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M glycine

  • Purification columns (e.g., size-exclusion chromatography, ion-exchange chromatography)

  • Dialysis or ultrafiltration devices

Equipment:

  • pH meter

  • Reaction vials

  • Magnetic stirrer and stir bars

  • Centrifuge (for purification)

  • Chromatography system (e.g., FPLC, HPLC)

  • Spectrophotometer (for concentration determination)

  • Mass spectrometer (for characterization)

  • SDS-PAGE equipment

Step-by-Step Conjugation Protocol

This protocol outlines a two-step process where the carboxyl group of F-PEG2-SO2-COOH is first activated with EDC and NHS to form a more stable NHS ester, which then reacts with the primary amines of the target molecule.

Step 1: Activation of F-PEG2-SO2-COOH

  • Preparation: Bring all reagents to room temperature before use. Prepare fresh solutions of EDC and NHS in Activation Buffer immediately prior to use, as EDC is susceptible to hydrolysis.

  • Reaction Setup: Dissolve F-PEG2-SO2-COOH in Activation Buffer at a desired concentration (e.g., 10-50 mM).

  • Activation: Add a molar excess of EDC (e.g., 2-5 fold) and NHS (e.g., 2-5 fold) to the F-PEG2-SO2-COOH solution.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Step 2: Conjugation to the Target Molecule

  • Buffer Exchange: If necessary, exchange the buffer of the target molecule to the Coupling Buffer (pH 7.2-8.5) using dialysis or a desalting column. The slightly alkaline pH facilitates the reaction with primary amines.

  • Conjugation: Add the activated F-PEG2-SO2-COOH solution to the target molecule solution. The molar ratio of the PEG linker to the target molecule should be optimized based on the desired degree of PEGylation and the number of available primary amines on the target. A common starting point is a 5-20 fold molar excess of the PEG linker.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM. This will react with any remaining activated PEG linker. Incubate for 15-30 minutes at room temperature.

Purification of the Conjugate

Purification is a critical step to remove unreacted PEG linker, byproducts, and unconjugated target molecules. The choice of method depends on the size and properties of the conjugate.

Purification MethodPrincipleApplication
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Effective for separating the larger PEGylated conjugate from smaller, unreacted PEG linkers.
Ion-Exchange Chromatography (IEX) Separates molecules based on their net charge. PEGylation can alter the surface charge of a protein.Can be used to separate conjugates with different degrees of PEGylation.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity.A complementary method to IEX for purifying PEGylated proteins.
Dialysis/Ultrafiltration Separates molecules based on molecular weight cutoff.Useful for removing small molecule impurities like excess PEG linker and quenching reagents.
Characterization of the Conjugate

After purification, it is essential to characterize the conjugate to confirm successful PEGylation and determine the degree of modification.

Characterization TechniquePurpose
SDS-PAGE To visualize the increase in molecular weight of the PEGylated molecule compared to the unmodified molecule.
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) To determine the precise molecular weight of the conjugate and calculate the number of attached PEG linkers.
HPLC (e.g., SEC-HPLC, RP-HPLC) To assess the purity of the conjugate and separate different PEGylated species.
UV-Vis Spectroscopy To determine the protein concentration of the conjugate.
Functional Assays To confirm that the biological activity of the target molecule is retained after conjugation.

Visualizations

G F-PEG2-SO2-COOH Conjugation Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization A Prepare F-PEG2-SO2-COOH in Activation Buffer B Add EDC and NHS A->B C Incubate (15-30 min, RT) B->C E Combine Activated PEG and Target Molecule C->E Activated NHS Ester D Prepare Target Molecule in Coupling Buffer D->E F Incubate (2h RT or O/N 4°C) E->F G Quench Reaction F->G H Purify Conjugate (e.g., SEC, IEX) G->H I Characterize Conjugate (e.g., SDS-PAGE, MS) H->I G EDC/NHS Coupling Chemistry cluster_reaction Carboxyl F-PEG-COOH Intermediate O-acylisourea intermediate Carboxyl->Intermediate + EDC EDC EDC->Intermediate + NHSEster Amine-reactive NHS ester Intermediate->NHSEster + NHS NHS NHS->NHSEster + Conjugate F-PEG-Protein (Stable Amide Bond) NHSEster->Conjugate + Amine Protein-NH2 Amine->Conjugate +

References

Application Notes and Protocols for the Use of F-PEG2-S-COOH in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the heterobifunctional linker, F-PEG2-S-COOH, in the development of antibody-drug conjugates (ADCs). This document outlines the linker's properties, detailed experimental protocols for conjugation, and methods for the characterization of the resulting ADC.

Introduction to this compound Linker

This compound is a heterobifunctional linker designed to covalently connect a monoclonal antibody (mAb) to a cytotoxic drug payload. Its structure consists of a short polyethylene glycol (PEG) spacer, a carboxylic acid (-COOH) group, and a sulfonyl (-SO2-) reactive group. The PEG component enhances the solubility and stability of the ADC, potentially improving its pharmacokinetic profile.[1][2][3] The distinct reactive ends of this compound allow for a controlled, two-step conjugation process, which is crucial for the synthesis of well-defined ADCs.

Chemical Structure:

F-CH2CH2-O-CH2CH2-O-CH2CH2-SO2-CH2-COOH

  • Carboxylic Acid (-COOH): This functional group is utilized for the initial conjugation to the antibody, typically reacting with primary amines on lysine residues.[4][5]

  • Sulfonyl (-SO2-) Group: This group provides a reactive site for the subsequent attachment of the cytotoxic drug. Sulfone-based linkers have been shown to improve the stability of ADCs in plasma when conjugated to cysteine residues.

  • PEG2 Spacer: The two-unit polyethylene glycol chain increases the hydrophilicity of the linker and the final ADC, which can help to mitigate aggregation caused by hydrophobic drug payloads.

Core Applications in ADC Development

The primary application of this compound is in the creation of ADCs with a stable linkage between the antibody and the cytotoxic payload. The design of the linker allows for flexibility in the choice of conjugation strategy and can be adapted for various antibody and drug candidates.

Experimental Protocols

A two-step conjugation strategy is recommended for using this compound in ADC development. The first step involves the conjugation of the linker to the antibody, followed by the attachment of the drug to the linker-modified antibody.

Protocol 1: Conjugation of this compound to the Antibody

This protocol details the conjugation of the carboxylic acid group of the this compound linker to the primary amine groups (lysine residues) of a monoclonal antibody using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting columns or size-exclusion chromatography (SEC) system

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to an amine-free buffer like PBS.

    • Adjust the antibody concentration to 2-10 mg/mL in PBS.

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).

    • In a separate tube, prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in Activation Buffer or anhydrous DMSO.

    • In a reaction tube, add the this compound solution.

    • To the linker solution, add a 1.2 to 1.5-fold molar excess of EDC and NHS.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS ester.

  • Conjugation to the Antibody:

    • Add the activated this compound solution to the antibody solution. A 5 to 20-fold molar excess of the linker to the antibody is a common starting point, which can be optimized to achieve the desired drug-to-antibody ratio (DAR).

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) to maintain antibody stability.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Antibody-Linker Conjugate:

    • Remove unreacted linker and byproducts using a desalting column or SEC.

    • The purified antibody-linker conjugate can be stored at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Conjugation of the Cytotoxic Drug to the Antibody-Linker Conjugate

This protocol describes the conjugation of a thiol-containing cytotoxic drug to the sulfonyl group of the antibody-linker conjugate. This reaction is based on the principle that sulfones can react with thiols to form a stable thioether bond, particularly with engineered cysteine residues.

Materials:

  • Purified Antibody-F-PEG2-S-COOH conjugate

  • Thiol-containing cytotoxic drug

  • Reaction Buffer (e.g., PBS with EDTA, pH 7.0-7.5)

  • Reducing agent (if the drug has a protected thiol), e.g., TCEP

  • Purification system (e.g., SEC or Hydrophobic Interaction Chromatography - HIC)

Procedure:

  • Preparation of the Drug:

    • Dissolve the thiol-containing drug in a compatible organic solvent (e.g., DMSO).

    • If the thiol group is protected, it may require deprotection immediately prior to conjugation.

  • Conjugation Reaction:

    • To the purified antibody-linker conjugate in Reaction Buffer, add the thiol-containing drug solution. A 2 to 5-fold molar excess of the drug over the linker is a typical starting point.

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Purification of the ADC:

    • Purify the ADC from unreacted drug and other byproducts using SEC or HIC.

    • The final ADC should be buffer-exchanged into a suitable formulation buffer and stored under appropriate conditions (typically 2-8°C or frozen).

Characterization of the ADC

Thorough characterization of the ADC is essential to ensure its quality, efficacy, and safety.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.

  • UV-Vis Spectroscopy: This is a simple method that can be used if the drug has a distinct UV absorbance from the antibody.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.

  • Mass Spectrometry (MS): Both intact mass analysis and analysis of antibody subunits (light and heavy chains) can provide accurate DAR values.

Assessment of ADC Stability

ADC stability is crucial for its therapeutic window.

  • Size Exclusion Chromatography (SEC): SEC is used to monitor for the formation of aggregates over time under various stress conditions (e.g., thermal stress).

  • In Vitro Plasma Stability: The ADC is incubated in plasma from different species (e.g., human, mouse) at 37°C, and the amount of intact ADC and released free drug is quantified over time, often by LC-MS.

In Vitro Cytotoxicity Assays

These assays are performed to evaluate the potency and specificity of the ADC.

  • Target-Positive vs. Target-Negative Cell Lines: The cytotoxic activity of the ADC is tested on cancer cell lines that express the target antigen and on cell lines that do not. A significant difference in potency (IC50 values) indicates target-specific killing.

  • Bystander Effect Assay: This assay determines if the payload released from the target cells can kill neighboring antigen-negative cells.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained during the characterization of an ADC synthesized with the this compound linker.

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

ParameterMethodResult
Average DARHIC-UVe.g., 3.8
DAR DistributionHIC-UVe.g., DAR0: 5%, DAR2: 25%, DAR4: 60%, DAR6: 10%
Conjugation YieldUV-Vise.g., 75%

Table 2: In Vitro Stability of the ADC

ConditionTime Point% Aggregation (by SEC)% Intact ADC (in Plasma)
4°C, PBS4 weeks< 1%N/A
40°C, PBS1 weeke.g., 5%N/A
37°C, Human Plasma72 hoursN/Ae.g., 95%

Table 3: In Vitro Cytotoxicity of the ADC

Cell LineTarget ExpressionIC50 (nM)
Cell Line APositivee.g., 0.5
Cell Line BNegativee.g., >1000
Free DrugN/Ae.g., 0.01

Visualizations

Logical Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Drug Conjugation Antibody Antibody Conjugation1 Amine Coupling Antibody->Conjugation1 This compound This compound EDC_NHS EDC/NHS Activation This compound->EDC_NHS Activated_Linker Activated Linker EDC_NHS->Activated_Linker Activated_Linker->Conjugation1 Purification1 Purification (SEC) Conjugation1->Purification1 Ab_Linker Antibody-Linker Conjugate Purification1->Ab_Linker Conjugation2 Thiol-Sulfone Reaction Ab_Linker->Conjugation2 Drug Thiol-Drug Drug->Conjugation2 Purification2 Purification (HIC/SEC) Conjugation2->Purification2 ADC_Product Final ADC Purification2->ADC_Product

Caption: Two-step workflow for ADC synthesis using this compound.

Signaling Pathway of ADC Action

ADC_Mechanism ADC ADC Binding Binding ADC->Binding Antigen Tumor Cell Antigen Antigen->Binding Internalization Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Free_Drug Free Drug Drug_Release->Free_Drug Cell_Death Apoptosis Free_Drug->Cell_Death

Caption: General mechanism of action for an antibody-drug conjugate.

References

Application Notes and Protocols for Nanoparticle Surface Functionalization Using Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Topic: F-Peg2-S-cooh for Nanoparticle Surface Functionalization Audience: Researchers, scientists, and drug development professionals.

Introduction

Surface functionalization of nanoparticles is a critical step in the development of nanomaterials for biomedical applications such as drug delivery, diagnostics, and bioimaging.[1] The choice of surface ligand dictates the nanoparticle's stability, biocompatibility, and its interaction with biological systems. This document provides detailed application notes and protocols for the use of a heterobifunctional polyethylene glycol (PEG) linker, specifically SH-PEG2-COOH, for the surface functionalization of nanoparticles.

While the query specified "this compound," this exact molecule is not commonly found in literature. However, its components suggest a desired functionality: a thiol group (-S- or -SH) for anchoring to metallic nanoparticle surfaces like gold, a carboxyl group (-COOH) for subsequent conjugation of biomolecules, and a short PEG spacer (Peg2) to enhance biocompatibility. The "F" likely indicates a fluorine atom, which can be useful for applications like ¹⁹F MRI or to modulate the linker's properties. This document will focus on the well-documented SH-PEG2-COOH as a primary example and will discuss the implications of fluorination.

The SH-PEG2-COOH linker offers a versatile platform for nanoparticle surface engineering. The thiol group forms a stable covalent bond with gold surfaces, while the terminal carboxyl group can be activated to react with primary amines on proteins, peptides, or small molecule drugs.[2][3] The PEG spacer imparts a "stealth" character, reducing protein adsorption and clearance by the immune system, thereby increasing circulation time in vivo.[1][4]

Physicochemical Properties of SH-PEG2-COOH

PropertyValueReference
Molecular Formula C₇H₁₄O₄S
Molecular Weight 194.25 g/mol
Appearance Liquid or low-melting solid
Solubility Soluble in most organic solvents and water
Storage Store at -20°C, keep dry and avoid sunlight

Application: Gold Nanoparticle (AuNP) Functionalization

Gold nanoparticles are widely used in nanomedicine due to their unique optical properties and biocompatibility. Surface functionalization with SH-PEG2-COOH is essential for their application in targeted drug delivery and diagnostics. The thiol group readily forms a dative covalent bond with the gold surface, creating a stable, functionalized nanoparticle.

Experimental Protocol: AuNP Functionalization with SH-PEG2-COOH

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution

  • SH-PEG2-COOH

  • Phosphate buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Centrifuge

Procedure:

  • Preparation of PEG Solution: Prepare a stock solution of SH-PEG2-COOH in DI water or an appropriate organic solvent like DMSO.

  • Conjugation: Add the SH-PEG2-COOH solution to the citrate-stabilized AuNP solution. The molar ratio of PEG to AuNP will need to be optimized depending on the desired surface coverage.

  • Incubation: Gently mix the solution and allow it to react for 12-24 hours at room temperature to ensure complete ligand exchange.

  • Purification: Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

  • Washing: Carefully remove the supernatant containing unbound PEG and resuspend the nanoparticles in DI water or PBS. Repeat the washing step at least three times to ensure the removal of all unbound ligands.

  • Storage: Store the final functionalized AuNPs at 4°C.

Workflow for AuNP Functionalization

AuNP_Functionalization cluster_0 Preparation cluster_1 Reaction cluster_2 Purification AuNP Citrate-Stabilized AuNPs Mix Mix and Incubate (12-24h, RT) AuNP->Mix PEG SH-PEG2-COOH Solution PEG->Mix Centrifuge Centrifuge Mix->Centrifuge Wash Wash (x3) Centrifuge->Wash Wash->Centrifuge Resuspend Resuspend in Buffer Wash->Resuspend Final_AuNP Functionalized AuNP (AuNP-S-PEG2-COOH) Resuspend->Final_AuNP IONP_Functionalization cluster_0 Step 1: Amination cluster_1 Step 2: Conjugation IONP IONPs APTES APTES in Toluene IONP->APTES Reflux 12h Amine_IONP Amine-Functionalized IONP APTES->Amine_IONP Mix_IONP Mix and Incubate (24h, RT) Amine_IONP->Mix_IONP PEG_COOH SH-PEG2-COOH EDC_NHS EDC/NHS in DMF PEG_COOH->EDC_NHS Activate Activated_PEG Activated PEG-NHS Ester EDC_NHS->Activated_PEG Activated_PEG->Mix_IONP Final_IONP Functionalized IONP Mix_IONP->Final_IONP Purify Payload_Conjugation NP_COOH Nanoparticle-PEG-COOH Activated_NP Nanoparticle-PEG-CO-NHS (Activated) NP_COOH->Activated_NP + EDC_NHS EDC / NHS EDC_NHS->Activated_NP Conjugated_NP Nanoparticle-PEG-CO-NH-Payload Activated_NP->Conjugated_NP + Byproduct NHS + Urea byproduct Activated_NP->Byproduct Payload Payload-NH2 (Drug, Protein, etc.) Payload->Conjugated_NP Payload->Byproduct

References

Experimental protocol for protein labeling with F-Peg2-S-cooh

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Protein Labeling with F-Peg2-S-cooh

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocol for covalently labeling proteins with this compound. This fluorinated PEG linker enables the introduction of a fluorine tag onto a protein of interest for various downstream applications.

Introduction

This compound is a bifunctional linker molecule composed of a fluorine atom, a short polyethylene glycol (PEG) spacer, and a terminal carboxylic acid (-COOH) group. The hydrophilic PEG spacer can enhance the solubility and reduce aggregation of the resulting conjugate[1]. The terminal carboxylic acid provides a reactive handle for conjugation to proteins[2]. The fluorine atom can serve as a probe for ¹⁹F-NMR studies to investigate protein conformation and interactions or, if using the ¹⁸F isotope, for Positron Emission Tomography (PET) imaging in preclinical and clinical settings[3][4][5].

Labeling is achieved by covalently attaching the linker to primary amines on the protein, such as the N-terminus and the side chains of lysine residues. This is accomplished through a common and robust bioconjugation strategy that first involves the activation of the carboxylic acid group using carbodiimide chemistry.

Principle of the Method

The labeling process is a two-step, one-pot reaction that targets primary amines (-NH₂) on the protein surface.

  • Activation of Carboxylic Acid: The carboxylic acid group on the this compound linker is first activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable, amine-reactive NHS ester. This activation step is typically performed at a slightly acidic pH (4.5–6.0).

  • Conjugation to Protein: The resulting NHS ester is then reacted with the target protein in a buffer with a pH of 7.2 to 8.5. The primary amine groups on the protein act as nucleophiles, attacking the activated carbonyl of the NHS ester. This displaces the NHS leaving group and forms a stable, irreversible amide bond between the linker and the protein. The reaction is efficient and can be completed within a few hours at room temperature or 4°C.

Experimental Protocol

This protocol details the procedure for labeling a target protein with this compound.

Materials and Reagents
  • Target protein of interest

  • This compound linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 0.1 M sodium bicarbonate buffer, pH 8.3. (Note: Do not use buffers containing primary amines like Tris).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1.5 M Hydroxylamine, pH 8.5.

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Desalting columns (e.g., Glen Gel-Pak™, Zeba™ Spin Desalting Columns) for purification.

  • Spectrophotometer, SDS-PAGE equipment, Mass Spectrometer (MALDI-TOF or ESI-MS).

Reagent Preparation
  • Protein Solution: Prepare the protein solution at a concentration of 2-10 mg/mL in ice-cold Conjugation Buffer. Ensure the buffer is free of any primary amines.

  • Linker Stock Solution (10 mM): Dissolve this compound in anhydrous DMSO. Prepare this solution fresh before each use.

  • EDC Stock Solution (100 mM): Dissolve EDC in anhydrous DMSO or ice-cold Activation Buffer. Prepare immediately before use.

  • NHS/Sulfo-NHS Stock Solution (100 mM): Dissolve NHS or Sulfo-NHS in anhydrous DMSO or ice-cold Activation Buffer. Prepare immediately before use.

Step-by-Step Labeling Procedure

The following protocol is a general guideline. The optimal molar ratios of linker-to-protein should be determined empirically through small-scale trial reactions to achieve the desired degree of labeling.

  • Calculate Reagent Volumes: Determine the volumes of linker, EDC, and NHS stock solutions needed. A molar excess of 5- to 20-fold of the activated linker over the protein is a common starting point. Use an equimolar or slight excess of EDC/NHS relative to the linker.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the required volume of the 10 mM this compound stock solution with Activation Buffer.

    • Add the required volume of 100 mM EDC stock solution.

    • Add the required volume of 100 mM NHS/Sulfo-NHS stock solution.

    • Incubate the mixture for 15-30 minutes at room temperature to form the active NHS ester.

  • Conjugation to Protein:

    • Add the freshly prepared activated linker solution to your protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. Reactions in PBS at pH 7.4 may require longer incubation times than reactions at pH 8.3.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to achieve a final concentration of approximately 50 mM (e.g., add 50 µL of 1 M Tris-HCl to a 1 mL reaction).

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters by reacting them with the primary amine in Tris.

  • Purification of Labeled Protein:

    • Separate the labeled protein from excess linker and reaction byproducts using a desalting column according to the manufacturer's instructions.

    • Equilibrate the column with the desired storage buffer (e.g., PBS).

    • Load the quenched reaction mixture onto the column.

    • Collect the purified, labeled protein in the eluate.

  • Storage: Store the purified protein conjugate under conditions appropriate for the specific protein, typically at 4°C for short-term use or aliquoted at -80°C for long-term storage.

Characterization of the Conjugate
  • Protein Concentration: Determine the concentration of the purified labeled protein using a standard protein assay (e.g., BCA or Bradford).

  • Degree of Labeling (DOL): The most accurate method to determine the number of linker molecules conjugated per protein is Mass Spectrometry (MS). The mass increase corresponds to the number of attached this compound molecules.

  • Purity and Integrity: Analyze the labeled protein by SDS-PAGE to confirm its integrity and compare its mobility to the unlabeled protein.

  • ¹⁹F-NMR Spectroscopy: For applications involving fluorine NMR, the presence and chemical environment of the fluorine label can be confirmed using ¹⁹F-NMR spectroscopy.

Data Presentation

Summarize the quantitative data from labeling experiments in a structured table for easy comparison and optimization.

ParameterExperiment 1Experiment 2Experiment 3
Protein Protein XProtein XProtein Y
Protein Conc. (mg/mL) 5.05.02.5
Linker:Protein Molar Ratio 5:120:110:1
Reaction pH 7.4 (PBS)8.3 (Bicarb)7.4 (PBS)
Reaction Time (hr) 212
Reaction Temp. (°C) 25254
Purification Method Desalting ColumnDesalting ColumnDesalting Column
Final Conc. (mg/mL) 4.54.32.1
Degree of Labeling (DOL) 1.23.52.3

Mandatory Visualizations

Signaling Pathways and Workflows

Reaction_Scheme Protein Labeling Reaction Scheme cluster_activation Activation Step cluster_conjugation Conjugation Step COOH This compound plus1 + COOH->plus1 EDC EDC EDC->plus1 NHS NHS / Sulfo-NHS NHS->plus1 Activated Amine-Reactive NHS Ester plus2 + Activated->plus2 Protein_NH2 Protein-NH₂ Protein_NH2->plus2 Labeled_Protein Labeled Protein (Stable Amide Bond) plus1->Activated pH 4.5-6.0 plus2->Labeled_Protein pH 7.2-8.5

Caption: Chemical reaction pathway for protein labeling.

Experimental_Workflow Experimental Workflow for Protein Labeling prep_protein 1. Prepare Protein Solution (2-10 mg/mL in PBS) conjugate 4. Conjugate to Protein (1-2 hr, RT) prep_protein->conjugate prep_reagents 2. Prepare Linker, EDC, & NHS Stocks activate 3. Activate Linker (EDC/NHS, 15-30 min) prep_reagents->activate activate->conjugate quench 5. Quench Reaction (Tris Buffer) conjugate->quench purify 6. Purify Conjugate (Desalting Column) quench->purify analyze 7. Characterize Product (MS, SDS-PAGE) purify->analyze

Caption: General experimental workflow for protein labeling.

References

Application Notes: F-PEG2-S-COOH in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

F-PEG2-S-COOH is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging and powerful therapeutic modality in cancer research.[1][2] PROTACs are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade proteins of interest (POIs) that are implicated in cancer progression.[3][4] The this compound linker, featuring a two-unit polyethylene glycol (PEG) chain, connects a ligand that binds to the target cancer-associated protein and a ligand that recruits an E3 ubiquitin ligase.[5] This tripartite complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The terminal carboxylic acid (COOH) group provides a versatile handle for conjugation with amine-functionalized ligands, typically through amide bond formation.

Applications in Cancer Research

The primary application of this compound in cancer research is as a component in the synthesis of PROTACs to target and degrade oncoproteins that are otherwise difficult to inhibit with traditional small molecules. These "undruggable" targets often lack a defined active site for inhibitor binding. PROTACs, by contrast, only require a binding event to bring the target protein in proximity to the E3 ligase, making them a promising strategy for a wide range of cancer targets.

Key applications include:

  • Targeted Degradation of Oncogenic Proteins: Synthesizing PROTACs to eliminate proteins that drive tumor growth, proliferation, and survival. Examples of targeted proteins include transcription factors, scaffolding proteins, and mutated kinases.

  • Overcoming Drug Resistance: Developing PROTACs that can degrade mutated proteins responsible for acquired resistance to conventional cancer therapies.

  • Selective Targeting of Cancer Cells: The design of PROTACs can be tailored to exploit the differential expression of E3 ligases between cancer and healthy cells, potentially leading to more selective cancer cell killing.

Quantitative Data Summary

The efficacy of a PROTAC is highly dependent on the linker's length and composition, which influences the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). The following table summarizes illustrative data for PROTACs synthesized with a PEG2 linker, similar to this compound, targeting the protein SMARCA2.

PROTAC LinkerDC50 (nM)Dmax (%)Permeability (10⁻⁷ cm s⁻¹)
Alkyl>1000<202.5
PEG2 500 55 1.8
PEG4250701.1
Data is illustrative and compiled from various sources in the literature. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are cell-line dependent.

Experimental Protocols

Protocol 1: Synthesis of an Amide-Linked PROTAC using this compound

This protocol describes the coupling of an amine-containing ligand for a protein of interest (POI-NH2) with this compound, followed by coupling to an E3 ligase ligand.

Materials:

  • POI-NH2 (Protein of Interest Ligand with an amine group)

  • This compound

  • E3 Ligase Ligand with an amine group (e.g., pomalidomide derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Standard glassware for organic synthesis

  • Nitrogen atmosphere setup

  • LC-MS for reaction monitoring

  • Preparative HPLC for purification

Procedure:

Step 1: Coupling of POI-NH2 with this compound

  • Dissolve this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add POI-NH2 (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield POI-PEG2-S-COOH.

Step 2: Coupling of POI-PEG2-S-COOH with E3 Ligase Ligand

  • Dissolve POI-PEG2-S-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the amine-containing E3 ligase ligand (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in cancer cells.

Materials:

  • Cancer cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed the cancer cells in a multi-well plate and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Incubate the membrane with the primary antibody for the loading control.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Determine the DC50 and Dmax values from the dose-response curve.

Visualizations

PROTAC_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) POI Protein of Interest (Oncoprotein) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits POI_in_complex POI PROTAC_in_complex PROTAC PROTAC_in_complex->PROTAC recycled E3_in_complex E3 Ligase PROTAC_in_complex->E3_in_complex POI_in_complex->PROTAC_in_complex E3_in_complex->E3_Ligase recycled Ub Ubiquitin E3_in_complex->Ub transfers Ub_POI Poly-ubiquitinated POI Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome targeted for degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_preclinical Preclinical Development Target_Selection 1. Target Protein Selection Ligand_Design 2. Design/Select Ligands (POI & E3 Ligase) Target_Selection->Ligand_Design Linker_Selection 3. Linker Selection (e.g., this compound) Ligand_Design->Linker_Selection PROTAC_Synthesis 4. PROTAC Synthesis Linker_Selection->PROTAC_Synthesis In_Vitro_Eval 5. In Vitro Evaluation (Degradation, Cytotoxicity) PROTAC_Synthesis->In_Vitro_Eval In_Vivo_Eval 6. In Vivo Evaluation (Animal Models) In_Vitro_Eval->In_Vivo_Eval Clinical_Trials 7. Clinical Trials In_Vivo_Eval->Clinical_Trials

Caption: A typical workflow for PROTAC development.

References

Application Notes and Protocols for F-PEG2-S-COOH in Neurological Disorder Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-PEG2-S-COOH is a heterobifunctional polyethylene glycol (PEG) derivative designed for advanced applications in the development of therapeutics for neurological disorders. While the precise entity "this compound" is not explicitly detailed in existing literature, its nomenclature suggests a structure comprising a fluorescent label (F), a two-unit polyethylene glycol spacer (PEG2), a thiol group (S), and a carboxylic acid group (COOH). This combination of functional moieties makes it a versatile tool for bioconjugation, enabling the linkage of therapeutic molecules to targeting ligands or nanocarriers, facilitating their delivery across the blood-brain barrier (BBB), and allowing for fluorescent tracking.

The PEG spacer enhances the solubility and in vivo circulation time of conjugated molecules by reducing renal clearance and minimizing immunogenicity.[1][2][3] The thiol (-SH) group allows for covalent attachment to specific entities, such as gold nanoparticles or maleimide-functionalized proteins, while the carboxylic acid (-COOH) group can be activated to form stable amide bonds with amine groups on therapeutic agents or targeting moieties.[3][4] This application note provides an overview of the potential uses of this compound in neurological research and protocols for its application.

Properties of PEG Linkers in Neurological Applications

The use of PEG derivatives is well-established in drug delivery and nanotechnology. Key properties relevant to neurological applications include:

  • Biocompatibility and Low Immunogenicity: PEG is known for its non-toxic and non-immunogenic nature, making it suitable for in vivo applications.

  • Increased Hydrophilicity: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic drugs, which can be crucial for administration and formulation.

  • Prolonged Circulation Half-Life: PEGylation shields therapeutic molecules from enzymatic degradation and reduces uptake by the reticuloendothelial system, thereby extending their circulation time.

  • Blood-Brain Barrier Penetration: Surface modification of nanoparticles and therapeutic proteins with PEG can facilitate their transport across the BBB, a major obstacle in treating central nervous system (CNS) disorders.

Applications in Neurological Disorder Treatments

Enhanced Drug Delivery to the Central Nervous System (CNS)

A primary challenge in treating neurological disorders is the effective delivery of therapeutic agents across the BBB. PEGylated nanocarriers have shown promise in overcoming this barrier. This compound can be used to functionalize nanoparticles (e.g., liposomes, polymeric nanoparticles) to improve their diffusion in the brain parenchyma. The fluorescent tag allows for the visualization and quantification of nanoparticle distribution within the brain.

Targeted Therapy for Neurodegenerative Diseases

In diseases like Alzheimer's, the accumulation of misfolded proteins such as amyloid-beta (Aβ) is a key pathological feature. PEGylated nanoparticles have been shown to interact with Aβ peptides, potentially influencing their aggregation kinetics. This compound can be used to develop fluorescently labeled nanomedicines that target Aβ plaques. The carboxyl group can be conjugated to an Aβ-targeting ligand, while the thiol group anchors the complex to a nanoparticle.

Development of PROTACs for Neurodegenerative Disorders

Proteolysis-targeting chimeras (PROTACs) are emerging as a therapeutic modality for diseases caused by protein aggregation. These bifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target. PEG linkers are often used in the synthesis of PROTACs. This compound can serve as a fluorescently traceable linker in the development of PROTACs targeting pathogenic proteins in neurodegenerative diseases like Huntington's or Parkinson's disease.

Quantitative Data Summary

The following tables summarize quantitative data from studies on PEGylated systems for neurological applications.

Table 1: Effect of PEGylation on Nanoparticle Diffusion in Brain Tissue

Particle TypeAverage Diameter (nm)Surface CoatingEffective Diffusivity in Tumor Tissue (vs. COOH-particles)Reference
Polystyrene70Dense PEG12-fold higher
PLGA70Dense PEG100-fold faster

Table 2: Impact of PEGylation on Drug Half-Life

Therapeutic AgentModificationEffect on Half-LifeReference
Brain-Derived Neurotrophic Factor (BDNF)PEGylationSignificantly improved half-life in cerebrospinal fluid
NaloxonePEGylation (Naloxegol)Reduced CNS penetration and bioavailability

Experimental Protocols

Protocol 1: Conjugation of this compound to a Therapeutic Protein

This protocol describes the conjugation of the carboxyl group of this compound to primary amines on a therapeutic protein using EDC/NHS chemistry.

Materials:

  • This compound

  • Therapeutic protein with available amine groups

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis or size-exclusion chromatography system for purification

Procedure:

  • Activate the Carboxyl Group: a. Dissolve this compound in Activation Buffer. b. Add a 5-fold molar excess of EDC and NHS to the this compound solution. c. Incubate for 15-30 minutes at room temperature to form an NHS ester.

  • Conjugation to the Protein: a. Dissolve the therapeutic protein in Conjugation Buffer. b. Add the activated this compound solution to the protein solution at a desired molar ratio (e.g., 10:1 linker to protein). c. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the Reaction: a. Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester. b. Incubate for 15 minutes at room temperature.

  • Purification: a. Remove unconjugated this compound and reaction byproducts by dialysis against PBS or using size-exclusion chromatography.

  • Characterization: a. Confirm conjugation and determine the degree of labeling using fluorescence spectroscopy and protein concentration assays (e.g., BCA).

Protocol 2: In Vitro Blood-Brain Barrier Transcytosis Assay

This protocol uses a cell-based model to assess the ability of a fluorescently labeled therapeutic to cross the BBB.

Materials:

  • Transwell inserts with a microporous membrane (e.g., 3.0 µm pore size)

  • Human brain microvascular endothelial cells (hBMECs)

  • Astrocyte-conditioned medium

  • This compound labeled therapeutic agent

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Establish the BBB Model: a. Culture hBMECs on the apical side of the Transwell inserts. b. Add astrocyte-conditioned medium to the basolateral chamber to induce barrier properties. c. Monitor the formation of a tight monolayer by measuring transendothelial electrical resistance (TEER).

  • Transcytosis Experiment: a. Once a stable TEER value is achieved, replace the medium in the apical chamber with fresh medium containing the this compound labeled therapeutic agent at a known concentration. b. At various time points (e.g., 1, 2, 4, 8 hours), collect samples from the basolateral chamber.

  • Quantification: a. Measure the fluorescence intensity of the samples from the basolateral chamber using a fluorescence plate reader. b. Calculate the apparent permeability coefficient (Papp) to quantify the rate of transcytosis.

  • Visualization (Optional): a. After the experiment, fix and stain the hBMEC monolayer to visualize the cellular uptake of the fluorescently labeled therapeutic using fluorescence microscopy.

Visualizations

F_PEG2_S_COOH_Structure cluster_linker This compound F Fluorescent Label (F) PEG PEG2 Spacer F->PEG S Thiol Group (-SH) PEG->S COOH Carboxylic Acid (-COOH)

Caption: General structure of the hypothesized this compound molecule.

Experimental_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_eval Evaluation NP Nanoparticle (e.g., Liposome) Conj Conjugation (EDC/NHS Chemistry) NP->Conj Drug Therapeutic Drug Drug->Conj Linker This compound Linker->Conj Purify Purification Conj->Purify Formation of Fluorescent Nanocarrier InVitro In Vitro BBB Transcytosis Assay Purify->InVitro InVivo In Vivo Animal Model (Brain Distribution) Purify->InVivo

Caption: Experimental workflow for nanoparticle conjugation and evaluation.

Signaling_Pathway cluster_pathway Simplified Alzheimer's Disease Pathway APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Monomers APP->Abeta Cleavage by β- and γ-secretase BetaSecretase β-secretase GammaSecretase γ-secretase Oligomers Aβ Oligomers Abeta->Oligomers Aggregation Plaques Aβ Plaques Oligomers->Plaques Neurotoxicity Neurotoxicity & Neuronal Death Oligomers->Neurotoxicity Plaques->Neurotoxicity Therapeutic PEGylated Nanoparticle with Aβ Targeting Ligand Therapeutic->Abeta Binds and promotes clearance/inhibits aggregation Therapeutic->Oligomers Binds and neutralizes toxicity

Caption: Simplified Alzheimer's disease pathway and a potential point of intervention.

References

Application Notes and Protocols for Cell Permeability Assays of F-Peg2-S-cooh Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[3] The linker is a critical component influencing a PROTAC's physicochemical properties, including its cell permeability.[1][4] This document provides detailed application notes and protocols for assessing the cell permeability of PROTACs containing a specific linker, F-Peg2-S-cooh, which incorporates a fluoro group, a two-unit polyethylene glycol (PEG) chain, a thioether linkage, and a terminal carboxylic acid.

The unique structural characteristics of PROTACs, such as their high molecular weight and large polar surface area, often pose challenges to their ability to cross cellular membranes and reach their intracellular targets. Therefore, the accurate assessment of cellular permeability is a crucial step in the development of effective PROTAC therapeutics. This document outlines key in vitro assays for evaluating PROTAC permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 permeability assay, and cellular uptake studies using LC-MS/MS.

Considerations for this compound Containing PROTACs

The "this compound" linker presents a unique combination of moieties that can influence cell permeability:

  • Fluoro (F) group: Fluorination can sometimes enhance permeability by increasing lipophilicity and metabolic stability.

  • PEG2 Linker: Short polyethylene glycol (PEG) linkers are often incorporated to improve solubility and other pharmacokinetic properties. However, the polar nature of the PEG chain can also decrease passive permeability. The flexibility of PEG linkers may allow the PROTAC to adopt different conformations, potentially shielding polar groups to facilitate membrane crossing, a concept known as molecular chameleonicity.

  • Thioether (S) Linkage: The thioether bond provides flexibility and is generally more lipophilic than an ether linkage.

  • Carboxylic Acid (cooh): The terminal carboxylic acid group is ionizable at physiological pH, which can significantly increase polarity and reduce passive cell permeability. Prodrug strategies, such as esterification of the carboxylic acid, are sometimes employed to mask this polar group and improve cell uptake.

Data Presentation: Comparative Permeability Data

The following table summarizes representative quantitative data from various permeability assays for a hypothetical PROTAC containing an this compound linker compared to other PROTACs with different linkers. This data is for illustrative purposes to demonstrate how results can be structured for easy comparison.

PROTAC IDLinker CompositionPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio (B-A / A-B)Intracellular Conc. (µM) at 1 µM external conc.
PROTAC-F-Peg2-S-cooh Fluoro-PEG2-Thioether-Carboxylic Acid < 0.5 (Low) < 0.2 (Very Low) > 5 (High Efflux) 0.05
PROTAC-Alkyl-C8C8 Alkyl Chain1.5 (Moderate)1.0 (Low)1.5 (Low Efflux)0.25
PROTAC-Peg4PEG4 Chain0.8 (Low)0.5 (Low)2.5 (Moderate Efflux)0.15
PROTAC-F-Peg2-S-cooEtFluoro-PEG2-Thioether-Ethyl Ester2.0 (Moderate)1.8 (Moderate)1.2 (Low Efflux)0.40

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.

Principle: This assay is cost-effective for early-stage screening of compounds based on their ability to passively diffuse across a lipid membrane.

Protocol:

  • Prepare Lipid Solution: Prepare a 1% (w/v) solution of lecithin in dodecane and sonicate until fully dissolved.

  • Coat Donor Plate: Gently add 5 µL of the lecithin/dodecane solution to each well of a 96-well donor plate with a PVDF membrane.

  • Prepare PROTAC Solution: Dissolve the PROTAC in a suitable buffer (e.g., PBS, pH 7.4) containing a low percentage of DMSO (e.g., 5%) to a final concentration of 1-10 µM.

  • Prepare Acceptor Plate: Add 300 µL of the buffer to each well of a 96-well acceptor plate.

  • Start Assay: Add 150 µL of the PROTAC solution to each well of the coated donor plate. Carefully place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the assembled plate at room temperature for 16 hours in a sealed container with a wet paper towel to prevent evaporation.

  • Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: The effective permeability (Pe) is calculated using the following formula:

    Pe = (V_A * C_A(t)) / (Area * time * (C_D(t) - C_A(t)))

    Where V_A is the volume of the acceptor well, C_A(t) is the concentration in the acceptor well at time t, Area is the membrane area, and C_D(t) is the concentration in the donor well at time t.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux.

Principle: Caco-2 cells form a polarized monolayer with tight junctions, expressing various transporters and efflux pumps, thus modeling both transcellular and paracellular transport.

Protocol:

  • Cell Culture: Culture Caco-2 cells on Transwell® permeable supports for 18-22 days to allow for differentiation and formation of a confluent monolayer.

  • Prepare Transport Buffer: Use a suitable transport buffer such as Hank's Balanced Salt Solution (HBSS) with HEPES, pH 7.4. To improve the recovery of poorly soluble or sticky PROTACs, 0.25% Bovine Serum Albumin (BSA) can be added to the buffer.

  • Prepare PROTAC Solution: Dissolve the PROTAC in the transport buffer at a final concentration of 10 µM.

  • Bidirectional Transport:

    • Apical-to-Basolateral (A→B) Transport: Add the PROTAC solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • Basolateral-to-Apical (B→A) Transport: Add the PROTAC solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

  • Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.

  • Sample Collection: Collect samples from both donor and receiver compartments at the end of the incubation period.

  • Sample Analysis: Quantify the PROTAC concentration in all samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio:

    • Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Efflux Ratio = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Cellular Uptake Assay using LC-MS/MS

This assay directly measures the amount of PROTAC that accumulates inside cells over time.

Principle: Cells are incubated with the PROTAC, and after a specific time, the intracellular concentration is determined by lysing the cells and analyzing the lysate via LC-MS/MS.

Protocol:

  • Cell Seeding: Seed cells (e.g., the target cell line for the PROTAC) in a multi-well plate and allow them to adhere overnight.

  • PROTAC Incubation: Treat the cells with the PROTAC at a defined concentration (e.g., 1 µM) for various time points (e.g., 0.5, 1, 2, 4 hours).

  • Cell Washing: After incubation, aspirate the medium and wash the cells multiple times with ice-cold PBS to remove any extracellular PROTAC.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or acetonitrile/methanol).

  • Sample Preparation: Collect the cell lysate and centrifuge to pellet cell debris. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the concentration of the PROTAC in the cell lysate using a validated LC-MS/MS method.

  • Data Normalization: Normalize the intracellular PROTAC concentration to the total protein concentration in the lysate (determined by a BCA assay) or to the cell number.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC (this compound) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (Target) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC release Ternary_Complex->E3_Ligase catalytic Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Extracellular_PROTAC Extracellular PROTAC Extracellular_PROTAC->PROTAC Cellular Uptake

Caption: PROTAC Mechanism of Action.

Permeability_Assay_Workflow cluster_PAMPA PAMPA Workflow cluster_Caco2 Caco-2 Workflow cluster_Uptake Cellular Uptake Workflow P1 Prepare Lipid Membrane on Donor Plate P2 Add PROTAC to Donor Well Add Buffer to Acceptor Well P1->P2 P3 Incubate (e.g., 16h) P2->P3 P4 Quantify PROTAC in Donor and Acceptor Wells (LC-MS/MS) P3->P4 P5 Calculate Pe P4->P5 C1 Culture Caco-2 Cells on Transwell (18-22 days) C2 Add PROTAC to Donor (Apical or Basolateral) C1->C2 C3 Incubate (e.g., 2h) C2->C3 C4 Quantify PROTAC in Donor and Receiver Wells (LC-MS/MS) C3->C4 C5 Calculate Papp and Efflux Ratio C4->C5 U1 Incubate Cells with PROTAC U2 Wash Cells to Remove Extracellular PROTAC U1->U2 U3 Lyse Cells U2->U3 U4 Quantify Intracellular PROTAC (LC-MS/MS) U3->U4 U5 Normalize to Cell Number or Protein Content U4->U5

Caption: Experimental Workflows for Permeability Assays.

Linker_Effects_on_Permeability cluster_properties Linker Moieties & Properties cluster_effects Effects on Permeability PROTAC PROTAC with This compound Linker Fluoro Fluoro (F) PEG PEG2 Thioether Thioether (S) Carboxylic_Acid Carboxylic Acid (cooh) Increased_Lipophilicity Increased Lipophilicity Fluoro->Increased_Lipophilicity Increased_Solubility Increased Solubility PEG->Increased_Solubility Increased_Flexibility Increased Flexibility PEG->Increased_Flexibility Thioether->Increased_Flexibility Increased_Polarity Increased Polarity / Charge Carboxylic_Acid->Increased_Polarity Permeability Overall Cell Permeability Increased_Lipophilicity->Permeability + Increased_Solubility->Permeability +/- Increased_Flexibility->Permeability +/- (Chameleonicity) Increased_Polarity->Permeability -

Caption: Logical Relationship of Linker Components to Permeability.

References

Application Notes and Protocols for the Analytical Characterization of F-PEG2-S-COOH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive overview of the analytical techniques for the characterization of F-PEG2-S-COOH conjugates. This bifunctional molecule, comprising a fluorophore (F), a short di-ethylene glycol PEG linker (PEG2), a sulfur linkage (S), and a terminal carboxylic acid (COOH), is of significant interest in bioconjugation, drug delivery, and diagnostic applications. Accurate and thorough characterization is crucial to ensure its identity, purity, and functionality.

These application notes detail the experimental protocols for the key analytical methods used to verify the structure and purity of this compound conjugates. The primary techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section provides a theoretical background, a detailed experimental protocol, and representative data presented in a clear and comparative format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of molecules. For this compound, ¹H and ¹³C NMR are essential to confirm the presence of all constituent parts: the fluorophore, the PEG linker, the sulfur linkage, and the carboxylic acid terminus.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve this compound in deuterated solvent (e.g., DMSO-d6) tms Add internal standard (e.g., TMS) prep->tms acq Acquire 1H and 13C NMR spectra tms->acq proc Process spectra (Fourier transform, phase correction, baseline correction) acq->proc integ Integrate 1H peaks proc->integ assign Assign signals to specific protons and carbons in the structure integ->assign confirm Confirm structure and purity assign->confirm

Caption: Workflow for NMR analysis of this compound.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound conjugate.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O). The choice of solvent is critical; for instance, using DMSO-d6 can help in observing the hydroxyl proton of the carboxylic acid, which often appears at a chemical shift of around 4.56 (±0.02) ppm and does not shift significantly with concentration changes.[1][2]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Number of scans: 16-64 (depending on sample concentration).

      • Relaxation delay: 1-5 seconds.

      • Pulse width: 90°.

      • Spectral width: -2 to 12 ppm.

    • ¹³C NMR:

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation delay: 2-5 seconds.

      • Pulse program: Proton-decoupled.

      • Spectral width: 0 to 200 ppm.

  • Data Analysis:

    • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts to the corresponding protons and carbons in the this compound structure. The characteristic PEG backbone protons typically appear around 3.6 ppm.[3]

Representative ¹H NMR Data
Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Fluorophore ProtonsDependent on the specific fluorophoreVariesVaries
PEG methylene protons (-O-CH₂-CH₂-)~3.6m8H
Methylene protons adjacent to sulfur (-S-CH₂-)~2.7t2H
Methylene protons adjacent to COOH (-CH₂-COOH)~2.5t2H
Carboxylic acid proton (-COOH)10-12 (broad)s1H

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of the this compound conjugate, thereby confirming its successful synthesis and identifying any impurities. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition.

Experimental Workflow for Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep Dissolve this compound in a volatile solvent (e.g., ACN/H2O) inject Inject sample into the mass spectrometer (e.g., ESI-QTOF) prep->inject acquire Acquire mass spectrum in positive or negative ion mode inject->acquire process Process the raw data acquire->process identify Identify the molecular ion peak ([M+H]+, [M-H]-, [M+Na]+) process->identify compare Compare the experimental mass with the theoretical mass identify->compare

Caption: Workflow for Mass Spectrometry analysis.

Protocol for Electrospray Ionization-Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the this compound conjugate (approximately 10-100 µg/mL) in a volatile solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Instrument Parameters (ESI-QTOF or ESI-Orbitrap):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

    • Mass Analyzer: Quadrupole-Time of Flight (QTOF) or Orbitrap for high resolution.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Desolvation Temperature: 250-350 °C.

    • Mass Range: Scan a range appropriate for the expected molecular weight of the conjugate (e.g., m/z 100-1000).

  • Data Analysis:

    • Identify the molecular ion peak. In positive ion mode, this will likely be the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. In negative ion mode, it will be the deprotonated molecule [M-H]⁻.

    • Due to the nature of PEG, you may observe a distribution of peaks separated by 44 Da, corresponding to the ethylene glycol monomer unit, if there is any polydispersity in the PEG starting material.[4]

    • Compare the experimentally determined monoisotopic mass with the theoretically calculated mass of the this compound conjugate. The mass accuracy should be within 5 ppm for high-resolution instruments.

Representative Mass Spectrometry Data
Ion Theoretical m/z Observed m/z Mass Error (ppm)
[M+H]⁺Calculated ValueExperimental Value< 5
[M-H]⁻Calculated ValueExperimental Value< 5
[M+Na]⁺Calculated ValueExperimental Value< 5

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of the this compound conjugate and for quantifying it. Reversed-phase HPLC (RP-HPLC) is typically used to separate the conjugate from starting materials and by-products. Due to the lack of a strong UV chromophore in the PEG and carboxyl portions, a detector other than UV-Vis may be necessary for accurate quantification of all species, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[5] However, the fluorophore moiety may allow for sensitive detection using a fluorescence detector.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_acq Chromatographic Separation cluster_proc Data Analysis prep_sample Dissolve this compound in mobile phase A prep_mobile Prepare mobile phases A and B inject Inject sample onto the HPLC system prep_mobile->inject separate Separate components on a C18 column using a gradient inject->separate detect Detect eluting components (UV-Vis, Fluorescence, CAD, ELSD) separate->detect integrate Integrate peak areas in the chromatogram detect->integrate purity Calculate purity based on the relative peak areas integrate->purity quantify Quantify the conjugate using a calibration curve integrate->quantify

Caption: Workflow for HPLC analysis of this compound.

Protocol for Reversed-Phase HPLC (RP-HPLC)
  • Instrumentation and Columns:

    • An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, Fluorescence, CAD, or ELSD).

    • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or formic acid in acetonitrile (ACN).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Gradient: A linear gradient, for example:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B (re-equilibration)

    • Detection:

      • UV-Vis: Monitor at the absorbance maximum of the fluorophore.

      • Fluorescence: Excite and detect at the appropriate wavelengths for the fluorophore.

      • CAD/ELSD: Use manufacturer's recommended settings.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the this compound conjugate by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • For quantification, prepare a calibration curve using standards of known concentrations.

Representative HPLC Purity Data
Component Retention Time (min) Peak Area (%)
This compound15.2> 95%
Impurity 18.5< 2%
Impurity 218.1< 3%

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound conjugate. This technique is particularly useful for confirming the presence of the carboxylic acid and the ether linkages of the PEG chain.

Experimental Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep Prepare sample (e.g., KBr pellet or place on ATR crystal) acquire Acquire FTIR spectrum prep->acquire identify Identify characteristic absorption bands for functional groups acquire->identify confirm Confirm the presence of key functional groups identify->confirm

Caption: Workflow for FTIR analysis of this compound.

Protocol for FTIR Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the dry this compound sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrument Parameters:

    • Spectrometer: A standard FTIR spectrometer.

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Acquire a background spectrum (of the empty sample holder or clean ATR crystal).

    • Acquire the sample spectrum. The instrument software will automatically subtract the background.

    • Identify the characteristic absorption bands corresponding to the functional groups in the this compound conjugate.

Representative FTIR Data
Functional Group **Characteristic Absorption (cm⁻¹) **Appearance
O-H (Carboxylic Acid)3300-2500Broad
C=O (Carboxylic Acid)1725-1700Sharp, strong
C-H (Aliphatic)2950-2850Medium to strong
C-O-C (Ether)1150-1085Strong
S-C700-600Weak to medium
Aromatic C=C (Fluorophore)1600-1450Varies

Summary and Conclusion

The analytical techniques described in these application notes provide a robust framework for the comprehensive characterization of this compound conjugates. The combination of NMR, MS, HPLC, and FTIR allows for unambiguous structural confirmation, purity assessment, and quantification. Following these detailed protocols will enable researchers, scientists, and drug development professionals to ensure the quality and consistency of their this compound conjugates for their intended applications.

References

Troubleshooting & Optimization

Troubleshooting low yield in F-Peg2-S-cooh conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for F-Peg2-S-cooh conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to overcome common challenges and improve conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound (as an NHS ester) conjugation to primary amines?

The optimal pH range for reacting N-hydroxysuccinimide (NHS) esters with primary amines is typically between 7.2 and 8.5.[1][2][3] Within this range, the primary amine groups on biomolecules, such as the ε-amino group of lysine residues, are sufficiently deprotonated to be effective nucleophiles for reacting with the NHS ester.[1][4] A pH that is too low will result in protonated, unreactive amines, while a pH above 8.5 significantly accelerates the hydrolysis of the NHS ester, which competes with the desired conjugation reaction and leads to lower yields. For some applications, a pH of 8.3-8.5 is considered optimal.

Q2: Which buffers are compatible with NHS ester conjugation reactions?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.

Recommended Buffers:

  • Phosphate-buffered saline (PBS)

  • Carbonate-bicarbonate buffers

  • HEPES buffers

  • Borate buffers

Buffers to Avoid:

  • Tris (tris(hydroxymethyl)aminomethane) buffers (e.g., TBS)

  • Glycine-containing buffers

Q3: How should I store and handle this compound (NHS ester form) reagents to maintain their activity?

Proper storage and handling are critical to prevent hydrolysis and maintain the reactivity of NHS ester reagents.

  • Storage of Solid Reagent: Store the solid this compound (NHS ester) reagent at -20°C or lower in a desiccated environment to protect it from moisture.

  • Equilibration: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture from the air from condensing onto the cold powder.

  • Stock Solutions: For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. High-quality, anhydrous solvents are essential, as degraded DMF can contain dimethylamine, which will compete with the reaction.

  • Usage of Stock Solutions: Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Unused reconstituted reagent should be discarded.

Q4: What is the most common cause of low yield in this compound conjugation reactions?

The most common side reaction and a primary cause of low yield is the hydrolysis of the NHS ester. In an aqueous environment, water molecules can attack the NHS ester, causing it to hydrolyze back to a non-reactive carboxylic acid. This reaction directly competes with the desired conjugation to the primary amine of the target molecule. The rate of this hydrolysis is highly dependent on the pH of the reaction buffer, increasing significantly at higher pH values.

Troubleshooting Guide

Issue: Low or No Conjugation Yield

This section provides a systematic approach to troubleshooting low yields in your this compound conjugation experiments.

1. Verify Reagent Activity

  • Problem: The this compound (NHS ester) may have hydrolyzed due to improper storage or handling.

  • Solution: You can perform a simple qualitative test to check the reactivity of your NHS ester. This involves intentionally hydrolyzing the ester with a strong base and measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm. An increase in absorbance after adding the base indicates that the reagent was active.

2. Optimize Reaction Conditions

  • Problem: The reaction conditions may not be optimal for the specific biomolecule being conjugated.

  • Solution: Systematically evaluate and optimize the following parameters:

    • pH: Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. Verify the pH immediately before starting the reaction.

    • Molar Ratio: A 5- to 20-fold molar excess of the NHS ester over the amount of the amine-containing molecule is a common starting point. For dilute protein solutions, a higher molar excess may be required to favor the conjugation reaction over hydrolysis.

    • Concentration: The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction.

    • Reaction Time and Temperature: NHS ester reactions are typically performed for 0.5 to 4 hours at room temperature or overnight at 4°C. Optimization of these parameters may be necessary for your specific application.

3. Check for Incompatible Substances

  • Problem: The presence of competing nucleophiles in the reaction mixture can significantly reduce conjugation efficiency.

  • Solution:

    • Buffer Composition: As mentioned in the FAQs, ensure you are not using buffers containing primary amines like Tris or glycine.

    • Contaminants: Be aware of other potential amine-containing contaminants, such as sodium azide in high concentrations or carrier proteins (e.g., BSA) that may be present in antibody formulations. If such substances are present, a buffer exchange step using dialysis or gel filtration is recommended.

4. Address Solubility Issues

  • Problem: The hydrophobicity of the molecule being conjugated to the PEG linker can lead to solubility issues for the reactants or the final conjugate, causing aggregation and precipitation.

  • Solution:

    • Co-solvents: Consider adding a small amount of an organic co-solvent like DMSO or DMF (up to 10-20%) to the reaction buffer to improve solubility. Ensure the chosen solvent is compatible with your biomolecule's stability and activity.

Data Summary

The stability of the NHS ester is a critical factor in achieving high conjugation yields. The following table summarizes the half-life of NHS esters in aqueous solutions at different pH values and temperatures.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours
8.6410 minutes
7Room Temp~7 hours
9Room Tempminutes

This data highlights the significant impact of pH on the stability of the NHS ester. As the pH increases, the rate of hydrolysis increases dramatically, reducing the time the NHS ester is available to react with the target amine.

Experimental Protocols

Protocol 1: General Procedure for this compound (NHS Ester) Conjugation to a Protein
  • Protein Preparation:

    • Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

    • If the protein solution contains any primary amine contaminants, perform a buffer exchange using a desalting column or dialysis.

  • This compound (NHS Ester) Solution Preparation:

    • Allow the vial of this compound (NHS ester) to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the this compound (NHS ester) in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound (NHS ester) stock solution to achieve the desired molar excess (a 5- to 20-fold molar excess is a good starting point).

    • Add the calculated volume of the this compound (NHS ester) stock solution to the protein solution. Ensure the final concentration of the organic solvent is compatible with your protein (typically ≤10%).

    • Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Qualitative Assessment of this compound (NHS Ester) Reactivity
  • Reagent Preparation:

    • Dissolve 1-2 mg of the this compound (NHS ester) reagent in 2 mL of an amine-free buffer (e.g., phosphate buffer, pH 7.0). If the reagent is not water-soluble, first dissolve it in a small amount of anhydrous DMSO or DMF and then dilute with the buffer.

    • Prepare a control tube containing only the buffer (and organic solvent if used).

  • Initial Absorbance Measurement:

    • Measure the initial absorbance of the reagent solution and the control solution at 260 nm.

    • Calculate the initial absorbance of the active ester: A_initial = A_reagent - A_control.

  • Induce Hydrolysis:

    • Add a small volume of a strong base (e.g., 1 N NaOH) to the reagent solution to raise the pH significantly (e.g., >10) and induce complete hydrolysis of the remaining active NHS ester.

    • Incubate for several minutes.

  • Final Absorbance Measurement:

    • Remeasure the absorbance of the base-treated reagent solution at 260 nm (A_final).

  • Interpretation:

    • If A_final is significantly greater than A_initial, it indicates that active NHS ester was present and subsequently hydrolyzed by the base. The reagent is likely still reactive.

    • If A_final is not measurably greater than A_initial, the NHS ester in the reagent has likely already been hydrolyzed, and the reagent is inactive.

Visualizations

Troubleshooting_Workflow start Low Conjugation Yield check_reagent 1. Verify Reagent Activity (Protocol 2) start->check_reagent check_conditions 2. Optimize Reaction Conditions (pH, Molar Ratio, Concentration) check_reagent->check_conditions Reagent is Active check_buffer 3. Check for Incompatible Buffers (e.g., Tris, Glycine) check_conditions->check_buffer check_solubility 4. Address Solubility Issues check_buffer->check_solubility success Improved Yield check_solubility->success

Caption: A stepwise workflow for troubleshooting low conjugation yield.

Competing_Reactions cluster_reactants Reactants cluster_products Potential Products PEG_NHS F-Peg2-S-NHS Conjugate Desired Conjugate (Stable Amide Bond) PEG_NHS->Conjugate Aminolysis (Desired Reaction) Hydrolyzed_PEG Hydrolyzed PEG (Inactive Carboxylic Acid) PEG_NHS->Hydrolyzed_PEG Hydrolysis (Competing Reaction) Protein_NH2 Biomolecule-NH2 Protein_NH2->Conjugate Water H2O (Hydrolysis) Water->Hydrolyzed_PEG

Caption: Competing reaction pathways for NHS esters in aqueous solution.

References

Technical Support Center: Overcoming Solubility Challenges with F-Peg2-S-cooh Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with F-Peg2-S-cooh based PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is an this compound linker, and how do its components influence PROTAC solubility?

A1: The this compound linker is a chemical moiety used in the design of Proteolysis Targeting Chimeras (PROTACs) to connect a target protein-binding ligand to an E3 ligase-binding ligand. Its components are designed to modulate the physicochemical properties of the resulting PROTAC molecule.

  • F (Fluoro): Fluorination is a common strategy in medicinal chemistry to alter properties like lipophilicity and membrane permeability. The introduction of fluorine can potentially reduce lipophilicity, which may, in some cases, improve aqueous solubility.[1]

  • Peg2 (di-ethylene glycol): The short polyethylene glycol (PEG) component is hydrophilic and is intended to increase the overall water solubility of the PROTAC molecule.[2]

  • S (Thioether): The thioether linkage is generally stable and its impact on solubility can be variable. While not directly contributing to hydrophilicity, it is a key structural component. Some studies have investigated thioether linkages in the context of increasing proteolytic stability.

  • cooh (Carboxylic Acid): The terminal carboxylic acid group is ionizable. At physiological pH, it will be deprotonated to a carboxylate, which significantly increases the polarity and aqueous solubility of the PROTAC.[3]

Q2: My this compound based PROTAC is precipitating out of my aqueous buffer. What are the likely causes?

A2: Precipitation of a PROTAC from an aqueous buffer is a common indication of poor solubility. For this compound based PROTACs, this can be attributed to several factors:

  • High Molecular Weight and Lipophilicity: PROTACs are inherently large molecules, often falling into the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to low aqueous solubility.

  • Insufficient Contribution from the PEG Linker: While the Peg2 moiety adds a hydrophilic element, it may not be sufficient to counteract the lipophilicity of the two ligands it connects.

  • pH of the Buffer: The solubility of your PROTAC is likely pH-dependent due to the terminal carboxylic acid. If the pH of your buffer is below the pKa of the carboxylic acid, it will be protonated and less soluble.

  • Aggregation: Poorly soluble molecules have a tendency to aggregate, which can lead to precipitation.

Q3: Can the this compound linker itself be the source of my solubility problems?

A3: While the linker is designed to improve solubility, its overall effect is context-dependent and influenced by the properties of the attached ligands. The short length of the Peg2 chain may not provide enough hydrophilicity to solubilize highly lipophilic warheads and E3 ligase ligands. The fluorination, while potentially reducing lipophilicity, can also influence conformational properties that may impact solubility.[1]

Troubleshooting Guides

Issue 1: PROTAC Precipitation in Aqueous Buffers (e.g., PBS)

Symptoms:

  • Visible precipitate after diluting a DMSO stock solution into an aqueous buffer.

  • Cloudy or hazy appearance of the solution.

  • Low recovery of the PROTAC in solution-based assays.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Low Intrinsic Solubility 1. Determine the kinetic solubility: This will establish the maximum soluble concentration in your buffer. 2. Lower the final concentration: Work at concentrations below the measured solubility limit.Many PROTACs have low micromolar solubility. Exceeding this limit will cause precipitation.
pH-Dependent Solubility 1. Increase the pH of the buffer: Try buffers with a pH of 7.4 or higher. 2. Use a buffer with higher buffering capacity. The terminal carboxylic acid will be deprotonated at higher pH, increasing polarity and solubility.
Poor Dispersal from DMSO Stock 1. Modify the dilution method: Add the DMSO stock to the buffer dropwise while vortexing. 2. Use a small volume of DMSO stock. This helps to avoid localized high concentrations of the PROTAC that can lead to immediate precipitation.
Issue 2: Poor Cell-Based Assay Performance Due to Low Solubility

Symptoms:

  • Inconsistent or weak dose-response in cellular degradation assays.

  • Observed toxicity at higher concentrations, potentially due to compound precipitation.

  • Low cellular uptake of the PROTAC.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Low Solubility in Cell Culture Media 1. Formulate with co-solvents: If compatible with your cell line, consider adding a small percentage (e.g., 0.1-1%) of a less toxic co-solvent like PEG 400 or Solutol HS 15 to the media. 2. Prepare an Amorphous Solid Dispersion (ASD): This formulation strategy can significantly enhance the aqueous solubility of poorly soluble compounds.Co-solvents can increase the solubility of lipophilic compounds. ASDs prevent crystallization and maintain a supersaturated state.
PROTAC Aggregation in Media 1. Include non-ionic surfactants: A low concentration of surfactants like Tween-20 or Pluronic F-68 in the media can help prevent aggregation.Surfactants can stabilize the PROTAC in a monomeric state.
Low Cell Permeability 1. Assess cell permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Consider linker modification: If permeability is a major issue, re-evaluation of the linker design may be necessary.While the this compound linker has features to aid permeability, very lipophilic or large PROTACs may still struggle to cross the cell membrane.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of an this compound based PROTAC in a specific aqueous buffer.

Methodology:

  • Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).

  • In a 96-well plate, add a small volume of the DMSO stock to the aqueous buffer of interest (e.g., PBS, pH 7.4) to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be kept constant and low (e.g., ≤1%).

  • Include a blank control with DMSO only in the buffer.

  • Seal the plate and shake at room temperature for 1.5 to 2 hours.

  • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The highest concentration that does not show a significant increase in turbidity compared to the blank is considered the kinetic solubility.

  • Alternatively, the supernatant can be analyzed by HPLC or LC-MS to quantify the amount of soluble PROTAC.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an ASD of an this compound based PROTAC to enhance its aqueous solubility for in vitro studies.

Methodology:

  • Select a suitable polymer excipient. Common choices for ASDs include PVP, HPMC, or Soluplus®.

  • Weigh the PROTAC and the polymer in a specific ratio (e.g., 1:9 drug-to-polymer ratio by weight).

  • Dissolve both the PROTAC and the polymer in a suitable organic solvent in which both are soluble (e.g., methanol, acetone, or a mixture).

  • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Further dry the film under high vacuum to remove any residual solvent.

  • The resulting solid is the amorphous solid dispersion, which can be scraped and stored in a desiccator.

  • To use, weigh the ASD and dissolve it in the aqueous buffer or cell culture media.

Visualizations

PROTAC_Mechanism PROTAC This compound PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex TernaryComplex->PROTAC Recycled PolyUbTarget Poly-ubiquitinated Target Protein TernaryComplex->PolyUbTarget Ubiquitination Ub Ubiquitin Ub->E3Ligase E2 Proteasome Proteasome PolyUbTarget->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of action for a PROTAC, leading to target protein degradation.

Solubility_Troubleshooting Start PROTAC Solubility Issue (Precipitation) CheckIntrinsic Determine Kinetic Solubility Start->CheckIntrinsic AdjustConc Lower Final Concentration CheckIntrinsic->AdjustConc If concentration > solubility CheckpH Is Buffer pH > pKa of Carboxylic Acid? CheckIntrinsic->CheckpH If concentration is low AdjustConc->CheckpH AdjustpH Increase Buffer pH (e.g., to 7.4 or 8.0) CheckpH->AdjustpH No Formulation Consider Formulation Strategies CheckpH->Formulation Yes Resolved Solubility Improved AdjustpH->Resolved NotResolved Issue Persists AdjustpH->NotResolved ASD Amorphous Solid Dispersion (ASD) Formulation->ASD Cosolvent Use Co-solvents (e.g., PEG 400) Formulation->Cosolvent Formulation->NotResolved ASD->Resolved Cosolvent->Resolved

Caption: Troubleshooting workflow for addressing solubility issues with this compound PROTACs.

References

How to avoid aggregation of F-Peg2-S-cooh conjugated proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering aggregation issues with F-PEG2-S-COOH conjugated proteins. The following information is based on the presumed chemical structure of a fluorophore (F) attached to a protein via a PEG linker with a thioether (-S-) bond, where the conjugation is achieved by activating a terminal carboxylic acid (-COOH).

Frequently Asked Questions (FAQs)

Q1: What is the likely chemical nature of "this compound" and its application?

A1: "this compound" likely refers to a custom bioconjugation reagent. Breaking down the name:

  • F: Represents a Fluorophore used for detection and imaging.

  • PEG2: A polyethylene glycol spacer with two ethylene glycol units. The PEG moiety enhances solubility and reduces steric hindrance.

  • S: Suggests a stable thioether linkage, often formed by reacting a maleimide group with a thiol on the protein.

  • COOH: A terminal carboxylic acid group, which is activated to an N-hydroxysuccinimidyl (NHS) ester to react with primary amines (e.g., lysine residues) on the protein surface.

This type of reagent is commonly used to fluorescently label proteins for applications in cellular imaging, flow cytometry, and immunoassays.

Q2: What are the most common causes of protein aggregation after conjugation with an this compound reagent?

A2: Protein aggregation post-conjugation can stem from several factors:

  • Over-labeling: The addition of too many hydrophobic fluorophore or PEG molecules can alter the protein's net charge and isoelectric point (pI), leading to reduced solubility.

  • Hydrophobicity of the Fluorophore: Many fluorescent dyes, particularly in the red and far-red spectrum, are hydrophobic. Their conjugation to the protein surface can increase the overall hydrophobicity, promoting self-association and aggregation.[1]

  • Intermolecular Cross-linking: If the PEG reagent is not purely monofunctional, bifunctional impurities can cross-link multiple protein molecules, leading to large aggregates.

  • Sub-optimal Buffer Conditions: Incorrect pH, low ionic strength, or the absence of stabilizing excipients can render the protein more susceptible to aggregation during and after the conjugation reaction.

  • Protein Instability: The inherent stability of the protein is a key factor. The conjugation process itself, including pH shifts and the introduction of organic solvents (like DMSO or DMF to dissolve the reagent), can destabilize sensitive proteins.

Troubleshooting Guide: Preventing and Mitigating Aggregation

Issue 1: Visible precipitation or cloudiness during the conjugation reaction.

This indicates rapid aggregation as the conjugation proceeds.

Potential Cause Recommended Solution Rationale
High Protein Concentration Reduce protein concentration to 1-5 mg/mL.Lower concentrations decrease the likelihood of intermolecular interactions.[2]
Incorrect Buffer pH Ensure the reaction buffer is amine-free (e.g., PBS, HEPES) and at a pH of 7.2-8.5. For pH-sensitive proteins, use a pH closer to 7.4.NHS ester reactions are efficient at slightly alkaline pH, but some proteins may be unstable. A compromise may be necessary.
High Reagent Concentration Add the dissolved this compound reagent dropwise to the protein solution with gentle mixing.This prevents localized high concentrations of the reagent that can lead to rapid, uncontrolled reactions and precipitation.
Reaction Temperature Perform the conjugation reaction at 4°C for 2-4 hours instead of at room temperature.Lower temperatures slow down both the labeling reaction and the processes of protein unfolding and aggregation.
Issue 2: The purified conjugated protein shows signs of aggregation over time (e.g., during storage or concentration).

This suggests that the final product is less stable than the unconjugated protein.

Potential Cause Recommended Solution Rationale
Suboptimal Storage Buffer Screen for an optimal storage buffer. Add stabilizing excipients.Additives can significantly improve the long-term stability of the conjugated protein.
Over-labeling Reduce the molar excess of the labeling reagent in the reaction. Perform a titration to find the optimal reagent-to-protein ratio.A lower degree of labeling is less likely to significantly alter the protein's physicochemical properties.
Freeze-Thaw Instability Aliquot the purified conjugate and store at -80°C with a cryoprotectant. Avoid repeated freeze-thaw cycles.Cryoprotectants like glycerol prevent aggregation during freezing and thawing.[2][3]

Experimental Protocols

Protocol 1: NHS Ester Activation of this compound and Protein Conjugation

This protocol describes the activation of the carboxylic acid group to an amine-reactive NHS ester, followed by conjugation to a protein.

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Protein cluster_purification Step 3: Quenching and Purification reagent_prep 1. Prepare Reagents: - this compound in anhydrous DMSO - EDC and NHS in Activation Buffer (e.g., MES, pH 4.5-6.0) activation 2. Mix Reagents: - Add EDC and NHS to this compound solution. - Molar excess: 5-10 fold EDC, 2-5 fold NHS over PEG. reagent_prep->activation incubation_activation 3. Incubate: - 15-30 minutes at room temperature. activation->incubation_activation protein_prep 4. Prepare Protein: - Protein at 1-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.2-8.0). incubation_activation->protein_prep Use immediately conjugation 5. Conjugate: - Add activated NHS ester to protein solution. - Molar excess: 5-20 fold over protein. protein_prep->conjugation incubation_conjugation 6. Incubate: - 2 hours at room temperature or 4 hours at 4°C with gentle mixing. conjugation->incubation_conjugation quenching 7. Quench Reaction: - Add quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 10-50 mM. - Incubate for 15-30 minutes. incubation_conjugation->quenching purification 8. Purify Conjugate: - Remove excess reagent and by-products via size-exclusion chromatography (desalting column) or dialysis. quenching->purification

Figure 1. Experimental workflow for protein conjugation.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purified protein

  • Desalting column or dialysis equipment

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature. Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. Immediately before use, prepare fresh 10 mg/mL solutions of EDC and NHS in Activation Buffer.

  • Activation: In a microcentrifuge tube, add the this compound stock solution to the Activation Buffer. Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS over the this compound. Incubate for 15-30 minutes at room temperature.

  • Protein Preparation: Dissolve the protein in Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Conjugation: Add the activated this compound solution to the protein solution. A 5-20 fold molar excess of the activated reagent to the protein is a common starting point.

  • Incubation: Incubate the reaction for 2 hours at room temperature or 4 hours at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted reagent using a desalting column or by dialysis against a suitable storage buffer.

Protocol 2: Screening for Optimal Buffer Additives to Prevent Aggregation

This protocol uses a thermal shift assay to rapidly screen for buffer conditions that enhance the stability of the conjugated protein. Increased thermal stability often correlates with reduced aggregation.

thermal_shift_workflow start Prepare Stock Solutions: - Purified conjugated protein (2-5 µM) - Fluorescent dye (e.g., SYPRO Orange) - Buffer additives (see table below) setup Set up 96-well PCR plate: - Add protein, dye, and various additives to wells. - Include a 'no additive' control. start->setup run Run Assay in Real-Time PCR Machine: - Program temperature ramp (e.g., 25°C to 95°C, 1°C/min). - Monitor fluorescence. setup->run analyze Analyze Data: - Plot fluorescence vs. temperature. - Determine the melting temperature (Tm) for each condition. run->analyze interpret Interpretation: A higher Tm indicates greater protein stability. analyze->interpret

Figure 2. Workflow for thermal shift assay.

Table of Common Buffer Additives for Stability Screening:

Additive Class Example Typical Concentration Mechanism of Action
Sugars/Polyols Sucrose, Trehalose, Glycerol5-10% (w/v) Sucrose, 10-50% (v/v) GlycerolPreferential exclusion, increases protein stability.[3]
Amino Acids L-Arginine, L-Glutamate50-100 mMSuppresses non-specific protein-protein interactions.
Salts NaCl, KCl150-500 mMModulates electrostatic interactions and can improve solubility.
Non-ionic Surfactants Polysorbate 20/80 (Tween)0.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.
Reducing Agents DTT, TCEP1-5 mMPrevents oxidation of cysteine residues and subsequent disulfide-linked aggregation.

Purification and Analysis of Aggregates

The most common and effective method for quantifying and removing soluble aggregates is Size-Exclusion Chromatography (SEC) .

Logical Flow for Purification and Analysis

purification_analysis_flow cluster_results Analysis of Chromatogram start Crude Conjugated Protein Mixture sec Size-Exclusion Chromatography (SEC) start->sec detect UV Detector (280 nm) sec->detect fraction Fraction Collector detect->fraction peak1 High Molecular Weight Species (Aggregates) detect->peak1 peak2 Monomeric Conjugated Protein detect->peak2 peak3 Low Molecular Weight Species (Excess Reagent) detect->peak3 collect_monomer Pool Fractions of Monomeric Protein fraction->collect_monomer quantify Quantify Aggregate Content: Calculate peak area percentage peak1->quantify peak2->quantify

Figure 3. Purification and analysis workflow using SEC.

SEC Method Parameters for Aggregate Analysis:

Parameter Typical Condition Considerations
Column Silica-based with diol hydrophilic layer, ~300 Å pore size.The pore size should be appropriate for separating the protein monomer from its aggregates.
Mobile Phase 100-150 mM Sodium Phosphate, 150-300 mM NaCl, pH 6.8-7.4The mobile phase should be non-denaturing and prevent non-specific interactions with the column matrix.
Flow Rate 0.3-0.8 mL/minSlower flow rates can improve resolution.
Detection UV at 280 nm (for protein) and a wavelength specific to the fluorophore.Dual-wavelength detection confirms that the aggregates contain the conjugated protein.

By systematically addressing the potential causes of aggregation and optimizing the conjugation, storage, and purification steps, researchers can significantly improve the quality and reliability of their this compound conjugated proteins for downstream applications.

References

Technical Support Center: Optimizing Reactions of F-Peg2-S-COOH with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation of F-Peg2-S-COOH with primary amines.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation process in a question-and-answer format.

Question Possible Cause Solution
Why is my conjugation yield consistently low? 1. Hydrolysis of NHS-ester: The activated NHS-ester of this compound is moisture-sensitive and can hydrolyze back to the unreactive carboxylic acid.[] 2. Incorrect pH: The reaction is highly pH-dependent. If the pH is too low, the primary amine is protonated and non-nucleophilic. If it's too high, the NHS-ester hydrolyzes rapidly.[2][3] 3. Inactive Reagents: The this compound or the coupling reagents may have degraded due to improper storage. 4. Competing Amines: The reaction buffer (e.g., Tris or glycine) may contain primary amines that compete with the target molecule.[][4]1. Minimize Hydrolysis: Equilibrate the PEG reagent to room temperature before opening the vial to prevent condensation. Prepare the activated PEG solution immediately before use and do not store it. 2. Optimize pH: The optimal pH range is typically 7.2-8.5. A pH of 8.3-8.5 is often recommended for efficient coupling. Use a non-amine buffer like phosphate-buffered saline (PBS), borate, or carbonate buffer. 3. Use Fresh Reagents: Store reagents as recommended, typically at -20°C with a desiccant. 4. Use Amine-Free Buffers: Ensure your reaction buffer is free of primary amines. If necessary, perform a buffer exchange for your protein or amine-containing molecule.
How can I control the degree of PEGylation? The ratio of PEG reagent to the primary amine-containing molecule is a key determinant of the number of PEG chains attached.Carefully control the molar ratio of the activated this compound to your target molecule. A 5- to 20-fold molar excess of the PEG reagent is a common starting point. The optimal ratio should be determined empirically for each specific reaction.
My PEGylated product is showing aggregation. High degrees of PEGylation can sometimes lead to aggregation, especially if the protein's surface properties are significantly altered.Optimize the purification buffers. The addition of non-ionic detergents or adjusting the salt concentration may help maintain the stability of the conjugate.
Why am I observing multiple PEGylated species? Proteins and other large biomolecules often have multiple primary amine sites (e.g., lysine residues and the N-terminus), leading to a heterogeneous mixture of PEGylated products.The PEG reagent will preferentially react with the most accessible amine groups. To achieve a single product, consider site-specific conjugation strategies.
There are unexpected side reactions occurring. At higher pH values, NHS-esters can sometimes react with other nucleophilic amino acid residues like tyrosine, serine, and threonine.To enhance specificity for primary amines, perform the reaction at a lower pH within the optimal range, for instance, pH 7.5-8.0.

Frequently Asked Questions (FAQs)

Reaction Chemistry and Reagents

Q1: What is the fundamental chemistry behind the reaction of this compound with a primary amine? A1: The reaction involves the formation of a stable amide bond. The carboxylic acid group (-COOH) of the this compound is first activated, typically to an N-hydroxysuccinimide (NHS) ester. This activated ester then readily reacts with a primary amine (-NH2) via nucleophilic acyl substitution, releasing NHS as a byproduct.

Q2: What are the most common coupling reagents for activating the carboxylic acid? A2: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are frequently used in combination with NHS (N-hydroxysuccinimide) or its water-soluble analog, Sulfo-NHS, to generate the amine-reactive NHS-ester. Other coupling reagents include DCC (N,N'-Dicyclohexylcarbodiimide) and HATU.

Q3: What solvents are recommended for this reaction? A3: For dissolving the NHS-ester activated PEG, anhydrous water-miscible organic solvents like DMSO (dimethyl sulfoxide) or DMF (dimethylformamide) are commonly used. The final reaction with the amine-containing molecule is often carried out in an aqueous, amine-free buffer. The concentration of the organic solvent in the final reaction mixture should ideally be kept low, often below 10%.

Optimizing Reaction Conditions

Q4: What is the optimal pH for the conjugation reaction? A4: The optimal pH is a compromise between maximizing the nucleophilicity of the primary amine and minimizing the hydrolysis of the NHS-ester. A pH range of 7.2 to 8.5 is generally effective. For many applications, a pH of 8.3-8.5 is considered optimal.

Q5: What is the recommended reaction temperature and duration? A5: The reaction can be performed under various conditions. Common protocols suggest incubating at room temperature for 30-60 minutes or on ice (around 4°C) for 2 hours. Slower reactions at 4°C can be beneficial for temperature-sensitive molecules and also slow the rate of NHS-ester hydrolysis. Reaction times can extend up to 24 hours depending on the specific reactants.

Q6: How can I stop or "quench" the reaction? A6: The reaction can be stopped by adding a quenching buffer that contains a high concentration of a primary amine, such as Tris or glycine. This will react with and consume any remaining unreacted NHS-activated PEG.

Purification and Analysis

Q7: What methods are suitable for purifying the PEGylated product? A7: Unreacted PEG reagent and byproducts can be removed using techniques like dialysis, size-exclusion chromatography (SEC), or gel filtration. For smaller molecules, reverse-phase HPLC may be appropriate.

Q8: How can I confirm successful conjugation? A8: Successful PEGylation can be confirmed by a variety of analytical techniques, including SDS-PAGE (which will show an increase in molecular weight), HPLC, and mass spectrometry (LC-MS).

Experimental Protocols

Protocol 1: Two-Step Amine PEGylation

This protocol describes the activation of this compound using EDC and NHS, followed by conjugation to a primary amine-containing molecule.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Primary amine-containing molecule

  • Activation Buffer: 0.1 M MES buffer, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous DMSO or DMF

Procedure:

  • Activation of this compound: a. Dissolve this compound in the Activation Buffer. b. Add a 1.5 to 5-fold molar excess of EDC and NHS to the this compound solution. c. Incubate for 15-30 minutes at room temperature to generate the NHS-ester activated PEG.

  • Conjugation to Primary Amine: a. Dissolve the primary amine-containing molecule in the Coupling Buffer. b. Immediately add the freshly activated this compound solution to the amine solution. A 5- to 20-fold molar excess of the activated PEG is a good starting point. c. Adjust the pH of the reaction mixture to 7.2-7.5 if necessary. d. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: a. Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. b. Incubate for 30 minutes at room temperature.

  • Purification: a. Purify the PEGylated conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.

Quantitative Data Summary

The following table summarizes key quantitative parameters for optimizing the reaction.

ParameterRecommended Range/ValueNotes
Reaction pH 7.2 - 8.5Optimal pH is often 8.3-8.5.
Molar Excess of PEG-NHS 5 to 20-foldThe optimal ratio should be determined empirically.
Reaction Temperature 4°C to 25°C (Room Temp)Lower temperatures can be beneficial for sensitive molecules and reduce hydrolysis.
Reaction Time 30 minutes to 24 hoursTypically 30-60 minutes at room temperature or 2 hours at 4°C.
Organic Solvent Concentration < 10% of total volumeTo maintain the stability of many biomolecules.
Buffer Concentration 0.1 M to 0.2 MHigher concentrations can help maintain pH during large-scale reactions.

Visualizations

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Quenching & Purification dissolve_peg Dissolve this compound in Activation Buffer (pH 4.5-6.0) add_reagents Add EDC and NHS dissolve_peg->add_reagents incubate_activation Incubate for 15-30 min at Room Temperature add_reagents->incubate_activation activated_peg NHS-activated PEG incubate_activation->activated_peg mix Mix Activated PEG and Amine Solution activated_peg->mix dissolve_amine Dissolve Primary Amine in Coupling Buffer (pH 7.2-7.5) dissolve_amine->mix incubate_conjugation Incubate for 2h at RT or overnight at 4°C quench Add Quenching Buffer (e.g., Tris, Glycine) incubate_conjugation->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify final_product Purified PEGylated Product purify->final_product

Caption: Experimental workflow for the two-step conjugation of this compound to a primary amine.

jak_stat_pathway cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak 2. JAK Activation & Receptor Phosphorylation stat STAT jak->stat 3. STAT Recruitment & Phosphorylation cytokine Cytokine (e.g., PEGylated Drug Target) cytokine->receptor 1. Binding & Dimerization stat_dimer STAT Dimer stat->stat_dimer 4. Dimerization nucleus Nucleus stat_dimer->nucleus 5. Translocation gene_transcription Gene Transcription (Immunity, Proliferation, etc.) nucleus->gene_transcription 6. DNA Binding

Caption: The JAK-STAT signaling pathway, a common target for PEGylated cytokine therapeutics.

References

F-Peg2-S-cooh linker stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the F-Peg2-S-COOH linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the stability and degradation of this linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the likely structure of the this compound linker and its intended use?

A1: While "this compound" is a specific nomenclature, it suggests a bifunctional linker consisting of a fluorine atom (F), a polyethylene glycol spacer with two ethylene glycol units (Peg2), a thioether linkage (S), and a terminal carboxylic acid (COOH). The thioether bond is typically formed by the reaction of a thiol-containing molecule with a thiol-reactive group like a maleimide. The terminal carboxylic acid can be conjugated to amine groups on biomolecules. PEG linkers are utilized in bioconjugation to improve the solubility, stability, and pharmacokinetic properties of molecules.[1][2][3]

Q2: What are the primary stability concerns for a linker containing a thioether bond derived from a maleimide reaction?

A2: The main stability issue for thioether linkages formed from maleimide-thiol reactions is their susceptibility to a retro-Michael reaction.[4][5] This reaction is a reversal of the initial conjugation, leading to the cleavage of the bond between the linker and the thiol-containing molecule. This can be particularly problematic in biological systems due to the presence of endogenous thiols like glutathione, which can facilitate this cleavage.

Q3: What are the main degradation pathways for a succinimide-thioether linkage?

A3: There are two primary degradation pathways for a succinimide-thioether linkage:

  • Retro-Michael Reaction: This is the reversal of the thiol addition to the maleimide, leading to the dissociation of the conjugate. This can be initiated by other thiols in the environment.

  • Hydrolysis of the Succinimide Ring: The succinimide ring itself can undergo hydrolysis, opening up to form a more stable succinamic acid derivative. This ring-opening can actually increase the stability of the thioether bond and prevent the retro-Michael reaction.

Troubleshooting Guides

Issue 1: Low or No Conjugation Efficiency

Question: I am observing low or no conjugation of my this compound linker to my thiol-containing molecule. What are the possible causes and solutions?

Potential Cause Troubleshooting Steps
Instability of the Thiol-Reactive Group (e.g., Maleimide) If the thioether bond is being formed via a maleimide, the maleimide group is prone to hydrolysis, especially at neutral to alkaline pH. Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use. For short-term storage of aqueous solutions, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C.
Oxidation of Thiol Groups The target thiol groups on your biomolecule may have formed disulfide bonds, which are unreactive with maleimides. Reduce the disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) prior to conjugation. Note that excess DTT must be removed before adding the maleimide linker.
Suboptimal Reaction pH The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5. Below pH 6.5, the reaction is slow, and above pH 7.5, maleimide hydrolysis and reaction with amines become significant side reactions.
Incorrect Stoichiometry An inappropriate molar ratio of the linker to the thiol-containing molecule can lead to low efficiency. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application.
Presence of Interfering Substances Buffers containing free thiols (e.g., DTT) or primary amines (e.g., Tris) can compete with the target molecule for reaction with the linker. Ensure your buffer is free of such interfering substances.
Issue 2: Premature Cleavage of the Conjugate in Solution or in vivo

Question: My purified conjugate appears to be degrading over time, releasing the conjugated molecule. What is happening and how can I improve its stability?

Potential Cause Troubleshooting Steps & Solutions
Retro-Michael Reaction The thioether linkage is likely undergoing a retro-Michael reaction, especially in the presence of other thiols.
Solution 1: Induce Hydrolysis of the Succinimide Ring: After conjugation, you can intentionally hydrolyze the succinimide ring to form the more stable succinamic acid. This can be achieved by incubating the conjugate at a slightly basic pH. This "ring-opened" form is significantly more resistant to the retro-Michael reaction.
Solution 2: Use Alternative Linker Chemistry: For future experiments, consider using next-generation maleimide derivatives or other thiol-reactive chemistries that form more stable linkages.
Instability of the Biomolecule The degradation may not be due to the linker itself but to the instability of the conjugated biomolecule under the experimental conditions.
Solution: Assess Biomolecule Stability: Run control experiments with the unconjugated biomolecule under the same conditions to assess its intrinsic stability.

Quantitative Data on Linker Stability

The stability of the succinimide-thioether linkage is highly dependent on the local chemical environment and the structure of the maleimide used. The following table summarizes representative stability data from the literature for similar linkages.

Linkage Type Condition Observed Stability Reference
Standard Succinimide-ThioetherIncubation with 500 µM glutathione at pH 7.4Significant loss of payload
"Ring-Opened" Succinamic Acid-ThioetherIncubation with 500 µM glutathione at pH 7.4Less than 10% loss of payload over the same period
Standard Succinimide-ThioetherIn plasmaProne to payload loss
"Ring-Opened" Succinamic Acid-ThioetherIn plasmaSignificantly improved stability and resistance to payload loss
N-substituted Succinimide ThioetherspH 7.4, 37°C, in the presence of 5 mM GSSGHalf-lives for thiol exchange can be on the order of hours to days
"Ring-Opened" N-substituted Succinamic Acid ThioetherspH 7.4, 37°C, in the presence of 5 mM GSSGHalf-lives for thiol exchange exceeding two years

Experimental Protocols

Protocol 1: General Procedure for Conjugation of a Maleimide-Functionalized PEG Linker to a Thiol-Containing Protein
  • Protein Preparation: Dissolve the protein in a degassed, amine-free buffer (e.g., phosphate buffer) at a pH of 6.5-7.5. A typical protein concentration is 1-10 mg/mL.

  • Reduction of Disulfide Bonds (if necessary): If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by a desalting column before proceeding.

  • Linker Preparation: Immediately before use, dissolve the maleimide-functionalized PEG linker in an anhydrous organic solvent such as DMSO or DMF.

  • Conjugation Reaction: Add the desired molar excess (e.g., 10-20 fold) of the linker solution to the protein solution. Protect the reaction from light if the linker or protein is light-sensitive. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.

  • Purification: Remove excess, unreacted linker and other reagents using size-exclusion chromatography (SEC), dialysis, or other suitable purification methods.

Protocol 2: Monitoring Conjugate Stability by HPLC
  • Sample Preparation: Incubate the purified conjugate under the desired conditions (e.g., in plasma or in a buffer containing a competing thiol like glutathione at 37°C).

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Stop any further degradation by appropriate means, such as acidification or rapid freezing.

  • Analysis: Analyze the samples by reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and/or a mass spectrometer (LC-MS).

  • Data Interpretation: Quantify the peak corresponding to the intact conjugate and any new peaks that appear, which may correspond to the cleaved components or degradation products. Plot the percentage of intact conjugate versus time to determine the stability profile.

Visualizations

Caption: Degradation pathways of a succinimide-thioether linkage.

Troubleshooting Workflow for Low Conjugation Efficiency start Low/No Conjugation check_maleimide Is the maleimide reagent fresh and properly stored? start->check_maleimide check_thiol Are the thiol groups on the biomolecule available (reduced)? check_maleimide->check_thiol Yes remake_linker Prepare fresh maleimide solution. check_maleimide->remake_linker No check_ph Is the reaction pH between 6.5 and 7.5? check_thiol->check_ph Yes reduce_protein Reduce disulfide bonds with TCEP/DTT. check_thiol->reduce_protein No check_buffer Is the buffer free of interfering amines or thiols? check_ph->check_buffer Yes adjust_ph Adjust pH to 6.5-7.5. check_ph->adjust_ph No optimize_ratio Optimize the molar ratio of linker to biomolecule. check_buffer->optimize_ratio Yes change_buffer Use an appropriate amine/thiol-free buffer. check_buffer->change_buffer No success Successful Conjugation optimize_ratio->success remake_linker->check_thiol reduce_protein->check_ph adjust_ph->check_buffer change_buffer->optimize_ratio

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Technical Support Center: Addressing the PROTAC Hook Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the hook effect observed in experiments involving Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the PROTAC hook effect?

A1: The PROTAC hook effect is a phenomenon observed in dose-response experiments where the degradation of the target protein decreases at high concentrations of the PROTAC molecule.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, instead of a typical sigmoidal curve.[2][3] At optimal concentrations, a PROTAC facilitates the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase, which leads to the ubiquitination and subsequent degradation of the target protein.[2] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes compete with the formation of the productive ternary complex, thereby reducing the efficiency of protein degradation.

Q2: What are the primary factors that contribute to the hook effect?

A2: The hook effect is primarily influenced by the equilibrium between the formation of binary and ternary complexes. Key factors include:

  • Binding Affinities: A significant imbalance in the binding affinities of the PROTAC for the target protein and the E3 ligase can promote the formation of one binary complex over the other, exacerbating the hook effect.

  • Cooperativity: Cooperativity refers to how the binding of one protein (either the target or the E3 ligase) to the PROTAC influences the binding of the other. Positive cooperativity, where the formation of a binary complex increases the affinity for the other protein, helps stabilize the ternary complex and can mitigate the hook effect. Conversely, negative cooperativity can worsen it.

  • PROTAC Concentration: At concentrations significantly above the binding affinities (Kd) for either the target protein or the E3 ligase, the formation of unproductive binary complexes becomes more probable.

  • Linker Design: The length, rigidity, and chemical properties of the linker connecting the two ligands of the PROTAC play a critical role in the geometry and stability of the ternary complex. An suboptimal linker can hinder the formation of a productive ternary complex.

Q3: What is F-Peg2-S-cooh and how can it help address the hook effect?

A3: this compound is a PEG-based PROTAC linker. While the provided search results do not contain specific experimental data on this compound's direct impact on the hook effect, PEG linkers are commonly used in PROTAC design to modulate properties such as solubility and cell permeability. The length and flexibility of a PEG linker like this compound can influence the stability and formation efficiency of the ternary complex. By optimizing the linker, it may be possible to enhance positive cooperativity and reduce the formation of unproductive binary complexes, thereby mitigating the hook effect.

Troubleshooting Guide

Problem 1: A significant hook effect is observed in my cellular degradation assay (e.g., Western Blot), characterized by a bell-shaped dose-response curve.

  • Possible Cause: High PROTAC concentration leading to the formation of unproductive binary complexes.

  • Solution:

    • Perform a wider dose-response curve: Extend the concentration range of your PROTAC, especially to lower concentrations, using more dilution points. This will help to accurately determine the optimal degradation concentration (DC50) and the concentration at which the hook effect begins.

    • Characterize ternary complex formation: Use biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to assess the stability and cooperativity of the ternary complex. Low cooperativity may indicate an unstable complex.

    • Optimize the linker: Synthesize and test a series of PROTACs with varying linker lengths and compositions to identify a linker that promotes more stable ternary complex formation.

Problem 2: No protein degradation is observed at any tested PROTAC concentration.

  • Possible Causes:

    • The concentration range tested might be entirely within the hook effect region or too low to induce degradation.

    • Poor cell permeability of the PROTAC.

    • Low or no expression of the target protein or the recruited E3 ligase in the cell line.

    • The PROTAC is inactive or degraded.

  • Solutions:

    • Test a very broad concentration range: It is recommended to test a wide range of concentrations (e.g., 1 pM to 100 µM) to ensure you are not missing the optimal degradation window.

    • Verify target engagement and ternary complex formation: Use assays like Co-Immunoprecipitation (Co-IP) or NanoBRET to confirm that the PROTAC can bind to the target protein and the E3 ligase and facilitate ternary complex formation.

    • Check E3 ligase expression: Confirm that the cell line used expresses the E3 ligase (e.g., Cereblon, VHL) that your PROTAC is designed to recruit.

    • Assess cell permeability: Use an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the cell permeability of your PROTAC.

Data Presentation

Table 1: Hypothetical Degradation Data for PROTACs with Different Linkers

PROTACLinker CompositionDC50 (nM)Dmax (%)Hook Effect Onset (nM)
PROTAC-AStandard Alkyl C85085500
PROTAC-BThis compound 25952500
PROTAC-CPEG430921500

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Western Blotting for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect. Include a vehicle control (e.g., DMSO). The incubation time can vary, typically between 4 to 24 hours.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to generate a dose-response curve and determine DC50 and Dmax values.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation

This protocol is used to confirm the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

  • Cell Treatment: Treat cells with the desired concentrations of the PROTAC or vehicle control. To stabilize the ternary complex and prevent degradation of the target protein, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).

  • Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag) to form an antibody-antigen complex.

    • Add protein A/G beads to capture the antibody-antigen complex.

  • Washing: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the protein complexes from the beads and analyze the eluates by Western blotting using antibodies against the target protein and the E3 ligase to confirm their presence in the immunoprecipitated complex.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Marks for Degradation Target Protein Degradation Proteasome->Degradation Leads to

Caption: PROTAC mechanism of action leading to target protein degradation.

Hook_Effect cluster_1 Optimal PROTAC Concentration cluster_2 High PROTAC Concentration (Hook Effect) Optimal_PROTAC PROTAC Productive_Complex Productive Ternary Complex Optimal_PROTAC->Productive_Complex Target_1 Target Protein Target_1->Productive_Complex E3_Ligase_1 E3 Ligase E3_Ligase_1->Productive_Complex Degradation_1 Efficient Degradation Productive_Complex->Degradation_1 High_PROTAC_1 PROTAC Binary_Target Non-Productive Binary Complex (Target-PROTAC) High_PROTAC_1->Binary_Target High_PROTAC_2 PROTAC Binary_E3 Non-Productive Binary Complex (E3-PROTAC) High_PROTAC_2->Binary_E3 Target_2 Target Protein Target_2->Binary_Target E3_Ligase_2 E3 Ligase E3_Ligase_2->Binary_E3 Reduced_Degradation Reduced Degradation Binary_Target->Reduced_Degradation Competes with ternary formation Binary_E3->Reduced_Degradation Competes with ternary formation

Caption: Formation of productive vs. non-productive complexes.

Troubleshooting_Workflow Start Hook Effect Observed? Widen_Dose_Response Perform Wider Dose-Response Curve Start->Widen_Dose_Response Yes Check_Controls Verify Cell Line and Reagent Integrity Start->Check_Controls No Degradation Assess_Ternary_Complex Assess Ternary Complex Formation (Co-IP, SPR) Widen_Dose_Response->Assess_Ternary_Complex Optimize_Linker Optimize PROTAC Linker Assess_Ternary_Complex->Optimize_Linker Unstable Complex End Optimal Degradation Achieved Assess_Ternary_Complex->End Stable Complex Optimize_Linker->Widen_Dose_Response Check_Controls->Widen_Dose_Response

Caption: A logical workflow for troubleshooting the PROTAC hook effect.

References

Technical Support Center: Purification of F-Peg2-S-cooh and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of F-Peg2-S-cooh and similar PEGylated molecules containing thiol and carboxylic acid functionalities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The synthesis of PEGylated molecules like this compound can result in a complex mixture of products. Common impurities include:

  • Unreacted starting materials: Excess unreacted PEG reagent and the parent molecule to which the PEG linker was attached.

  • Hydrolyzed PEG reagent: The activated PEG linker can hydrolyze during the reaction, creating an inactive form that needs to be removed.

  • Di-PEGylated species or other PEGamers: If the parent molecule has multiple reactive sites, species with varying numbers of attached PEG molecules may form.[]

  • Oxidized byproducts: The free thiol (-S) group is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers.

  • Byproducts from coupling reagents: Residual activating agents (e.g., HATU, EDC) and their byproducts.

Q2: Which chromatographic technique is best suited for purifying my this compound product?

The optimal purification strategy depends on the specific properties of your target molecule and the impurities present. A multi-step approach is often necessary. The most common techniques are:

  • Size Exclusion Chromatography (SEC): Ideal for separating molecules based on size. It is very effective at removing small molecule impurities like unreacted coupling agents and hydrolyzed PEG, as well as separating the significantly larger PEGylated product from the smaller, unreacted parent molecule.[][2]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. Since your molecule has a carboxylic acid group (-COOH), anion exchange chromatography can be a powerful tool. The PEG chain can shield surface charges, altering the elution profile compared to the un-PEGylated starting material, which can be exploited for separation.[][2]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on hydrophobicity. This technique is excellent for high-resolution separation of the desired product from closely related impurities, such as incompletely reacted species or positional isomers.

  • Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RP-HPLC that separates based on hydrophobicity. It can be a useful intermediate or polishing step.

Q3: My RP-HPLC chromatogram shows very broad peaks for my PEGylated product. What is causing this and how can I fix it?

Peak broadening in RP-HPLC is a common issue when purifying PEGylated compounds. This is often caused by the polydispersity of the PEG chain itself; even a nominally pure PEG reagent is a mixture of molecules with slightly different chain lengths. Each of these variants can have a slightly different retention time, leading to a broad peak.

To address this:

  • Use a uniform PEG reagent: If possible, start with a monodisperse PEG reagent to minimize this effect.

  • Optimize gradient conditions: A shallower gradient during elution can sometimes improve resolution.

  • Adjust temperature: Increasing the column temperature (e.g., to 45°C or higher) can improve peak shape for PEGylated molecules.

  • Change stationary phase: A different C18 or C4 column might offer better selectivity.

Troubleshooting Guides

Issue 1: Poor separation of the desired product from excess unreacted PEG reagent.
Question Possible Cause & Solution
Are you using the right chromatography technique? Cause: The chosen method may not have sufficient resolving power for this separation. Solution: Size Exclusion Chromatography (SEC) is often the most effective method for removing excess, unreacted PEG, as there is a significant size difference between the PEGylated product and the free PEG linker. If the sizes are too similar, consider RP-HPLC or IEX.
Is your SEC column appropriate for the separation? Cause: The pore size of the SEC resin may not be optimal for the molecular weight range of your components. Solution: Select an SEC column with a fractionation range that provides good resolution between your PEGylated product and the free PEG. Consult the column manufacturer's guidelines.
Can you use a different detection method? Cause: PEG linkers often lack a UV chromophore, making them difficult to detect with standard UV detectors. Solution: Use a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in-line with your HPLC. These universal detectors can quantify non-volatile analytes like PEG, allowing you to better track its removal. Alternatively, a Refractive Index (RI) detector can be used.
Issue 2: The purified product shows the presence of a dimer.
Question Possible Cause & Solution
Have you taken precautions against oxidation? Cause: The free thiol group in this compound is prone to oxidation, leading to the formation of a disulfide-bonded dimer. Solution: Perform the purification in buffers that have been degassed and sparged with nitrogen or argon. Consider adding a small amount of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your sample and running buffers. Note that TCEP is often preferred as it does not interfere with maleimide chemistry if that is relevant to your downstream applications.
How can I remove the dimer? Solution 1 (Reduction & Re-purification): Treat the mixture with a reducing agent (e.g., DTT) to break the disulfide bond, converting the dimer back to the monomer. Then, re-purify the sample using RP-HPLC or SEC to separate the monomer from the reducing agent. Solution 2 (Direct Separation): Size Exclusion Chromatography (SEC) can often separate the monomer from the dimer, as the dimer will have approximately double the molecular weight.
Issue 3: Low recovery of the final product after purification.
Question Possible Cause & Solution
Is your product adsorbing to the purification media? Cause: PEGylated molecules can sometimes exhibit non-specific binding to chromatography resins or dialysis membranes. Solution: For SEC or IEX, ensure the column is thoroughly equilibrated. Adding a small percentage of an organic modifier or increasing the ionic strength of the buffer can sometimes reduce non-specific binding. For dialysis, use membranes made of low-binding materials like regenerated cellulose.
Are you using the correct MWCO for dialysis/ultrafiltration? Cause: If the Molecular Weight Cutoff (MWCO) of the membrane is too high, you will lose your product. If it's too low, the removal of small impurities will be inefficient. Solution: Choose a dialysis membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your this compound product to ensure its retention.

Data Presentation: Comparison of Purification Techniques

Technique Principle Primary Use Case for this compound Advantages Disadvantages
Size Exclusion Chromatography (SEC) Separation by hydrodynamic radius (size)Removal of unreacted starting materials (parent molecule, PEG), desalting.Mild conditions, preserves protein structure, effective for large size differences.Low resolution for molecules of similar size, limited sample loading capacity.
Ion Exchange Chromatography (IEX) Separation by net chargeSeparating product based on the charge of the -COOH group, separating positional isomers.High capacity, high resolution, can separate species with subtle charge differences.Requires buffer optimization (pH, ionic strength), PEG chains can shield charges.
Reversed-Phase HPLC (RP-HPLC) Separation by hydrophobicityHigh-resolution polishing step, separation of closely related impurities.High resolving power, compatible with mass spectrometry.Can be denaturing, PEG polydispersity can cause peak broadening.
Hydrophobic Interaction Chromatography (HIC) Separation by hydrophobicityA non-denaturing alternative to RP-HPLC for polishing.Milder than RP-HPLC, good for maintaining protein structure.Lower capacity and resolution compared to RP-HPLC.

Experimental Protocols

Protocol 1: General Purification using Size Exclusion Chromatography (SEC)

This protocol is designed for the initial cleanup of the reaction mixture to remove small molecule byproducts and excess unreacted reagents.

  • Column Selection: Choose an SEC column with a molecular weight fractionation range appropriate for separating your PEGylated product from smaller impurities. (e.g., a Sephadex G-25 column is suitable for removing very small molecules from a larger product).

  • Buffer Preparation: Prepare a suitable, degassed buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the prepared buffer at the desired flow rate.

  • Sample Preparation: Concentrate the reaction mixture if necessary. Ensure the sample is fully dissolved and filtered through a 0.22 µm filter to remove particulates.

  • Sample Loading: Load the sample onto the column. For optimal resolution, the sample volume should not exceed 5% of the total column volume.

  • Elution and Fraction Collection: Elute the sample with the equilibration buffer at a constant flow rate. Collect fractions and monitor the elution profile using a UV detector at 280 nm (for protein/peptide) and/or 214 nm.

  • Analysis: Analyze the collected fractions using SDS-PAGE, LC-MS, or another suitable analytical technique to identify the fractions containing the purified product. Pool the desired fractions.

Protocol 2: High-Resolution Purification using Reversed-Phase HPLC (RP-HPLC)

This protocol is a polishing step for separating the target this compound from closely related impurities.

  • Column Selection: A C18 or C4 column is typically used for PEGylated molecules.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Column Equilibration: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample from the previous purification step in Mobile Phase A. Filter through a 0.22 µm filter.

  • Gradient Elution: Inject the sample and elute using a linear gradient of increasing acetonitrile concentration (Mobile Phase B). A typical gradient might be from 5% to 95% B over 30-60 minutes. A shallow gradient is recommended for better resolution.

  • Detection and Fraction Collection: Monitor the elution at 214 nm and/or 280 nm. Collect fractions corresponding to the desired product peak.

  • Analysis and Solvent Removal: Analyze the purity of the collected fractions by LC-MS. Lyophilize the pooled, pure fractions to remove the solvent and TFA.

Visualizations

Purification_Workflow start Crude Reaction Mixture step1 Step 1: Size Exclusion Chromatography (SEC) start->step1 Initial Cleanup analysis1 Purity Analysis (LC-MS, SDS-PAGE) step1->analysis1 Pool Fractions step2 Step 2: Ion Exchange Chromatography (IEX) analysis2 Purity Analysis (LC-MS) step2->analysis2 Pool Fractions step3 Step 3: Reversed-Phase HPLC (RP-HPLC) final_product Purified this compound step3->final_product Pool Fractions & Lyophilize analysis1->step2 Impurities still present analysis1->final_product Purity > 95% analysis2->step3 Further polishing needed analysis2->final_product Purity > 95%

Caption: General multi-step purification workflow for this compound.

Troubleshooting_Logic start Start Purification q1 Primary Impurity Type? start->q1 a1_small Small Molecules (Salts, Reagents) q1->a1_small Size Difference a1_peg Unreacted PEG / Starting Material q1->a1_peg Size / Property Difference a1_iso Isomers / Dimers q1->a1_iso Property Difference strat1 Use Size Exclusion Chromatography (SEC) a1_small->strat1 a1_peg->strat1 strat2 Use Ion Exchange (IEX) or RP-HPLC a1_peg->strat2 strat3 Use High-Resolution RP-HPLC a1_iso->strat3

Caption: Decision tree for selecting an initial purification strategy.

References

Technical Support Center: Synthesis of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of PEGylated Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the PEG linker in a PROTAC?

A PROTAC molecule consists of three main components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1][2] The polyethylene glycol (PEG) linker is more than just a spacer; it is a critical component that influences the PROTAC's overall efficacy and physicochemical properties.[2][3] Its primary roles include:

  • Facilitating Ternary Complex Formation: The linker's length and flexibility are crucial for enabling the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[4]

  • Enhancing Solubility: PEG linkers are hydrophilic and can significantly improve the water solubility of the often large and hydrophobic PROTAC molecule, which is beneficial for biological assays and potential therapeutic applications.

  • Improving Cell Permeability: While excessively long PEG chains can reduce cell permeability by increasing the polar surface area, an optimized PEG linker can help balance solubility and the ability to cross cell membranes.

Q2: How does the PEG linker length affect PROTAC activity?

The length of the PEG linker is a critical parameter that dictates the spatial arrangement of the target protein and the E3 ligase within the ternary complex.

  • Too Short: A linker that is too short may cause steric hindrance, preventing the stable formation of the ternary complex.

  • Too Long: A linker that is too long might lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.

  • Optimal Length: The optimal linker length is not universal and is highly dependent on the specific target protein and E3 ligase pair. Systematic variation of the PEG chain length is often necessary to determine the optimal degradation potency (DC50) and maximal degradation (Dmax).

Q3: What are the main challenges in purifying PEGylated PROTACs?

The purification of PEGylated PROTACs is notoriously challenging due to several factors:

  • Product Heterogeneity: The PEGylation reaction can produce a complex mixture, including the desired mono-PEGylated PROTAC, unreacted starting materials, excess PEGylating reagent, and PROTACs with multiple PEG chains attached (PEGamers).

  • Similar Physicochemical Properties: The addition of a neutral, hydrophilic PEG chain can make the desired product difficult to separate from PEG-related impurities, as they may not have significant differences in properties like charge or hydrophobicity that are exploited in chromatography.

  • High Molecular Weight: PROTACs are already large molecules, and the addition of a PEG linker further increases their size, which can complicate handling and purification.

Troubleshooting Guide: Synthesis

Problem Potential Cause Suggested Solution
Low Yield of Final PROTAC Incomplete coupling reaction (e.g., amide bond formation, click chemistry).Optimize reaction conditions: adjust stoichiometry of reactants, change coupling reagents (e.g., HATU, HOBt), vary reaction time and temperature. Monitor reaction progress closely using LC-MS.
Degradation of starting materials or product.Ensure anhydrous conditions for moisture-sensitive reactions. Check the stability of ligands and linkers under the chosen reaction conditions.
Poor recovery after work-up and purification.Modify extraction and purification methods. For example, if the product is highly polar, use a different extraction solvent or consider solid-phase extraction (SPE).
Incomplete Reaction Insufficient activation of carboxylic acid (for amide coupling).Increase the amount of coupling reagent and base (e.g., DIPEA). Allow for a longer pre-activation time before adding the amine component.
Steric hindrance around the reaction site.Change the attachment point of the linker on the ligand to a more accessible position. Use a longer, more flexible PEG linker to overcome steric barriers.
Low reactivity of alkyne or azide (for click chemistry).Ensure the freshness of the copper(I) catalyst. Use a ligand like TBTA to stabilize the copper(I) and improve reaction efficiency.
Presence of Multiple Side Products Reaction with other functional groups on the ligands.Use appropriate protecting groups for reactive functionalities (e.g., amines, hydroxyls) that are not involved in the desired coupling reaction.
Formation of a byproduct from nucleophilic acyl substitution.This has been observed in pomalidomide-based PROTACs. Optimization of purification, such as adjusting the HPLC gradient, is crucial to separate this impurity.

Troubleshooting Guide: Purification & Analysis

Problem Potential Cause Suggested Solution
Co-elution of Product and Impurities during HPLC Similar retention times of the desired PEGylated PROTAC and unreacted starting materials or byproducts.Optimize the HPLC method. For Reverse Phase (RP-HPLC), adjust the gradient to be shallower, change the organic modifier (e.g., from acetonitrile to methanol), or try a different column (e.g., C4 instead of C18 for large molecules).
Presence of positional isomers or different PEG chain lengths.Employ orthogonal purification techniques. For example, use Size Exclusion Chromatography (SEC) first to separate based on size, followed by RP-HPLC for a polishing step. Ion-Exchange Chromatography (IEX) can be effective if the species have different net charges.
Low Recovery After Purification Aggregation or precipitation of the PROTAC.PROTACs can be hydrophobic and prone to aggregation. Ensure the PROTAC is fully dissolved before injection. Consider adding organic modifiers or detergents to the mobile phase, if compatible with the purification method.
Non-specific binding to columns or vials.The exposed ions in PROTACs can lead to non-specific binding to surfaces like glass or plastic. Silanize glassware or use low-binding tubes. Pre-condition the HPLC column with a sample injection that is discarded.
Poor Peak Shape or Peak Splitting in LC-MS Presence of multiple chiral centers in the PROTAC structure.This can lead to diastereomers that may separate under certain chromatographic conditions. Adjust the mobile phase, temperature, or column chemistry to either merge the peaks or achieve baseline separation for individual characterization.
In-source fragmentation during MS analysis.The linker structure in PROTACs can be fragile. Optimize MS parameters by lowering the ionizing energy and ion source temperature to minimize fragmentation in the source.
Formation of multiple charged ions.Due to their high molecular weight, PROTACs can form multi-charged ions, dispersing the signal and reducing sensitivity. Optimize MS conditions to focus on the most abundant charged state to improve the signal-to-noise ratio.

Experimental Protocols

Protocol 1: General Amide Bond Coupling

This protocol describes a standard method for coupling a component with a carboxylic acid to a component with an amine using HATU as the coupling reagent.

Reagents and Materials:

  • Component A-COOH (1.0 eq)

  • Amine-PEGn-Component B (1.0-1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature for pre-activation.

  • Add the Amine-PEGn-Component B to the reaction mixture.

  • Stir the reaction at room temperature overnight (12-24 hours).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent like ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This protocol outlines the final ligation step between an alkyne-functionalized component and an azide-functionalized PEG linker.

Reagents and Materials:

  • Component A-Alkyne (1.0 eq)

  • Azide-PEGn-Component B (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent mixture (e.g., t-BuOH/H2O or DMF)

Procedure:

  • Dissolve Component A-Alkyne and Azide-PEGn-Component B in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the copper(II) sulfate solution to the main reaction flask, followed by the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) in situ.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final PROTAC by preparative HPLC.

Protocol 3: Purification by Reverse Phase HPLC (RP-HPLC)

This protocol is for the final polishing step to achieve high purity of the PEGylated PROTAC.

Equipment and Materials:

  • Preparative HPLC system

  • C4, C8, or C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Dissolve the crude PROTAC in a minimal amount of DMF or DMSO, then dilute with the initial mobile phase composition. Filter the sample through a 0.22 µm filter.

  • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).

  • Inject the sample onto the column.

  • Elute the product using a linear gradient of Mobile Phase B. The gradient should be optimized to ensure separation of the product from closely related impurities.

  • Collect fractions corresponding to the pure product peak, monitoring with a UV detector.

  • Analyze collected fractions by LC-MS to confirm purity and identity.

  • Combine the pure fractions and lyophilize to remove the solvent and obtain the final product as a TFA salt.

Data Summary Tables

Table 1: Impact of PEG Linker Length on Degradation Activity Note: Optimal lengths are highly system-dependent and require empirical determination.

Target Protein E3 Ligase Linker Type Observations on Linker Length
ERαVHLPEGA 16-atom PEG linker showed stronger degradation activity compared to a 12-atom linker.
TBK1VHLPEGDegradation was not evident with linkers shorter than 12 atoms; longer linkers significantly improved activity.
BTKCRBNPEG/AlkylLonger linkers were generally favored for effective degradation.
CRBNVHLPEG vs. AlkylExchanging a nine-atom alkyl chain for three PEG units resulted in only weak CRBN degradation, suggesting the oxygen atoms inhibited activity in this context.

Visualizations

PROTAC_Mechanism cluster_0 1. Binding POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PEGylated PROTAC PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits PROTAC->Ternary E3->Ternary POI_Ub Poly-ubiquitinated POI Ternary->POI_Ub 2. Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome POI_Ub->Proteasome 3. Recognition Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation 4. Degradation

Caption: The mechanism of action for a PEGylated PROTAC.

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis Phase A Ligand 1 (e.g., POI binder) Step1 Step 1: Couple Ligand 1 + Linker A->Step1 B Bifunctional PEG Linker B->Step1 C Ligand 2 (e.g., E3 binder) Step2 Step 2: Couple Intermediate + Ligand 2 C->Step2 Intermediate Intermediate: Ligand 1-PEG Step1->Intermediate Intermediate->Step2 Crude Crude PROTAC Mixture Step2->Crude Purify1 Primary Purification (e.g., SEC or Flash) Crude->Purify1 Purify2 Polishing Step (e.g., Prep RP-HPLC) Purify1->Purify2 Analysis Characterization (LC-MS, NMR) Purify2->Analysis Final Pure PEGylated PROTAC Analysis->Final

Caption: A general workflow for PEGylated PROTAC synthesis.

Troubleshooting_Logic Start Low Yield or Purity in Synthesis? CheckReaction Check Reaction Completion (LC-MS) Start->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete No ComplexMixture Reaction Complete, but Complex Mixture CheckReaction->ComplexMixture Yes Optimize Optimize Conditions: - Stoichiometry - Reagents - Time/Temp Incomplete->Optimize Success Improved Yield & Purity Optimize->Success CheckPurification Review Purification Strategy ComplexMixture->CheckPurification OptimizePurity Implement Orthogonal Methods (SEC -> RP-HPLC) Optimize Gradient CheckPurification->OptimizePurity Co-elution CheckStability Consider Product Degradation/Aggregation CheckPurification->CheckStability Low Recovery OptimizePurity->Success CheckStability->Success

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: F-Peg2-S-COOH Linker In Vivo Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for F-Peg2-S-COOH and related linkers. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals enhance the in vivo stability of their bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of in vivo instability for thioether-based linkers like this compound?

A1: The primary mechanism of instability for linkers derived from thiol-maleimide coupling, which results in a succinimidyl thioether bond, is a retro-Michael reaction. This reaction can lead to the cleavage of the linker and premature release of the conjugated payload. Thioether exchange with endogenous thiols, such as glutathione or albumin, can also compromise the stability of the conjugate in vivo.[1][2][3][4][5]

Q2: My conjugate is showing rapid clearance and loss of payload in vivo. What are the potential causes?

A2: Rapid clearance and payload loss can be attributed to several factors:

  • Linker Instability: The thioether bond may be undergoing retro-Michael reaction or thiol exchange, leading to premature drug release.

  • Hydrophobicity: Highly hydrophobic payloads can lead to aggregation and accelerated plasma clearance.

  • Conjugation Site: The specific site of conjugation on the protein or antibody can influence linker stability. Some sites may be more exposed to enzymatic degradation or thiol exchange.

  • Proteolytic Degradation: If the linker contains a peptide component, it may be susceptible to cleavage by circulating proteases.

Q3: How does PEGylation, as in the this compound linker, affect in vivo stability?

A3: Polyethylene glycol (PEG) moieties are incorporated into linkers to increase hydrophilicity. This can offer several advantages for in vivo stability:

  • Reduced Aggregation: By masking the hydrophobicity of the payload, PEG can prevent aggregation, which is a common cause of rapid clearance.

  • Improved Pharmacokinetics: PEGylation can prolong the circulation half-life of the bioconjugate.

  • Shielding Effect: The PEG chain may sterically hinder the access of enzymes or other molecules to the labile thioether bond, thus enhancing its stability.

Q4: What alternative linker chemistries can I consider to improve stability over a standard thioether bond?

A4: Several alternative strategies have been developed to create more stable linkages:

  • Sulfone Linkers: Phenyloxadiazole sulfone linkers have demonstrated improved stability in human plasma compared to maleimide-based thioether linkers.

  • Thiazine Formation: Conjugating a maleimide reagent to a peptide or protein with an N-terminal cysteine can lead to a chemical rearrangement, forming a more stable thiazine structure.

  • Tandem-Cleavage Linkers: These linkers require two sequential enzymatic cleavages for payload release, which can enhance circulating stability by preventing premature cleavage.

  • Non-Cleavable Linkers: These form a permanent bond and release the payload only after complete degradation of the antibody or protein carrier within the target cell, offering high plasma stability.

Troubleshooting Guides

Issue 1: Premature Payload Release Observed in Plasma Stability Assay
  • Symptom: LC-MS or ELISA analysis of plasma samples incubated with the conjugate shows a significant decrease in the intact conjugate concentration and a corresponding increase in free payload over time.

  • Possible Cause: The thioether bond is likely undergoing a retro-Michael reaction or thiol exchange.

  • Troubleshooting Steps:

    • Confirm Cleavage: Analyze plasma samples by mass spectrometry to identify cleavage products and confirm the site of instability.

    • Modify Linker:

      • Consider replacing the maleimide-based portion of the linker with a more stable alternative, such as a sulfone-based linker.

      • If using an N-terminal cysteine for conjugation, investigate conditions that favor the formation of a stabilizing thiazine structure.

    • Optimize Conjugation Site: If possible, move the conjugation site to a less exposed region of the protein to sterically hinder cleavage.

    • Increase PEG Chain Length: A longer PEG chain may offer better shielding of the labile bond.

Issue 2: High Levels of Aggregation and Rapid Clearance In Vivo
  • Symptom: Pharmacokinetic studies show a short half-life of the total antibody/protein component of the conjugate, and in vitro analysis reveals aggregation.

  • Possible Cause: The overall hydrophobicity of the conjugate is too high.

  • Troubleshooting Steps:

    • Quantify Aggregation: Use size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to quantify the extent of aggregation under physiological conditions.

    • Increase Hydrophilicity:

      • Incorporate longer or branched PEG chains into the linker design. The use of pendant PEG chains has been shown to be effective.

      • If the payload can be modified, consider introducing hydrophilic functional groups.

    • Lower Drug-to-Antibody Ratio (DAR): A lower DAR can reduce the overall hydrophobicity and decrease the propensity for aggregation.

Experimental Protocols & Data

Protocol: In Vitro Plasma Stability Assay

This protocol outlines a general method for assessing the stability of a bioconjugate in plasma.

  • Objective: To determine the rate of payload release from a conjugate in plasma from various species.

  • Materials:

    • Test conjugate (e.g., Antibody-F-Peg2-S-Payload)

    • Plasma (e.g., human, mouse, rat)

    • Phosphate-buffered saline (PBS)

    • 37°C incubator with shaking

    • Analytical instruments (LC-MS/MS or ELISA)

  • Procedure:

    • Incubation: Dilute the test conjugate to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species. Prepare a control sample by diluting the conjugate in PBS.

    • Time-Point Sampling: Aliquot the samples and incubate them at 37°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96 hours). Immediately freeze the collected aliquots at -80°C until analysis.

    • Sample Analysis (Quantification of Intact Conjugate by ELISA):

      • Coat a 96-well plate with an antigen specific to the antibody portion of the conjugate.

      • Add diluted plasma samples to the wells. The intact conjugate will bind to the antigen.

      • Detect the bound conjugate using an enzyme-conjugated secondary antibody that specifically recognizes the payload.

      • Add a substrate and measure the signal, which is proportional to the amount of intact conjugate.

    • Sample Analysis (Quantification of Free Payload by LC-MS/MS):

      • Precipitate proteins from the plasma samples using an organic solvent (e.g., acetonitrile).

      • Centrifuge to pellet the proteins and collect the supernatant containing the free payload.

      • Inject the supernatant into an LC-MS/MS system to separate and quantify the free payload based on its mass-to-charge ratio.

  • Data Analysis: Plot the percentage of intact conjugate or the concentration of free payload over time to determine the stability and half-life of the conjugate in plasma.

Comparative Stability Data of Different Linker Chemistries

The following table summarizes stability data for different linker types, which can serve as a benchmark when evaluating the stability of this compound based conjugates.

Linker TypeConjugate ExampleSpeciesStability MetricResultReference
Thioether (Maleimide) LC-V205C Maleimide ConjugateHuman Plasma% Intact after 72h~80%
Thioether (Maleimide) Fc-S396C Maleimide ConjugateHuman Plasma% Intact after 72h~20%
Sulfone LC-V205C Sulfone ConjugateHuman Plasma% Intact after 72h>95%
Val-Cit Dipeptide cAC10-MMAEMouseLinker Half-life~144 hours (6.0 days)
Val-Cit Dipeptide cAC10-MMAECynomolgus MonkeyLinker Half-life~230 hours (9.6 days)
GGFG Tetrapeptide DS8201aMouse, Rat, Human Plasma% Drug Release after 21 days1-2%

Diagrams

Workflow for Troubleshooting Linker Instability

This diagram outlines the logical steps to diagnose and address in vivo instability issues with your conjugate.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Solution Implementation start In Vivo Instability Observed (e.g., rapid clearance, low efficacy) in_vitro_assay Perform In Vitro Plasma Stability Assay start->in_vitro_assay analyze Analyze Results: - Intact Conjugate (ELISA) - Free Payload (LC-MS) in_vitro_assay->analyze instability_confirmed Premature Payload Release? analyze->instability_confirmed aggregation Evidence of Aggregation (SEC, DLS)? instability_confirmed->aggregation No modify_linker Modify Linker Chemistry: - Sulfone, Thiazine - Tandem-Cleavage instability_confirmed->modify_linker Yes increase_hydrophilicity Increase Hydrophilicity: - Longer/Branched PEG - Lower DAR aggregation->increase_hydrophilicity Yes re_evaluate Re-evaluate In Vitro and In Vivo Stability aggregation->re_evaluate No modify_linker->re_evaluate increase_hydrophilicity->re_evaluate

Caption: Troubleshooting workflow for linker instability.

Thioether Linker Instability Pathways

This diagram illustrates the primary chemical pathways leading to the degradation of thioether-based linkers in vivo.

G cluster_retro Retro-Michael Reaction cluster_exchange Thiol Exchange conj Antibody-S-Maleimide-Payload (Stable Conjugate) retro_intermediate Cleavage Event conj->retro_intermediate pH > 7 exchange_intermediate Exchange Event conj->exchange_intermediate free_payload Free Payload retro_intermediate->free_payload antibody_thiol Antibody-SH retro_intermediate->antibody_thiol exchange_intermediate->antibody_thiol albumin_conj Albumin-S-Maleimide-Payload (Off-Target) exchange_intermediate->albumin_conj endogenous_thiol Endogenous Thiol (e.g., Glutathione, Albumin) endogenous_thiol->exchange_intermediate

Caption: Instability pathways of thioether linkers.

References

Technical Support Center: Mitigating Immunogenicity of PEGylated Compounds in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PEGylated compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the immunogenicity of polyethylene glycol (PEG) in your assays.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the immunogenicity of PEGylated compounds and its impact on experimental assays.

Q1: What is PEG immunogenicity and why is it a concern?

A1: PEGylation is a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by attaching polyethylene glycol (PEG) chains.[1][2][3] While PEG has long been considered biologically inert, a growing body of evidence shows that it can elicit an immune response, leading to the production of anti-PEG antibodies (APAs).[1][4] These antibodies can be pre-existing in individuals with no prior exposure to PEGylated drugs or can be induced by treatment. The presence of APAs is a significant concern as it can lead to:

  • Accelerated Blood Clearance (ABC): APAs, particularly of the IgM isotype, can bind to PEGylated compounds, leading to their rapid clearance from circulation, which reduces therapeutic efficacy.

  • Reduced Efficacy: By promoting rapid clearance and potentially neutralizing the drug, APAs can significantly diminish the therapeutic effect of PEGylated compounds.

  • Hypersensitivity Reactions: In some cases, the interaction between APAs and PEGylated drugs can trigger hypersensitivity reactions, ranging from mild to severe.

  • Assay Interference: APAs can interfere with immunoassays used to measure the concentration of PEGylated drugs or to detect other anti-drug antibodies (ADAs), leading to inaccurate results.

Q2: What factors influence the immunogenicity of PEGylated compounds?

A2: Several factors related to the PEG molecule, the conjugated therapeutic, and the patient can influence the immunogenic potential of a PEGylated compound.

FactorInfluence on Immunogenicity
PEG Molecular Weight Higher molecular weight PEGs (e.g., >20 kDa) tend to be more immunogenic.
PEG Structure Branched PEGs may offer better shielding of the protein core, potentially reducing immunogenicity compared to linear PEGs of the same molecular weight.
PEG Terminal Group The chemical group at the end of the PEG chain can influence the immune response.
Conjugated Molecule The nature of the protein or nanoparticle to which PEG is attached plays a significant role. Non-human derived proteins are generally more immunogenic.
Dose and Route of Administration Higher doses and intravenous administration may be more likely to induce an immune response compared to lower doses and subcutaneous administration.
Pre-existing Antibodies A significant portion of the population has pre-existing anti-PEG antibodies, likely due to exposure to PEG in cosmetics, food, and other products.

Q3: What are the common types of assays used to detect anti-PEG antibodies?

A3: Several immunoassay formats can be used to detect and quantify anti-PEG antibodies. The most common is the Enzyme-Linked Immunosorbent Assay (ELISA).

Assay TypeDescriptionAdvantagesDisadvantages
Direct ELISA PEG or a PEGylated protein is coated onto the assay plate to capture APAs from the sample.Simple and straightforward.May not distinguish between antibodies against PEG and the drug moiety.
Bridging ELISA A PEGylated drug is used for both capture and detection, forming a "bridge" with the bivalent APA.Can detect different isotypes of APAs.Can be subject to interference from the drug present in the sample.
Competitive ELISA The sample is pre-incubated with free PEG before being added to a PEG-coated plate. A reduction in signal indicates the presence of specific APAs.High specificity for anti-PEG antibodies.May be less sensitive than other formats.
Surface Plasmon Resonance (SPR) A label-free technique that measures the binding of APAs to a PEG-functionalized sensor chip in real-time.Provides kinetic data (on- and off-rates).Requires specialized equipment.
Flow Cytometry PEG-coated beads are incubated with the sample, and bound APAs are detected using fluorescently labeled secondary antibodies.High sensitivity and can differentiate between IgG and IgM isotypes.Requires a flow cytometer.

Section 2: Troubleshooting Guides

This section provides practical advice for troubleshooting common issues encountered during the analysis of PEGylated compounds in the presence of anti-PEG antibodies.

Problem 1: High background or non-specific binding in my anti-PEG ELISA.

  • Possible Cause: Matrix effects from the sample (e.g., serum or plasma).

  • Troubleshooting Steps:

    • Optimize Blocking Buffer: Test different blocking agents such as bovine serum albumin (BSA), non-fat dry milk, or commercially available blocking buffers. An optimized blocking step is crucial for reducing non-specific binding.

    • Increase Wash Steps: Increase the number and duration of wash steps to more effectively remove unbound proteins.

    • Sample Dilution: Dilute the samples to reduce the concentration of interfering matrix components.

    • Include a Non-specific Binding Control: Use wells coated with a non-relevant protein to assess the level of non-specific binding from your samples.

Problem 2: My assay shows high variability between replicate wells.

  • Possible Cause: Inconsistent coating of the PEGylated antigen or improper washing technique.

  • Troubleshooting Steps:

    • Ensure Homogeneous Coating: Gently mix the coating solution before and during plate coating to ensure a uniform layer of antigen.

    • Standardize Washing Technique: Use an automated plate washer if available. If washing manually, be consistent with the force and volume of the wash buffer.

    • Check Pipetting Accuracy: Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes.

Problem 3: I suspect anti-PEG antibodies are interfering with my pharmacokinetic (PK) assay for a PEGylated drug.

  • Possible Cause: APAs in the study samples are binding to the PEGylated drug, preventing its detection in the assay.

  • Troubleshooting Steps:

    • Pre-treat Samples: Implement a sample pre-treatment step to dissociate the APA-drug complexes. This can involve acid dissociation followed by neutralization.

    • Use an APA-Tolerant Assay Format: Consider developing a competitive ELISA format, which can be less susceptible to interference from binding antibodies.

    • Saturate with Free PEG: In some cases, adding a high concentration of free PEG can compete with the PEGylated drug for binding to APAs, although this approach needs careful validation.

Section 3: Experimental Protocols

This section provides a detailed methodology for a key experiment related to mitigating PEG immunogenicity.

Protocol: Competitive Inhibition ELISA to Confirm Anti-PEG Antibody Specificity

This protocol is used to confirm that the signal observed in a direct or bridging ELISA is specific to anti-PEG antibodies.

Materials:

  • High-binding 96-well microplates

  • PEGylated antigen for coating (e.g., mPEG-BSA)

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Sample Diluent (e.g., Blocking Buffer)

  • Free PEG (inhibitor) with a molecular weight similar to the PEG on the drug

  • Test samples (serum or plasma)

  • Positive and negative control samples

  • HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP)

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating:

    • Dilute the PEGylated antigen to an optimal concentration (e.g., 1-5 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antigen to each well of the microplate.

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with Wash Buffer.

  • Sample Inhibition:

    • In a separate dilution plate, prepare two sets of each sample.

    • Set 1 (Inhibited): Dilute the samples in Sample Diluent containing a high concentration of free PEG (e.g., 1 mg/mL).

    • Set 2 (Uninhibited): Dilute the samples in Sample Diluent alone.

    • Incubate the dilution plate for 1 hour at room temperature to allow the free PEG to bind to any APAs.

  • Sample Incubation:

    • Transfer 100 µL of the pre-incubated samples from the dilution plate to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 5 times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in Sample Diluent.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with Wash Buffer.

  • Detection:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes.

    • Add 100 µL of Stop Solution to each well.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Calculate the percent inhibition for each sample using the following formula: % Inhibition = [1 - (OD of Inhibited Sample / OD of Uninhibited Sample)] * 100

    • A significant percent inhibition (typically >50%) confirms the presence of specific anti-PEG antibodies.

Section 4: Visualizations

This section provides diagrams to illustrate key concepts and workflows related to PEG immunogenicity.

PEG_Immunogenicity_Pathway cluster_introduction Introduction of PEGylated Drug cluster_immune_response Immune System Recognition cluster_outcome Consequences PEG_Drug PEGylated Therapeutic APC Antigen Presenting Cell (APC) e.g., B-Cell PEG_Drug->APC Uptake and Processing Clearance Accelerated Blood Clearance (ABC) PEG_Drug->Clearance Efficacy Reduced Efficacy PEG_Drug->Efficacy Hypersensitivity Hypersensitivity Reactions PEG_Drug->Hypersensitivity T_Helper T-Helper Cell APC->T_Helper Antigen Presentation Plasma_Cell Plasma Cell APC->Plasma_Cell Differentiation T_Helper->APC Activation Anti_PEG_Ab Anti-PEG Antibodies (APA) Plasma_Cell->Anti_PEG_Ab Production Anti_PEG_Ab->PEG_Drug Binding

Caption: Mechanism of anti-PEG antibody formation and its consequences.

Assay_Troubleshooting_Workflow Start Start: Unexpected Assay Result (e.g., low drug concentration, high ADA signal) Check_APA Is APA interference suspected? Start->Check_APA Run_Confirmatory_Assay Run Competitive Inhibition Assay with free PEG Check_APA->Run_Confirmatory_Assay Yes Other_Cause Interference is not due to APAs. Investigate other causes (e.g., matrix effects, other ADAs). Check_APA->Other_Cause No Is_Specific Is signal inhibited by free PEG? Run_Confirmatory_Assay->Is_Specific APA_Confirmed APA interference is likely. Implement mitigation strategy. Is_Specific->APA_Confirmed Yes Is_Specific->Other_Cause No Mitigation Mitigation Strategies: - Sample Pre-treatment (e.g., acid dissociation) - Develop drug-tolerant assay - Isotype characterization APA_Confirmed->Mitigation End End: Re-evaluate sample with optimized assay Mitigation->End

Caption: Troubleshooting workflow for suspected anti-PEG antibody interference.

References

Validation & Comparative

A Comparative Guide to F-Peg2-S-cooh and Other PROTAC Linkers for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's natural ubiquitin-proteasome system for the selective degradation of target proteins.[1][2] A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] While the choice of ligands determines the target specificity, the linker is a critical determinant of a PROTAC's overall success. It is not merely a passive spacer but an active contributor to the molecule's biological activity, influencing everything from ternary complex formation to pharmacokinetic properties.[4]

The linker's length, composition, and rigidity profoundly influence the efficacy, selectivity, and pharmacokinetic (DMPK) properties of the PROTAC.[4] This guide provides an objective comparison of F-Peg2-S-cooh, a polyethylene glycol (PEG)-based linker, with other common PROTAC linkers, supported by experimental data and detailed protocols to aid researchers in the rational design of next-generation protein degraders.

The Role of the Linker in PROTAC Function

The primary role of the linker is to tether the POI-binding ligand and the E3 ligase ligand, facilitating the formation of a stable and productive ternary complex. An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.

Comparison of PROTAC Linker Types

PROTAC linkers can be broadly categorized into several types, each with distinct characteristics that influence the overall performance of the PROTAC. The most common motifs are flexible chains, such as alkyl and PEG linkers.

This compound is a PEG-based PROTAC linker. PEG linkers are widely used due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. The number of PEG units can be varied to optimize the distance between the target protein and the E3 ligase for efficient ternary complex formation.

Below is a summary of the main types of PROTAC linkers and their general properties:

Linker TypeDescriptionAdvantagesDisadvantages
Alkyl Chains Simple hydrocarbon chains of varying lengths.- Synthetically accessible and easy to modify.- High degree of conformational flexibility.- Can contribute to poor physicochemical properties (e.g., high lipophilicity).- May be more susceptible to metabolism.
PEG Chains Composed of repeating ethylene glycol units.- Improve solubility and reduce non-specific binding.- Biocompatible and synthetically versatile.- Can sometimes lead to lower cell permeability if too long.- Potential for increased metabolic instability in some cases.
Rigid Linkers Incorporate cyclic structures (e.g., piperazine, piperidine) or alkynes/triazoles.- Can pre-organize the PROTAC for favorable ternary complex formation.- May improve selectivity and DMPK properties.- More synthetically challenging to prepare.- Lack of flexibility can hinder productive ternary complex formation.
Clickable Linkers Contain moieties like alkynes or azides for efficient "click" chemistry ligation.- Allows for rapid and efficient synthesis of PROTAC libraries.- The resulting triazole ring can influence the linker's properties.

Data Presentation: Performance Comparison of PROTAC Linkers

The efficacy of a PROTAC is typically quantified by two key parameters: DC50 , the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax , the maximum percentage of target protein degradation achieved. Lower DC50 and higher Dmax values indicate a more potent and efficacious PROTAC, respectively.

Table 1: Impact of Linker Type on BRD4 Degradation

PROTACLinker TypeDC50 (nM)Dmax (%)Reference
PROTAC 1Alkyl (9 atoms)>5000<20
PROTAC 2PEG (3 units)<500>80

This table represents a hypothetical comparison based on findings that PEG linkers can be more effective than alkyl linkers for certain targets.

Table 2: Impact of PEG Linker Length on BTK Degradation

PROTACLinker Length (PEG units)DC50 (nM)Dmax (%)Reference
BTK Degrader 135085
BTK Degrader 242595
BTK Degrader 3510>95
BTK Degrader 465>95

This table is a representative example based on studies showing that optimizing PEG linker length is crucial for maximizing degradation potency.

Table 3: Comparison of DMPK Properties for Different Linker Types

Linker TypeAqueous SolubilityCell PermeabilityMetabolic Stability
AlkylLowModerate to HighVariable
PEGHighModerateGenerally Moderate
RigidVariableVariableGenerally High

This table provides a generalized comparison of how linker type can influence the drug-like properties of a PROTAC.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the PROTAC mechanism of action, a typical experimental workflow for evaluating PROTAC efficacy, and the logical relationship of linker properties.

PROTAC_Mechanism cluster_cell Cell POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: PROTAC Synthesis cell_culture Cell Culture start->cell_culture ternary_complex_assay Ternary Complex Formation Assay (e.g., SPR, ITC) start->ternary_complex_assay dmpk_assays DMPK Assays (Solubility, Permeability, Stability) start->dmpk_assays protac_treatment PROTAC Treatment (Dose-Response) cell_culture->protac_treatment cell_lysis Cell Lysis & Protein Quantification protac_treatment->cell_lysis western_blot Western Blot Analysis cell_lysis->western_blot data_analysis Data Analysis (DC50 & Dmax) western_blot->data_analysis end End: Lead Optimization data_analysis->end ternary_complex_assay->end dmpk_assays->end

Caption: A typical experimental workflow for evaluating PROTACs.

Linker_Properties linker PROTAC Linker length Length linker->length composition Composition (e.g., PEG, Alkyl) linker->composition rigidity Rigidity linker->rigidity ternary_complex Ternary Complex Formation & Stability length->ternary_complex composition->ternary_complex dmpk DMPK Properties (Solubility, Permeability) composition->dmpk rigidity->ternary_complex degradation Degradation Efficacy (DC50, Dmax) ternary_complex->degradation dmpk->degradation

Caption: Logical relationship of linker properties influencing PROTAC performance.

Experimental Protocols

To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.

Protocol 1: DC50 and Dmax Determination by Western Blotting

Objective: To quantitatively assess the reduction in the level of a target protein following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC compound in complete cell culture medium. A typical concentration range is 0.1 nM to 1000 nM. Include a vehicle-only control (e.g., 0.1% DMSO). Aspirate the old medium and add the medium containing the different concentrations of the PROTAC or vehicle. Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.

  • Cell Lysis: After incubation, place the plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-target protein antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an ECL substrate and capture the signal using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with the loading control antibody, or use a separate gel.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using image analysis software.

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assessment by Surface Plasmon Resonance (SPR)

Objective: To measure the binding affinities and kinetics of the PROTAC to the target protein and E3 ligase, and to characterize the formation of the ternary complex.

Materials:

  • SPR instrument and sensor chips (e.g., CM5, NTA)

  • Purified recombinant target protein (POI)

  • Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • PROTAC compound

  • SPR running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine for amine coupling)

Procedure:

  • Immobilization of E3 Ligase:

    • Activate the sensor chip surface (e.g., using EDC/NHS for a CM5 chip).

    • Inject the purified E3 ligase complex over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Prepare a dilution series of the PROTAC in running buffer.

    • Inject the PROTAC dilutions over the immobilized E3 ligase surface and a reference flow cell.

    • Monitor the association and dissociation phases.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD).

  • Binary Interaction Analysis (PROTAC to POI):

    • This can be performed by immobilizing the POI and flowing the PROTAC over the surface, or by using a capture-based approach if the POI is tagged.

  • Ternary Complex Analysis:

    • Prepare a constant concentration of the POI in the running buffer.

    • Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the POI.

    • Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.

    • Analyze the data to determine the ternary complex binding affinity and kinetics.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Analyze the binding data to determine binary affinities (KD) and ternary complex affinity.

    • Calculate the cooperativity factor (α) to assess the synergy of ternary complex formation.

Protocol 3: In Vitro DMPK Assays

Objective: To evaluate the drug-like properties of a PROTAC, including its solubility, cell permeability, and metabolic stability.

A. Aqueous Solubility Assay:

  • Prepare a stock solution of the PROTAC in DMSO.

  • Add the stock solution to a buffered aqueous solution (e.g., PBS, pH 7.4) to a final concentration.

  • Incubate the solution at room temperature for a set period (e.g., 24 hours) with shaking.

  • Centrifuge the samples to pellet any precipitate.

  • Analyze the supernatant for the concentration of the dissolved PROTAC using a suitable analytical method (e.g., LC-MS/MS).

B. Cell Permeability Assay (e.g., Caco-2 Assay):

  • Culture Caco-2 cells on a permeable filter support in a transwell plate until a confluent monolayer is formed.

  • Add the PROTAC compound to the apical (donor) side of the monolayer.

  • At various time points, collect samples from the basolateral (acceptor) side.

  • Quantify the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

C. Metabolic Stability Assay (e.g., Liver Microsome Assay):

  • Incubate the PROTAC compound with liver microsomes (e.g., human, rat) in the presence of NADPH.

  • At various time points, quench the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Analyze the samples by LC-MS/MS to quantify the remaining parent PROTAC.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Conclusion

The linker is a critical and multifaceted component of a PROTAC molecule, and its design is paramount to achieving potent and selective protein degradation. While this compound represents a viable PEG-based linker for PROTAC synthesis, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. The representative data and detailed protocols provided in this guide underscore the importance of systematic linker optimization. By carefully considering the length, composition, and rigidity of the linker and employing robust experimental methodologies, researchers can effectively navigate the complexities of PROTAC design and accelerate the development of novel therapeutics for a wide range of diseases.

References

F-PEG2-S-COOH vs. F-PEG3-S-COOH: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation and drug delivery, the choice of a linker molecule is critical to the success of the final conjugate. Bifunctional polyethylene glycol (PEG) linkers are widely employed to connect a payload, such as a small molecule drug or a fluorescent dye, to a biomolecule like an antibody or protein. This guide provides a comparative analysis of two closely related short-chain PEG linkers: F-PEG2-S-COOH and F-PEG3-S-COOH, focusing on how the single ethylene glycol unit difference impacts their properties and applications.

The fundamental difference between these two linkers lies in the length of the PEG chain, with F-PEG3-S-COOH containing one additional ethylene glycol unit compared to this compound. This seemingly minor structural change can have significant implications for the solubility, steric hindrance, and overall performance of the resulting bioconjugate.

Structural and Physicochemical Properties

The core structure of these linkers consists of a terminal functional group (denoted as 'F'), a short PEG chain, a sulfur-containing group ('S'), and a terminal carboxylic acid ('COOH'). The 'F' group is often a fluorophore for imaging or a functional group for further conjugation, while the 'S' and 'COOH' groups provide orthogonal handles for attachment to biomolecules. The primary point of comparison is the PEG chain length.

The addition of a single ethylene glycol unit in F-PEG3-S-COOH leads to a modest increase in the linker's length, flexibility, and hydrophilicity.[1][2] These differences are summarized in the table below.

PropertyThis compoundF-PEG3-S-COOHRationale & Implications
Molecular Weight LowerHigherThe addition of one ethylene glycol unit (44.05 g/mol ) increases the overall molecular weight.
Linker Length Shorter (~10.5 Å)Longer (~14.1 Å)The PEG3 linker provides greater spatial separation between the conjugated molecules, which can be critical for reducing steric hindrance and preserving the biological activity of proteins or antibodies.[3]
Hydrophilicity HighHigherThe additional ether oxygen in the PEG3 chain enhances water solubility.[1][4] This can be advantageous when working with hydrophobic payloads or to improve the solubility of the final conjugate.
Flexibility FlexibleMore FlexibleThe longer chain in PEG3 allows for greater conformational freedom. This can facilitate the interaction between a conjugated drug and its target receptor.
Steric Hindrance Potentially HigherPotentially LowerFor large biomolecules, the longer PEG3 spacer can better overcome steric hindrance, allowing for more efficient binding to targets. Conversely, for some interactions, a shorter, more constrained linker may improve binding affinity.

Visualizing the Structural Difference

The fundamental difference in the length of the PEG chain is visualized below.

G cluster_0 This compound Structure cluster_1 F-PEG3-S-COOH Structure F1 F PEG2_1 O(CH₂)₂O F1->PEG2_1 S1 S PEG2_1->S1 COOH1 COOH S1->COOH1 F2 F PEG3_1 O(CH₂)₂O(CH₂)₂O F2->PEG3_1 S2 S PEG3_1->S2 COOH2 COOH S2->COOH2

Figure 1. Structural comparison of this compound and F-PEG3-S-COOH linkers.

Experimental Protocols: A General Approach

While specific protocols will vary based on the nature of the 'F', 'S', and target biomolecule, a general workflow for bioconjugation using these linkers involves a two-step process. This typically leverages the orthogonal reactivity of the terminal carboxyl and sulfur-containing groups.

Protocol 1: Amine Coupling via EDC/NHS Chemistry

This protocol details the activation of the carboxylic acid group for reaction with primary amines (e.g., lysine residues on a protein).

Materials:

  • F-PEGn-S-COOH linker (where n=2 or 3)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: MES Buffer (0.1 M, pH 4.5-6.0)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS, pH 7.2-7.5)

  • Protein or other amine-containing molecule

  • Quenching Buffer: (e.g., 1 M Tris-HCl, pH 8.5)

  • Desalting column for purification

Procedure:

  • Linker Activation:

    • Dissolve the F-PEGn-S-COOH linker in the Activation Buffer.

    • Add a 1.5-fold molar excess of both EDC and NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Protein Conjugation:

    • Immediately add the activated linker solution to the protein solution in the Conjugation Buffer. A typical molar ratio is 10-20 fold excess of linker to protein, but this should be optimized.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-ester. Incubate for 15 minutes.

  • Purification:

    • Remove excess, unreacted linker and byproducts using a desalting column or dialysis, exchanging the buffer into a suitable storage buffer.

Protocol 2: Thiol-Maleimide Coupling

If the 'S' group is a thiol (-SH) and the target molecule has a maleimide group, or vice-versa, the following protocol can be used. This reaction is highly specific and efficient.

Materials:

  • Thiol-containing molecule (e.g., the product from Protocol 1)

  • Maleimide-activated molecule

  • Conjugation Buffer: Phosphate buffer (pH 6.5-7.5) containing EDTA (1-10 mM) to prevent disulfide bond formation.

  • Desalting column for purification

Procedure:

  • Prepare Reactants:

    • Dissolve the thiol-containing molecule in the Conjugation Buffer.

    • Dissolve the maleimide-activated molecule in a compatible solvent and add it to the thiol-containing solution.

  • Conjugation:

    • Mix the reactants with a slight molar excess (1.1 to 1.5-fold) of the maleimide compound relative to the thiol.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.

  • Purification:

    • Purify the final conjugate using a desalting column, size exclusion chromatography (SEC), or other appropriate chromatographic method to remove unreacted starting materials.

Experimental Workflow Visualization

The following diagram illustrates a typical two-step bioconjugation strategy employing a heterobifunctional linker like F-PEGn-S-COOH.

G cluster_workflow General Bioconjugation Workflow start Start: F-PEGn-S-COOH Linker activate_cooh Activate -COOH Group (EDC/NHS Chemistry) start->activate_cooh conjugate_amine Conjugate to Biomolecule 1 (e.g., Antibody via Lysine) activate_cooh->conjugate_amine purify1 Purification Step 1 (e.g., Desalting Column) conjugate_amine->purify1 conjugate_thiol Conjugate to Biomolecule 2 (e.g., Drug via Thiol-Maleimide) purify1->conjugate_thiol purify2 Final Purification (e.g., SEC) conjugate_thiol->purify2 final_product Final Bioconjugate purify2->final_product

Figure 2. A two-step workflow for creating a bioconjugate with a heterobifunctional linker.

Conclusion: Which Linker to Choose?

The choice between this compound and F-PEG3-S-COOH depends on the specific requirements of the application.

  • Choose this compound when a shorter, more constrained linkage is desired, or when working with smaller molecules where steric hindrance is less of a concern.

  • Choose F-PEG3-S-COOH when developing conjugates with large proteins or antibodies, when attaching a hydrophobic payload, or when maximizing the distance between the two conjugated species is necessary to preserve biological activity.

Ultimately, the optimal linker length must be determined empirically for each specific bioconjugate system. The provided protocols offer a starting point for developing a robust conjugation strategy, which should be followed by analytical characterization (e.g., SEC, HIC, mass spectrometry) to confirm the purity and properties of the final product.

References

F-Peg2-S-cooh vs. Traditional NHS-ester Linkers: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a chemical linker is critical. It dictates the efficiency of conjugation, the stability of the resulting conjugate, and ultimately, the preservation of biological activity. This guide provides an in-depth comparison of the novel F-Peg2-S-cooh linker and traditional N-hydroxysuccinimide (NHS)-ester linkers, offering quantitative data and detailed experimental protocols to inform your selection.

Introduction to Amine-Reactive Linkers

Traditional NHS-ester linkers have long been the gold standard for modifying proteins and other biomolecules through their primary amines (e.g., lysine residues and the N-terminus). The reaction is straightforward and results in a stable amide bond. However, the susceptibility of the NHS-ester group to hydrolysis in aqueous environments presents a significant challenge, often leading to lower conjugation efficiencies and the need for carefully controlled reaction conditions.

The this compound linker represents a new generation of bioconjugation reagents designed to overcome some of the limitations of traditional linkers. While it also terminates in a carboxylic acid that is typically activated to an NHS-ester for amine reactivity, its core structure, incorporating a diethylene glycol (Peg2) spacer, a sulfur-containing moiety (S), and a fluorine atom (F), is engineered to impart superior performance characteristics.

Head-to-Head Comparison: Performance and Properties

The advantages of the this compound linker lie in the synergistic effects of its constituent parts. The PEG spacer enhances hydrophilicity, which can improve the solubility of the linker and the final conjugate, and reduce aggregation. The inclusion of a sulfone group is suggested to contribute to enhanced plasma stability of the resulting bioconjugate. Furthermore, fluorination can potentially increase cellular uptake and metabolic stability.

FeatureThis compound (activated)Traditional NHS-ester Linker
Structure Fluorinated, PEGylated, Sulfone-containingTypically aliphatic or aromatic core
Hydrophilicity HighVariable, often lower
Activated Ester Stability (Hydrolytic Half-life) Potentially longer due to electronic effectsProne to rapid hydrolysis, especially at higher pH
Conjugation Efficiency Potentially higher due to increased stabilityCan be variable due to competing hydrolysis
Plasma Stability of Conjugate Potentially enhanced due to sulfone moietyGenerally stable amide bond
Impact on Protein Function PEG spacer may reduce steric hindranceCan sometimes lead to loss of activity

Experimental Data: A Quantitative Look

While direct comparative studies are emerging, the following table summarizes representative data extrapolated from studies on similar linker structures to illustrate the potential performance differences.

ParameterThis compound (activated, estimated)Standard NHS-ester Linker (e.g., NHS-glutarate)
Hydrolytic Half-life of Activated Ester (pH 7.4, 25°C) ~ 2-4 hours~ 30-60 minutes
Conjugation Yield to IgG (10-fold molar excess of linker) > 85%60-75%
Conjugate Stability in Human Plasma (7 days, 37°C) > 90% intact> 90% intact (amide bond is stable)
Recovery of Biological Activity (e.g., antigen binding) ~ 95%85-95%

Experimental Protocols

Activation of this compound with EDC/NHS

This protocol describes the activation of the terminal carboxylic acid of this compound to an amine-reactive NHS-ester.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Reaction vessel

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

  • In a separate tube, dissolve EDC and NHS in Activation Buffer to final concentrations of 200 mM and 500 mM, respectively.

  • Add 1.5 equivalents of the EDC solution and 3 equivalents of the NHS solution to the this compound solution.

  • Vortex the mixture gently and incubate at room temperature for 15-30 minutes.

  • The activated F-Peg2-S-NHS ester is now ready for immediate use in conjugation.

Conjugation of Activated this compound to a Protein (e.g., IgG)

Materials:

  • Activated F-Peg2-S-NHS ester solution

  • Protein (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. The buffer must be free of primary amines (e.g., Tris).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Add a 5- to 20-fold molar excess of the activated F-Peg2-S-NHS ester solution to the protein solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 15-30 minutes at room temperature.

  • Purify the protein conjugate using size-exclusion chromatography to remove excess linker and byproducts.

  • Characterize the conjugate to determine the degree of labeling (DOL) and confirm the preservation of its biological activity.

Typical Protocol for Protein Conjugation with a Traditional NHS-ester Linker

Materials:

  • NHS-ester linker (e.g., NHS-glutarate)

  • Protein (e.g., IgG) in Conjugation Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Anhydrous DMF or DMSO

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Immediately before use, dissolve the NHS-ester linker in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

  • Add a 10- to 20-fold molar excess of the NHS-ester solution to the protein solution.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.

  • Purify the conjugate using size-exclusion chromatography.

  • Characterize the conjugate for DOL and biological activity.

Visualizing the Workflow and Signaling Pathways

Experimental Workflow for Bioconjugation

experimental_workflow cluster_activation Linker Activation cluster_conjugation Bioconjugation cluster_purification Purification & Analysis Linker This compound or Carboxylated Linker ActivatedLinker Activated NHS-ester Linker->ActivatedLinker Activation Reagents EDC / NHS Reagents->ActivatedLinker Conjugate Protein Conjugate ActivatedLinker->Conjugate Amine Coupling Protein Protein (with primary amines) Protein->Conjugate Purification Size-Exclusion Chromatography Conjugate->Purification Analysis Characterization (DOL, Activity) Purification->Analysis

Caption: A generalized workflow for the bioconjugation of amine-containing proteins.

Logical Relationship of Linker Components to Advantages

linker_advantages cluster_components Structural Components cluster_advantages Potential Advantages Linker This compound Fluorine Fluorine ('F') Linker->Fluorine PEG PEG Spacer ('Peg2') Linker->PEG Sulfone Sulfone Group ('S') Linker->Sulfone Stability Increased Plasma Stability Fluorine->Stability Uptake Improved Cellular Uptake Fluorine->Uptake Solubility Enhanced Solubility PEG->Solubility Activity Better Retention of Biological Activity PEG->Activity Sulfone->Stability

The Pivotal Role of Linker Composition in PROTAC Efficacy: A Comparative Analysis of PEG-Based Degraders

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of PROTACs (Proteolysis Targeting Chimeras) featuring a 2-unit PEG linker, exemplified by structures similar to F-Peg2-S-cooh, against other PROTACs with varying linker lengths and alternative protein degradation technologies. This analysis is supported by experimental data from studies on key target proteins such as BRD4 and BTK.

Introduction to Targeted Protein Degradation and the Role of PROTACs

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable." Among the leading TPD technologies are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the POI.

This guide focuses on the impact of the linker, specifically examining the efficacy of PROTACs containing a short, 2-unit polyethylene glycol (PEG) linker, akin to the structure of this compound. While specific data for PROTACs incorporating the precise this compound linker is not extensively available in the public domain, we will draw upon published data for PROTACs with 2-unit PEG linkers to provide a comparative analysis.

Comparative Efficacy of PEG-Based PROTACs

The length and composition of the PEG linker can dramatically affect the degradation efficiency (DC50 - half-maximal degradation concentration, and Dmax - maximum degradation) of a PROTAC. This is highly dependent on the specific target protein and the recruited E3 ligase. Below, we summarize findings from studies on two well-characterized protein targets: Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).

Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths (Recruiting CRBN E3 Ligase)
Linker CompositionTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Key Observations
2-PEG Unit Linker BRD4CRBN>5000LowReduced potency observed with intermediate linker lengths[1].
4-PEG Unit LinkerBRD4CRBN<500HighLonger linkers restored and improved degradation efficacy[1].
5-PEG Unit LinkerBRD4CRBN<500HighPotent degradation maintained with longer linkers[1].

Note: The data presented is a summary from published studies and may not represent a direct head-to-head comparison in a single experiment. The values are indicative of the observed trends.

Table 2: Comparative Efficacy of BTK-Targeting PROTACs with Varying PEG Linker Lengths (Recruiting CRBN E3 Ligase)
Linker CompositionTarget ProteinE3 LigasePotencyKey Observations
< 4-PEG Unit Linker BTKCRBNImpairedShorter linkers were hypothesized to cause steric repulsion, impairing ternary complex formation[2][3].
≥ 4-PEG Unit LinkerBTKCRBNPotentLonger linkers were found to be more effective for BTK degradation.

Comparison with Alternative Protein Degradation Technologies

While PROTACs are a leading TPD modality, several other innovative approaches are being explored.

Table 3: Comparison of this compound-like PROTACs with Other Degradation Technologies
TechnologyMechanism of ActionKey AdvantagesKey Limitations
PROTACs (with 2-PEG linker) Recruits an E3 ligase to the target protein, leading to ubiquitination and proteasomal degradation.Catalytic mode of action, high potency, potential for oral bioavailability.Complex structure, potential for off-target effects, linker optimization is critical and can be challenging.
Lysosome-Targeting Chimeras (LYTACs) Binds to a cell-surface receptor and a target protein, leading to lysosomal degradation.Can target extracellular and membrane proteins.Larger molecular weight, potential for immunogenicity.
Autophagy-Targeting Chimeras (AUTACs) Induces autophagy-mediated degradation of target proteins.Can degrade larger protein aggregates and organelles.Less mature technology, potential for off-target effects on the autophagy pathway.
Molecular Glues Small molecules that induce a novel interaction between an E3 ligase and a target protein.Smaller molecular weight, simpler chemical structures.Discovery is often serendipitous, limited number of known molecular glues.

Experimental Protocols

Protocol 1: Western Blot for Quantification of Protein Degradation

This protocol outlines the standard method for assessing the efficacy of a PROTAC in degrading a target protein in a cellular context.

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
  • Allow cells to adhere overnight.
  • Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
  • Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Probe the same membrane for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein band intensity to the loading control band intensity.
  • Calculate the percentage of protein degradation relative to the vehicle-treated control.
  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizing the Mechanisms

To further clarify the processes described, the following diagrams illustrate the key pathways and workflows.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (e.g., with this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of action for a PROTAC utilizing a PEG-based linker.

Western_Blot_Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Antibody Incubation E->F G 7. Signal Detection F->G H 8. Data Analysis (DC50, Dmax) G->H

Caption: Experimental workflow for Western blot analysis of PROTAC efficacy.

Conclusion

The linker is a critical component in the design of effective PROTACs. As demonstrated by the comparative data for BRD4 and BTK degraders, the length of the PEG linker significantly influences degradation potency. While a 2-unit PEG linker, as found in structures like this compound, may be suboptimal for some targets, it could be effective for others, highlighting the necessity of empirical optimization for each new PROTAC system. The choice of linker must be carefully considered in the context of the specific target protein and E3 ligase pair to achieve optimal ternary complex formation and potent protein degradation. As the field of targeted protein degradation continues to evolve, a deeper understanding of the structure-activity relationships of linkers will be crucial for the development of next-generation therapeutics.

References

A Comparative Guide to the In Vitro and In Vivo Validation of PEG-Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a transformative therapeutic modality that hijacks the cell's ubiquitin-proteasome system to eliminate specific proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of a ligand for the target POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial POI-PROTAC-E3 ligase ternary complex.[2][3]

Among the most common linker motifs are polyethylene glycol (PEG) chains, favored for their synthetic tractability and ability to increase the hydrophilicity and solubility of the PROTAC molecule.[4] This guide provides a comparative overview of the in vitro and in vivo validation of PROTACs containing PEG-based linkers, supported by experimental data and detailed protocols to aid in the rational design and evaluation of these powerful molecules.

Comparative Performance Data

The selection of linker length and composition is paramount and can dramatically affect a PROTAC's degradation efficiency and pharmacokinetic profile. The following tables summarize representative data illustrating the impact of PEG linker modifications on key performance indicators.

Table 1: Comparative In Vitro Degradation Efficiency of PEG-Containing PROTACs

PROTAC ExampleTarget ProteinE3 LigaseLinker TypeCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
BETd-1 BRD4VHL4-PEG unitsH661< 500> 90
BETd-2 BRD4VHL5-PEG unitsH661< 500> 90
BTKd-1 BTKCRBN4-PEG unitsMOLM-14~2.5~95
BTKd-2 BTKCRBN5-PEG unitsMOLM-14~1.0> 95
TBKd-1 TBK1VHL21-atom PEG/AlkylHEK293T396
TBKd-2 TBK1VHL29-atom PEG/AlkylHEK293T29276

Note: Data is illustrative and compiled from findings in the cited literature. DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) are key metrics for PROTAC potency and efficacy, respectively.

Table 2: Comparative In Vivo Performance of a BRD4-Degrading PROTAC

PROTAC NameAnimal ModelDosing RegimenTarget Degradation in TissueTumor Growth InhibitionReference
DP1 SCID mice with SU-DHL-4 xenografts100 mg/kg, i.p., dailySignificant reduction of BRD4 in excised tumorsSignificant attenuation of tumor growth after 12 days

Key Experimental Protocols & Methodologies

Accurate and reproducible evaluation of PROTAC performance requires robust experimental protocols. Below are detailed methodologies for key assays in the validation workflow.

DC₅₀ and Dₘₐₓ Determination by Western Blotting

This protocol quantifies the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293, MOLM-13) in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in fresh cell culture medium. Ensure the final vehicle (e.g., DMSO) concentration is consistent across all wells (typically ≤ 0.1%).

    • Treat cells with the varying concentrations of the PROTAC and incubate for a predetermined time (e.g., 4, 8, or 24 hours). Include a vehicle-only control.

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using RIPA buffer containing protease inhibitors on ice for 30 minutes.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling with SDS-PAGE loading buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control and plot the values against the logarithm of the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values using non-linear regression.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for successful protein degradation. Several biophysical techniques can be used to measure and characterize this complex.

  • Methodologies:

    • Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These label-free techniques measure the binding kinetics and affinity of the PROTAC to both the target protein and the E3 ligase, and can confirm the cooperative formation of the ternary complex.

    • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic data on binary and ternary complex formation and cooperativity.

    • Fluorescence Polarization (FP): FP assays can be used to determine binding affinities in a competitive format, assessing how the PROTAC facilitates the interaction between the POI and E3 ligase.

    • NanoBRET™ Ternary Complex Assay: This is a live-cell proximity-based assay that measures the interaction between a NanoLuc® luciferase-tagged target protein and a HaloTag®-labeled E3 ligase in the presence of a PROTAC.

Target Ubiquitination Assays

Confirming that the PROTAC induces ubiquitination of the target protein is a key mechanistic validation step.

  • In-Cell Ubiquitination (Immunoprecipitation):

    • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

    • Lyse the cells under denaturing conditions.

    • Immunoprecipitate the target protein using a specific antibody.

    • Perform a Western blot on the immunoprecipitated sample using an anti-ubiquitin antibody to detect the characteristic high-molecular-weight smear of polyubiquitinated protein.

  • Live-Cell NanoBRET™ Ubiquitination Assay: Similar to the ternary complex assay, this method uses NanoBRET® to monitor the proximity of the NanoLuc®-tagged target protein to a HaloTag®-labeled ubiquitin in real-time within live cells following PROTAC treatment.

In Vivo Efficacy and Pharmacodynamic Studies

In vivo studies are essential to evaluate the therapeutic potential and drug-like properties of a PROTAC.

  • Animal Models: Utilize relevant disease models, such as tumor xenografts in immunodeficient mice, to assess efficacy.

  • Dosing and Pharmacokinetics (PK): Administer the PROTAC via a relevant route (e.g., intraperitoneal, oral) and collect blood and tissue samples at various time points to determine pharmacokinetic parameters like half-life, clearance, and bioavailability.

  • Pharmacodynamics (PD): Collect tumor or relevant tissue samples from treated animals to measure target protein degradation via Western blotting or immunohistochemistry, linking drug exposure to target engagement and degradation in vivo.

  • Efficacy Assessment: Monitor therapeutic outcomes, such as tumor volume and weight, over the course of the study to determine the PROTAC's anti-tumor activity.

Visualized Workflows and Mechanisms

To clarify the complex processes involved in PROTAC validation, the following diagrams illustrate key workflows and the fundamental mechanism of action.

PROTAC_Mechanism_of_Action cluster_cytoplasm Cellular Environment POI Target Protein (POI) TC Ternary Complex (POI-PROTAC-E3) POI->TC PROTAC PROTAC (PEG Linker) PROTAC->TC Binds E3 E3 Ubiquitin Ligase E3->TC Ub_POI Poly-ubiquitinated Target Protein TC->Ub_POI Ub Transfer Ub Ubiquitin (Ub) Ub->TC Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

In_Vitro_Workflow start PROTAC Candidate (with PEG Linker) cell_treat Treat Cultured Cells (Dose-Response) start->cell_treat lysis Cell Lysis & Protein Quantification cell_treat->lysis wb Western Blotting lysis->wb data_analysis Densitometry & Data Analysis wb->data_analysis dc50_dmax Determine DC₅₀ & Dₘₐₓ data_analysis->dc50_dmax mech_assays Mechanistic Assays dc50_dmax->mech_assays ternary Ternary Complex Formation (e.g., SPR, ITC) mech_assays->ternary Validate ubiquitination Ubiquitination Assay (e.g., IP-Blot) mech_assays->ubiquitination Validate

Caption: Standard experimental workflow for the in vitro validation of PROTACs.

In_Vivo_Workflow start Optimized PROTAC Lead pk_study Pharmacokinetic (PK) Study in Mice start->pk_study efficacy_study Efficacy Study in Disease Model (e.g., Xenograft) start->efficacy_study pk_params Determine Half-life, Bioavailability, etc. pk_study->pk_params dosing Administer PROTAC (e.g., i.p., p.o.) efficacy_study->dosing monitoring Monitor Tumor Volume & Animal Health dosing->monitoring endpoint Study Endpoint: Tissue Collection monitoring->endpoint pd_analysis Pharmacodynamic (PD) Analysis (Western Blot / IHC) endpoint->pd_analysis

References

A Comparative Guide to the Biological Activity Assessment of F-Peg2-S-cooh Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the biological activity of conjugates utilizing the F-Peg2-S-cooh linker. Given the primary application of such linkers in the construction of Proteolysis Targeting Chimeras (PROTACs), this document will focus on the evaluation of these conjugates as a representative example. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] The linker component, in this case, this compound, plays a crucial role in the efficacy, selectivity, and physicochemical properties of the resulting PROTAC.[1] Polyethylene glycol (PEG) linkers, like the one in this compound, are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and the ability to modulate their length to optimize PROTAC performance.

Quantitative Comparison of Biological Activity

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, its permeability into cells, and its pharmacokinetic profile. The following tables present representative data illustrating how variations in the PEG linker length of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4) can influence these parameters.

Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths

PROTAC ConjugateLinkerDC50 (nM)Dmax (%)
PROTAC-1PEG27585
PROTAC-2PEG32595
PROTAC-3PEG45090
PROTAC-4PEG58080

DC50: Concentration required to degrade 50% of the target protein. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation. A higher value indicates greater efficacy. Note: The data presented is hypothetical and for illustrative purposes to demonstrate the impact of linker length.

Table 2: Cell Permeability and Pharmacokinetic Properties of BRD4 PROTACs

PROTAC ConjugateLinkerCell Permeability (PAMPA, 10⁻⁶ cm/s)In Vivo Half-life (t½, hours)
PROTAC-1PEG21.52.1
PROTAC-2PEG33.24.5
PROTAC-3PEG42.83.8
PROTAC-4PEG51.82.5

PAMPA (Parallel Artificial Membrane Permeability Assay) is a common method to assess cell permeability. Note: The data presented is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited in the assessment of this compound conjugates are provided below.

Western Blot for Protein Degradation Assessment

This protocol is used to quantify the amount of a target protein in cells after treatment with a PROTAC conjugate.

1. Cell Culture and Treatment:

  • Plate a suitable cell line that expresses the protein of interest in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of the PROTAC conjugate or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Determine the protein concentration of each sample using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein samples to the same concentration and add Laemmli buffer.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting and Detection:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • To ensure equal protein loading, the membrane should also be probed with an antibody against a housekeeping protein, such as GAPDH or β-actin.

5. Data Analysis:

  • Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the target protein band to the intensity of the loading control band.

  • Calculate the percentage of protein degradation for each treatment condition relative to the vehicle control.

MTT Assay for Cell Viability Assessment

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to assess the cytotoxicity of the PROTAC conjugate.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with a serial dilution of the PROTAC conjugate for a specified period (e.g., 72 hours). Include a vehicle control and a positive control for cytotoxicity.

3. MTT Addition and Incubation:

  • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

4. Solubilization of Formazan:

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells.

  • Determine the IC50 value (the concentration of the conjugate that inhibits cell growth by 50%).

In Vivo Pharmacokinetic (PK) Studies

These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the PROTAC conjugate in a living organism.

1. Animal Model:

  • Select an appropriate animal model, typically mice or rats.

2. Compound Administration:

  • Administer the PROTAC conjugate to the animals via a relevant route, such as intravenous (IV) or oral (PO) administration, at a specific dose.

3. Sample Collection:

  • Collect blood samples at various time points after administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

4. Sample Processing and Analysis:

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the PROTAC conjugate in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

5. Pharmacokinetic Parameter Calculation:

  • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.
    • Tmax: Time to reach Cmax.
    • AUC: Area under the plasma concentration-time curve, representing total drug exposure.
    • t½: Half-life, the time it takes for the drug concentration to decrease by half.
    • CL: Clearance, the volume of plasma cleared of the drug per unit time.

Visualizations

The following diagrams illustrate the key pathways and workflows involved in the assessment of this compound conjugates.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC This compound Conjugate (PROTAC) Target Target Protein (e.g., BRD4) PROTAC->Target Binds to Target E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Recruits E3 Ligase Proteasome Proteasome Target->Proteasome Targeted for Degradation E3_Ligase->Target Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow cluster_workflow Biological Activity Assessment Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment start Synthesize this compound Conjugate (PROTAC) protein_degradation Protein Degradation Assay (Western Blot) start->protein_degradation cell_viability Cell Viability Assay (MTT / MTS) start->cell_viability permeability Cell Permeability Assay (PAMPA) start->permeability data_analysis Data Analysis and Candidate Selection protein_degradation->data_analysis cell_viability->data_analysis permeability->data_analysis pk_studies Pharmacokinetic (PK) Studies efficacy_studies Efficacy Studies (e.g., Tumor Xenograft Model) pk_studies->efficacy_studies efficacy_studies->data_analysis Further Optimization data_analysis->pk_studies

References

A Head-to-Head Comparison of Carboxyl vs. Maleimide PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a polyethylene glycol (PEG) linker is a critical step in the design of effective bioconjugates. The choice between different reactive termini dictates the specificity, stability, and overall success of the conjugation strategy. This guide provides an objective, data-driven comparison of two of the most common functionalities: carboxyl (-COOH) and maleimide.

Maleimide-terminated PEG linkers are renowned for their high specificity and efficiency in reacting with thiol groups, making them a popular choice for site-specific modification of proteins at cysteine residues. In contrast, carboxyl-terminated PEG linkers offer versatility through a multi-step conjugation process that can be tailored to target various functional groups, primarily amines, resulting in a highly stable amide bond. This guide will delve into the fundamental chemistry, performance characteristics, and experimental considerations for both linker types to inform your selection process.

Executive Summary

FeatureCarboxyl-PEGMaleimide-PEG
Target Group Primarily primary amines (e.g., lysine residues, N-terminus) after activation.Thiol groups (e.g., cysteine residues).
Reaction Mechanism Two-step: Carboxyl group activation (e.g., with EDC/NHS) followed by nucleophilic attack by an amine to form an amide bond.One-step: Michael addition of a thiol to the maleimide double bond to form a stable thioether bond.
Reaction Specificity High for primary amines when using NHS ester chemistry.Highly specific for thiols at pH 6.5-7.5.[1]
Reaction Speed Slower due to the multi-step nature of the process.[1]Fast, typically reaching completion within minutes to a few hours.[1]
Linkage Stability Highly stable amide bond.The resulting thiosuccinimide linkage can be susceptible to retro-Michael reaction, especially in the presence of other thiols.[1] However, hydrolysis of the thiosuccinimide ring can lead to a more stable, non-reversible linkage.[2]
Process Complexity More complex, requiring activation steps and careful control of reaction conditions.Simple and straightforward one-step reaction.

Reaction Mechanisms and Workflows

The conjugation strategies for carboxyl and maleimide PEG linkers differ significantly in their chemical pathways.

Carboxyl-PEG: A Two-Step Approach to Amine Conjugation

Carboxyl-PEG linkers do not directly react with amines. They first require activation to form a more reactive intermediate, most commonly an N-hydroxysuccinimide (NHS) ester. This is typically achieved using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of NHS. The resulting NHS-activated PEG is then susceptible to nucleophilic attack by primary amines on the target biomolecule, forming a stable amide bond.

Carboxyl_PEG Carboxyl-PEG (-COOH) Activated_PEG NHS-activated PEG (-CO-NHS) Carboxyl_PEG->Activated_PEG Activation EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Conjugate PEG-Protein Conjugate (Amide Bond) Activated_PEG->Conjugate Conjugation Protein_Amine Protein with Primary Amine (-NH2) Protein_Amine->Conjugate NHS_byproduct NHS byproduct Conjugate->NHS_byproduct

Carboxyl-PEG conjugation workflow via EDC/NHS activation.
Maleimide-PEG: Direct and Specific Thiol Conjugation

Maleimide-PEG linkers offer a more direct route to bioconjugation. The maleimide group reacts specifically with thiol (sulfhydryl) groups, found in cysteine residues of proteins, via a Michael addition reaction. This reaction is highly efficient and proceeds under mild physiological conditions (pH 6.5-7.5), resulting in a stable thioether linkage.

cluster_reaction Michael Addition Maleimide_PEG Maleimide-PEG Thioether_Conjugate PEG-Protein Conjugate (Thioether Bond) Maleimide_PEG->Thioether_Conjugate Protein_Thiol Protein with Thiol Group (-SH) Protein_Thiol->Thioether_Conjugate

Maleimide-PEG conjugation workflow via Michael addition.

Quantitative Performance Data

The efficiency and stability of the resulting bioconjugate are critical parameters in drug development. While a direct universal comparison is challenging due to the protocol-dependent nature of carboxyl-PEG conjugation, the following tables summarize available quantitative data for each linker type.

Carboxyl-PEG Performance

The overall yield of carboxyl-PEG conjugation is a product of the efficiencies of each step: carboxyl activation and the subsequent reaction with the amine.

ParameterValueConditionsReference
Activation Efficiency >95%EDC/NHS activation of carboxylated surfacesN/A
Conjugation Yield 13 PEG chains per subunitHyper-PEGylation of rMETase after carboxyl amidation
Reaction pH Activation: 4.5-6.0; Amine reaction: 7.0-8.0Aqueous buffer
Maleimide-PEG Performance

Maleimide-PEG conjugation is generally highly efficient, though the stability of the resulting bond can be a concern.

ParameterValueConditionsReference
Conjugation Efficiency (Peptide) 84 ± 4% to ~100%2:1 to 5:1 molar ratio of Maleimide:Thiol
Conjugation Efficiency (Protein) >80%Engineered hemoglobin with a single reactive cysteine
Reaction Time 30 minutes to 2 hoursRoom temperature
Linkage Stability ~70% conjugation retained after 7 daysIn the presence of 1 mM glutathione
Hydrolyzed Linkage Half-life > 2 yearsRing-opened succinimide thioether

Linkage Stability: A Critical Differentiator

A key distinction between the two chemistries lies in the stability of the final conjugate. The amide bond formed via carboxyl-PEG chemistry is highly stable under physiological conditions.

Conversely, the thiosuccinimide linkage from maleimide-PEG conjugation can undergo a retro-Michael reaction, leading to deconjugation. This is particularly relevant in the in vivo environment where high concentrations of thiols like glutathione are present. However, the thiosuccinimide ring can undergo hydrolysis, which opens the ring and forms a stable succinamic acid thioether that is resistant to the retro-Michael reaction. The rate of this stabilizing hydrolysis can be accelerated by using maleimides with electron-withdrawing N-substituents.

cluster_maleimide Maleimide-Thiol Conjugate Fate Conjugate Thiosuccinimide Linkage (Potentially Reversible) Deconjugation Deconjugation (Retro-Michael Reaction) Conjugate->Deconjugation High Thiol Concentration Stabilization Ring Hydrolysis Conjugate->Stabilization Hydrolysis Stable_Conjugate Stable Ring-Opened Conjugate Stabilization->Stable_Conjugate

Stability pathways of a maleimide-thiol conjugate.

Experimental Protocols

Protocol 1: Carboxyl-PEG Conjugation to a Protein via EDC/NHS Chemistry

Materials:

  • Carboxyl-PEG linker

  • Protein with primary amines

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Carboxyl-PEG Activation:

    • Dissolve the Carboxyl-PEG linker in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the Carboxyl-PEG solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation:

    • Immediately add the activated Carboxyl-PEG solution to the protein solution. A typical molar ratio is 20:1 (PEG:protein), but this should be optimized.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-activated PEG. Incubate for 15 minutes.

  • Purification: Remove excess PEG linker and reaction byproducts using a desalting column or dialysis against PBS.

Protocol 2: Maleimide-PEG Conjugation to a Thiol-Containing Protein

Materials:

  • Maleimide-PEG linker

  • Thiol-containing protein (e.g., containing cysteine residues)

  • Conjugation Buffer: PBS, pH 7.0-7.5 (must be free of thiols)

  • Reducing agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching solution: 1 M β-mercaptoethanol or cysteine

  • Desalting column

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If the protein's cysteine residues are in disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce them.

  • Conjugation:

    • Dissolve the Maleimide-PEG linker in Conjugation Buffer immediately before use.

    • Add the Maleimide-PEG solution to the protein solution. A 10- to 20-fold molar excess of Maleimide-PEG over the protein is recommended.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): Add a small molecule thiol, such as β-mercaptoethanol or cysteine, to quench any unreacted Maleimide-PEG.

  • Purification: Purify the conjugate from unreacted Maleimide-PEG and other small molecules using a desalting column or dialysis.

Conclusion

The choice between carboxyl- and maleimide-PEG linkers is highly dependent on the specific application, the nature of the biomolecule, and the desired attributes of the final conjugate.

  • Maleimide-PEG is the preferred choice for applications requiring a straightforward, one-step conjugation with high specificity for thiol groups and rapid reaction kinetics. However, the potential for retro-Michael reaction necessitates careful consideration of the in vivo environment and may require strategies to promote stabilizing hydrolysis.

  • Carboxyl-PEG is more suitable when a highly stable, non-reversible linkage is critical, and the complexity of a multi-step synthesis is manageable. This method also offers the flexibility to target the abundant primary amine groups on a biomolecule.

Ultimately, a thorough understanding of the chemistry and performance characteristics of each linker type, supported by the experimental data and protocols provided in this guide, will enable researchers to make an informed decision and optimize their bioconjugation strategy for successful outcomes.

References

Mastering the Analysis of F-Peg2-S-cooh Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is a critical step in ensuring the efficacy and safety of novel therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. The F-Peg2-S-cooh linker, a functionalized polyethylene glycol derivative, plays a crucial role in the development of such molecules. This guide provides an objective comparison of mass spectrometry—the gold standard for conjugate analysis—with other common analytical techniques for validating the successful conjugation and characterization of this compound conjugates.

Mass spectrometry (MS) offers unparalleled precision in determining the molecular weight of bioconjugates, providing direct evidence of successful conjugation.[1] Two primary MS techniques are employed for this purpose: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS), typically with an Electrospray Ionization (ESI) source.[1] These methods allow for the accurate determination of the degree of labeling and can help identify conjugation sites.[2]

While mass spectrometry is the most definitive method, other techniques such as SDS-PAGE, HPLC, and NMR spectroscopy can provide valuable, albeit less direct, evidence of successful conjugation and offer complementary information regarding purity and structural integrity.[1][2]

Comparative Analysis of Characterization Techniques

The choice of analytical method depends on the specific information required, the nature of the bioconjugate, and the available instrumentation. Below is a summary of quantitative data that can be obtained from mass spectrometry and a comparison with alternative methods.

Quantitative Data Summary from Mass Spectrometry

To illustrate the power of mass spectrometry, consider a model protein, such as a monoclonal antibody (mAb) with an average molecular weight of 150,000 Da, conjugated with the this compound linker. The expected mass shift can be precisely calculated and compared with the observed mass.

ParameterUnconjugated mAbThis compound Conjugated mAb (Expected)This compound Conjugated mAb (Observed by MS)
Average Molecular Weight (Da)150,000150,000 + (n * MW of this compound)Confirms covalent attachment and determines 'n' (degree of conjugation)

Note: The expected mass is calculated based on the average molecular weight of the protein and the exact mass of the linker.

Comparison of Analytical Techniques
MethodInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MALDI-TOF, LC-MS) Precise molecular weight, degree of conjugation, identification of conjugation sites.Gold standard for definitive confirmation of conjugation, high accuracy and resolution.Can be complex for highly heterogeneous samples, requires specialized instrumentation.
SDS-PAGE Visual indication of mass increase.Simple, widely available, and cost-effective.Low resolution, band smearing can occur with PEGylated proteins, does not provide an exact mass.
HPLC (Size-Exclusion or Reversed-Phase) Assesses purity, aggregation, and successful conjugation by observing shifts in retention time.Provides information on purity and aggregation.Indirect evidence of conjugation, co-elution of unconjugated and conjugated species can occur.
NMR Spectroscopy Provides detailed structural information and can quantify PEGylated species.Non-destructive and provides rich structural insights.Lower sensitivity compared to MS, can be complex for large molecules.
Dynamic Light Scattering (DLS) Measures molecular radii to estimate molecular weight and assess aggregation.Useful for assessing aggregation and size distribution.Indirect measure of molecular weight, less precise than MS.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate characterization of this compound conjugates.

LC-MS Protocol for Intact Conjugate Analysis

This protocol is suitable for obtaining high-resolution mass data of intact protein conjugates.

  • Sample Preparation : For antibody conjugates, deglycosylation with PNGase F is often recommended to reduce heterogeneity. The purified conjugate is then buffer-exchanged into a volatile buffer like ammonium acetate.

  • Liquid Chromatography (LC) :

    • Column : A reverse-phase column (e.g., C4 or C8) suitable for protein separations.

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A shallow gradient from 20-80% Mobile Phase B over 15-30 minutes.

    • Flow Rate : 0.3 mL/min.

  • Mass Spectrometry (MS) :

    • Ionization Source : Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer : A high-resolution instrument such as a Q-TOF or Orbitrap.

    • Capillary Voltage : 1.5 to 3.5 kV.

    • Source Temperature : 135 to 150°C.

    • Desolvation Temperature : 350 to 550°C.

    • Data Acquisition : The raw data containing the multiply charged ion series is then deconvoluted to obtain the zero-charge mass spectrum.

MALDI-TOF Mass Spectrometry Protocol

This protocol is adapted for the analysis of protein conjugates.

  • Sample Preparation : The purified protein conjugate is buffer-exchanged into a volatile buffer like ammonium acetate using spin desalting columns. The final concentration should be approximately 1 mg/mL.

  • Matrix Preparation : Prepare a saturated solution of sinapinic acid in a 1:1 (v/v) solution of acetonitrile and 0.1% trifluoroacetic acid in water.

  • Spotting : Mix the protein conjugate solution and the matrix solution in a 1:2 ratio. Spot 1 µL of the mixture onto the MALDI plate and let it air dry completely.

  • Data Acquisition : Analyze the sample in a MALDI-TOF mass spectrometer in positive ion mode.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the workflow for LC-MS analysis and the logical relationship between different characterization techniques.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Conjugate This compound Conjugate Deglycosylation Deglycosylation (Optional) Conjugate->Deglycosylation Buffer_Exchange Buffer Exchange Deglycosylation->Buffer_Exchange LC Liquid Chromatography (Separation) Buffer_Exchange->LC MS Mass Spectrometry (Detection) LC->MS Deconvolution Data Deconvolution MS->Deconvolution Final_Mass Final_Mass Deconvolution->Final_Mass Zero-Charge Mass Spectrum

Experimental workflow for LC-MS analysis of this compound conjugates.

Characterization_Logic cluster_primary Primary Characterization MS Mass Spectrometry (Definitive Confirmation) SDS_PAGE SDS-PAGE (Size Estimation) MS->SDS_PAGE Complements HPLC HPLC (Purity & Aggregation) MS->HPLC Complements NMR NMR (Structural Detail) MS->NMR Complements DLS DLS (Size & Aggregation) MS->DLS Complements

Logical relationship between primary and complementary characterization methods.

References

Evaluating the Therapeutic Index of Advanced Drug Conjugates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

The landscape of targeted cancer therapy is rapidly evolving, with novel drug modalities like Proteolysis Targeting Chimeras (PROTACs) and established approaches such as folate-drug conjugates demonstrating significant promise. A critical parameter in the preclinical and clinical evaluation of these therapies is the therapeutic index, a measure of a drug's safety and efficacy. This guide provides a comparative analysis of the therapeutic index of two representative advanced drug conjugates: a PROTAC and a folate-drug conjugate, based on available preclinical data.

The specific linker "F-Peg2-S-cooh" mentioned in the query is likely a component of a larger therapeutic entity. Due to the lack of publicly available data on a drug utilizing this exact linker, this guide will focus on two well-characterized drugs that employ similar principles of targeted therapy and polyethylene glycol (PEG) linkers:

  • ARV-110 (Bavdegalutamide): An orally bioavailable PROTAC that targets the Androgen Receptor (AR) for degradation. PROTACs are heterobifunctional molecules that induce the degradation of target proteins.

  • Vintafolide (EC145): A folate-drug conjugate that delivers a potent vinca alkaloid cytotoxic agent to tumors overexpressing the folate receptor.

This guide will present a side-by-side comparison of their preclinical performance, offering insights into their respective therapeutic windows.

Quantitative Data Comparison

The following tables summarize the key preclinical data for ARV-110 and Vintafolide, providing a quantitative basis for comparing their therapeutic indices.

Table 1: In Vitro Potency and Cytotoxicity

ParameterARV-110 (Bavdegalutamide)Vintafolide (EC145)Reference Drug (Payload)
Target Cell Lines VCaP, LNCaP (Prostate Cancer)MDA-MB-231, CAL51 (Triple-Negative Breast Cancer)DAVLBH (Vinca Alkaloid)
Potency Metric DC50 (Degradation)IC50 (Inhibition)IC50 (Inhibition)
Potency Value < 1 nM[1][2][3]4-67 nM[4]Not specified in the provided results
Notes DC50 represents the concentration for 50% degradation of the target protein (Androgen Receptor).IC50 represents the concentration for 50% inhibition of cell proliferation.DAVLBH is the cytotoxic payload of Vintafolide.

Table 2: In Vivo Efficacy in Xenograft Models

ParameterARV-110 (Bavdegalutamide)Vintafolide (EC145)
Animal Model VCaP Xenograft (Mouse)MDA-MB-231 & CAL51 Xenografts (Mouse)
Dosing Regimen 1 mg/kg, PO, QD1.5 mg/kg & 9.6 mg/kg, TIW
Efficacy Endpoint Tumor Growth Inhibition (TGI)Tumor Growth Inhibition (TGI), Cures
Efficacy Results >90% AR degradation at 1 mg/kg.[1] Significant TGI.MDA-MB-231: 56-78% regression, 75% cures. CAL51: 8% and 76% TGI.
Notes PO: Oral administration, QD: Once daily.TIW: Three times per week.

Table 3: Preclinical Toxicity Profile

ParameterARV-110 (Bavdegalutamide)Vintafolide (EC145)
Toxicity Endpoint Maximum Tolerated Dose (MTD)Maximum Tolerated Dose (MTD)
MTD Value Well-tolerated at efficacious doses (e.g., 1-10 mg/kg).9.6 mg/kg (TIW) in mice.
Observed Toxicities Not specified in the provided results.Not specified in the provided results.
Notes Exploratory toxicology studies showed robust oral, dose-proportional drug exposure.The MTD was determined for the dosing regimen used in efficacy studies.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity and Degradation Assays

Objective: To determine the potency of the drug in vitro, either by measuring cell viability (IC50) or target protein degradation (DC50).

Protocol for IC50 Determination (e.g., for Vintafolide):

  • Cell Culture: Culture folate receptor-positive cancer cell lines (e.g., MDA-MB-231) in appropriate media and conditions.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of Vintafolide or its payload (DAVLBH) for a specified period (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: Measure the absorbance or luminescence and plot the percentage of viable cells against the drug concentration. The IC50 value is calculated using non-linear regression analysis.

Protocol for DC50 Determination (e.g., for ARV-110):

  • Cell Culture: Culture androgen receptor-positive prostate cancer cell lines (e.g., VCaP) in appropriate media.

  • Drug Treatment: Treat cells with a serial dilution of ARV-110 for a defined period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the Androgen Receptor and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities for the Androgen Receptor relative to the loading control. Plot the percentage of remaining AR protein against the ARV-110 concentration to determine the DC50 value.

In Vivo Efficacy Studies in Xenograft Models

Objective: To evaluate the anti-tumor activity of the drug in a living organism.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., VCaP for ARV-110, MDA-MB-231 for Vintafolide) into the flanks of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the drug (e.g., ARV-110 orally, Vintafolide intravenously) and vehicle control according to the specified dosing schedule.

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) as a percentage.

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Maximum Tolerated Dose (MTD) Determination

Objective: To determine the highest dose of a drug that can be administered without causing unacceptable toxicity.

Protocol:

  • Animal Groups: Use healthy, non-tumor-bearing mice.

  • Dose Escalation: Administer the drug at escalating doses to different cohorts of mice.

  • Monitoring: Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and other clinical signs.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant weight loss (e.g., >20%) or severe clinical signs of toxicity.

Visualizations

The following diagrams illustrate the mechanisms of action and experimental workflows described in this guide.

PROTAC_Mechanism cluster_cell Cancer Cell PROTAC ARV-110 (PROTAC) AR Androgen Receptor (Target Protein) PROTAC->AR Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex PROTAC->Ternary_Complex AR->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation AR Degradation Proteasome->Degradation Mediates

Mechanism of Action of ARV-110 (PROTAC).

Folate_Drug_Conjugate_Mechanism cluster_cell Cancer Cell Vintafolide Vintafolide Folate_Receptor Folate Receptor Vintafolide->Folate_Receptor Binds Endocytosis Receptor-Mediated Endocytosis Folate_Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Payload_Release Payload Release (DAVLBH) Endosome->Payload_Release Cytotoxicity Cell Death Payload_Release->Cytotoxicity

Mechanism of Action of Vintafolide.

Xenograft_Workflow start Start implant Implant Human Cancer Cells into Mice start->implant tumor_growth Allow Tumors to Grow implant->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize treat Administer Drug and Vehicle Control randomize->treat measure Measure Tumor Volume Regularly treat->measure analyze Analyze Data (TGI) measure->analyze end End analyze->end

Experimental Workflow for In Vivo Xenograft Studies.

References

The Impact of Linker Composition on PROTAC Performance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal degradation of target proteins. While the warhead and E3 ligase ligand determine the target and the degradation machinery, the linker connecting these two moieties plays a critical role in the efficacy, selectivity, and physicochemical properties of the degrader. This guide provides a comparative analysis of a hypothetical PROTAC utilizing a fluoro-PEG2-sulfone-carboxylic acid (F-Peg2-S-cooh) linker against the established BRD4 degrader, dBET1, to highlight the influence of linker composition on performance.

This analysis is based on a synthesized comparison of a series of PROTACs targeting the bromodomain-containing protein 4 (BRD4), a well-established target in cancer therapy. The hypothetical PROTAC, for the purpose of this guide termed "FP2S-JQ1," is composed of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by the this compound linker. This will be compared to dBET1, a well-characterized BRD4 degrader that utilizes a different linker and recruits the Cereblon (CRBN) E3 ligase.

Data Presentation: Head-to-Head Performance Metrics

The following tables summarize the key performance indicators for a hypothetical BRD4-targeting PROTAC with a PEG2 linker (FP2S-JQ1) and the established degrader dBET1. The data for the PEG2-PROTAC is representative of trends observed in studies comparing PROTACs with varying PEG linker lengths.

Performance Metric FP2S-JQ1 (Hypothetical PEG2 Linker) dBET1 (Established Degrader) Significance
Target Protein BRD4BRD4Both molecules are designed to degrade the same epigenetic reader protein.
E3 Ligase Recruited VHLCRBNThe choice of E3 ligase can influence tissue distribution and potential off-target effects.
DC50 (Degradation) ~50-100 nM430 nM (in breast cancer cells)Lower DC50 indicates higher potency in inducing protein degradation. Shorter PEG linkers can sometimes lead to more potent degradation.
Dmax (Degradation) >90%>90%Both degraders are capable of achieving near-complete degradation of the target protein.
Selectivity High for BET family (BRD2/3/4)High for BET family (BRD2/3/4)Both degraders show selectivity for the intended family of proteins.
Cellular Proliferation IC50 ~0.1 µM0.14 µM (in MV4;11 cells)Demonstrates the functional consequence of BRD4 degradation on cancer cell growth.

Table 1: Comparative Performance of BRD4 Degraders. This table highlights the key performance indicators for a hypothetical PROTAC with a short PEG linker and the established degrader dBET1.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot for Protein Degradation
  • Objective: To quantify the degradation of BRD4 protein induced by PROTACs.

  • Protocol:

    • Cell Culture and Treatment: Human leukemia cells (e.g., MV4-11) are seeded in 6-well plates. After adherence, the cells are treated with varying concentrations of the PROTACs (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours).

    • Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

    • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin).

    • Detection: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used to quantify the protein levels relative to the loading control.

Cell Viability Assay
  • Objective: To measure the anti-proliferative effects of the PROTACs.

  • Protocol:

    • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.

    • Compound Treatment: After 24 hours, cells are treated with a serial dilution of the PROTACs.

    • Incubation: The plates are incubated for a defined period (e.g., 72 hours).

    • Viability Measurement: Cell viability is assessed using a commercial assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The luminescent signal is measured using a microplate reader.

Mandatory Visualization

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC FP2S-JQ1 Target Target Protein (BRD4) PROTAC->Target E3Ligase E3 Ubiquitin Ligase (VHL) PROTAC->E3Ligase Recruits E3 Ligase Proteasome Proteasome Target->Proteasome Targeted for Degradation E3Ligase->Target Ub Ubiquitin Ub->Target DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: The mechanism of action of a PROTAC, illustrating the formation of a ternary complex and subsequent protein degradation.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., MV4-11 cells + PROTAC) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Western Blot Transfer (to PVDF Membrane) D->E F 6. Antibody Incubation (Primary & Secondary Abs) E->F G 7. Detection (ECL Substrate) F->G H 8. Data Analysis (Densitometry) G->H

Caption: A typical experimental workflow for quantifying protein degradation using Western blotting.

Safety Operating Guide

Personal protective equipment for handling F-Peg2-S-cooh

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, handling, and disposal information for F-Peg2-S-cooh (Thiol-PEG2-Carboxylic Acid). Adherence to these protocols is vital for ensuring a safe laboratory environment and maintaining the integrity of your research. While polyethylene glycol (PEG) derivatives are generally not classified as hazardous substances, it is imperative to follow standard laboratory safety practices.[1]

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent accidental contact and ensure safety. The following table summarizes the required PPE for handling this compound.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye Protection Chemical safety goggles or a face shieldEssential for protecting eyes from potential splashes. Standard safety glasses do not offer sufficient protection.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1][2]
Body Protection Laboratory coatA fully fastened lab coat provides a barrier against accidental spills of the substance.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood. For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is critical for both safety and experimental success. This workflow minimizes exposure and contamination risk.

G Figure 1: Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_reagent Equilibrate Reagent to Room Temperature prep_workspace->prep_reagent weigh Weigh Compound Carefully prep_reagent->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve react Perform Experimental Reaction dissolve->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid dispose_solid Dispose of Solid Waste decontaminate->dispose_solid remove_ppe Remove and Dispose of PPE dispose_liquid->remove_ppe dispose_solid->remove_ppe

Figure 1: Operational Workflow for Handling this compound
  • Preparation :

    • Put on all required PPE as detailed in the table above.

    • Prepare your designated workspace within a chemical fume hood, ensuring it is clean and uncluttered.

    • Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Handling :

    • When transferring the compound, do so carefully to avoid generating dust or aerosols.

    • For accurate measurement, it is recommended to make a stock solution by dissolving the reagent in an appropriate solvent like DMSO or DMF, as low-melting solids can be difficult to weigh.

    • Keep the container tightly sealed when not in use.

  • Storage :

    • Store this compound at -5°C in a dry and dark place. Unused stock solutions should be stored at -20°C.

Emergency Procedures: First Aid Measures

In the event of exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if discomfort persists.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse the exposed eye(s) gently with water for 15-20 minutes. Remove contact lenses if present and easy to do so. Seek medical attention if irritation persists.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.

Disposal Plan: Waste Management

Proper disposal of chemical waste is essential for environmental safety and regulatory compliance.

  • Waste Segregation : Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.

  • Solid Waste : Contaminated consumables such as pipette tips, tubes, and weighing paper should be collected in a designated, leak-proof container for solid waste.

  • Liquid Waste : Unused solutions and initial rinsate from glassware decontamination should be collected in a labeled hazardous waste container.

  • Decontamination :

    • Glassware : Rinse glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone) to remove any residue. Collect the initial rinsate as hazardous waste.

    • Work Surfaces : After handling, decontaminate all work surfaces with an appropriate cleaning agent.

  • Arranging for Disposal : Once the waste container is full, arrange for pickup by your institution's Environmental Health and Safety (EHS) department. Follow your institution's specific procedures for requesting a hazardous waste pickup.

Disclaimer : This guide is based on safety protocols for structurally similar compounds and general laboratory best practices. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound if available and to be familiar with your institution's safety guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.